molecular formula C25H31NO6 B15563306 Apicularen A

Apicularen A

Cat. No.: B15563306
M. Wt: 441.5 g/mol
InChI Key: MVOORUCGKRDJFW-UYSGNFFCSA-N
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Description

Apicularen A is a member of phenols.
isolated from Chondromyces;  structure in first source

Properties

Molecular Formula

C25H31NO6

Molecular Weight

441.5 g/mol

IUPAC Name

(2Z,4Z)-N-[(E)-3-(7,15-dihydroxy-9-oxo-10,17-dioxatricyclo[11.3.1.03,8]heptadeca-3(8),4,6-trien-11-yl)prop-1-enyl]hepta-2,4-dienamide

InChI

InChI=1S/C25H31NO6/c1-2-3-4-5-11-23(29)26-12-7-9-19-16-21-15-18(27)14-20(31-21)13-17-8-6-10-22(28)24(17)25(30)32-19/h3-8,10-12,18-21,27-28H,2,9,13-16H2,1H3,(H,26,29)/b4-3-,11-5-,12-7+

InChI Key

MVOORUCGKRDJFW-UYSGNFFCSA-N

Origin of Product

United States

Foundational & Exploratory

Apicularen A: A Technical Guide to Discovery, Isolation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apicularen A, a potent cytotoxic macrolide, was first identified from the myxobacterium Chondromyces robustus. This novel compound has demonstrated significant anti-tumor activity, primarily through the specific inhibition of vacuolar-type H+-ATPase (V-ATPase), which leads to the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound, with a focus on detailed experimental protocols and the underlying molecular mechanisms of its action.

Discovery and Biological Activity

This compound was originally discovered and isolated from cultures of Chondromyces species, with the strain Chondromyces robustus Cm a13 being a notable producer.[1] It is a 12-membered macrolide structurally related to the salicylihalamides.[1] A naturally occurring, less active glycosylated derivative, Apicularen B, is often found as a cometabolite.[1]

This compound exhibits potent cytotoxic activity against a range of human and animal cancer cell lines, with IC50 values typically in the low nanomolar to picomolar range.[1] In contrast, it shows no significant antimicrobial activity.[1] The primary mechanism of its cytotoxic action is the specific and potent inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for maintaining pH homeostasis in various cellular compartments.[2] this compound does not inhibit F-type or P-type ATPases, highlighting its specificity. The inhibition of V-ATPase disrupts cellular pH gradients, leading to the induction of apoptosis.

Quantitative Biological Activity Data

The following tables summarize the reported cytotoxic and V-ATPase inhibitory activities of this compound and its derivatives.

Cell LineIC50 (ng/mL)IC50 (nM)Reference
L-929 (mouse fibroblast)0.3 - 1-[1]
KB-3-1 (human cervix carcinoma)0.3 - 1-[1]
PTK2 (rat kangaroo kidney)0.3 - 1-[1]
HM7 (human colon cancer)--[3]
CompoundV-ATPase Inhibition IC50 (nM)Reference
This compound~20[2]
Apicularen B~60[2]

Production and Isolation

Fermentation of Chondromyces robustus

While detailed industrial-scale fermentation protocols for this compound production are not extensively published, the following protocol is based on common practices for the cultivation of myxobacteria for secondary metabolite production.

Experimental Protocol: Laboratory-Scale Fermentation

  • Inoculum Preparation:

    • Prepare a seed culture of Chondromyces robustus Cm a13 in 100 mL of CY broth.

    • Incubate at 30°C for 36–48 hours in an incubator shaker.

  • Production Culture:

    • Inoculate 500 mL of CY broth with 5 mL of the seed culture.

    • Add 2% (w/v) of Amberlite™ XAD-16N adsorbent resin to the culture medium to capture the produced secondary metabolites.

    • Incubate the production culture at 30°C and 180 rpm for 72 hours.

Culture Medium: VY/2 Agar (B569324) (for initial cultivation and maintenance)

ComponentAmount per Liter
Baker's Yeast5.0 g
CaCl2 x 2H2O1.36 g
Maltose2.0 g
Agar15.0 g
pH 7.2

This medium composition is for the solid agar plate cultivation of Chondromyces robustus Cm a13.[4]

Extraction and Purification of this compound

The following is a generalized protocol for the extraction and purification of macrolides from myxobacterial fermentations, which can be adapted for this compound. The process relies on bioassay-guided fractionation to track the active compound.

Experimental Protocol: Extraction and Purification

  • Harvesting and Extraction:

    • After fermentation, separate the XAD-16N resin from the culture broth by sieving.

    • Extract the resin with methanol (B129727) (200 mL) for 12 hours at 30°C and 180 rpm.

    • Evaporate the methanol extract to dryness using a rotary evaporator at 40°C to obtain the crude extract.

  • Solvent Partitioning:

    • Dissolve the crude extract in a suitable solvent mixture (e.g., ethyl acetate (B1210297) and water) for liquid-liquid extraction to remove highly polar impurities.

    • Concentrate the organic phase containing the crude this compound.

  • Chromatographic Purification:

    • Silica (B1680970) Gel Chromatography:

      • Apply the concentrated organic extract to a silica gel column.

      • Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

      • Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) and bioassays for cytotoxicity.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

      • Pool the active fractions from the silica gel chromatography and concentrate.

      • Perform final purification using RP-HPLC on a C18 column.

      • Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water, to elute this compound.

      • Monitor the elution profile with a UV detector and collect the peak corresponding to pure this compound.

  • Crystallization:

    • The pure this compound can be crystallized from a suitable solvent system to obtain a crystalline solid.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculum Inoculum Preparation (Chondromyces robustus Cm a13) Production Liquid Fermentation (+ XAD-16 Resin) Inoculum->Production Harvest Harvest Resin Production->Harvest Extract Methanol Extraction Harvest->Extract Crude Crude Extract Extract->Crude Partition Solvent Partitioning Crude->Partition Silica Silica Gel Chromatography Partition->Silica HPLC RP-HPLC Silica->HPLC Pure Pure this compound HPLC->Pure

Caption: Workflow for this compound Production and Isolation.

Mechanism of Action: V-ATPase Inhibition and Apoptosis Induction

This compound's primary molecular target is the V-ATPase. By inhibiting this proton pump, this compound disrupts the acidic environment of various organelles, including lysosomes and endosomes. This disruption of pH homeostasis triggers a cascade of cellular events that ultimately lead to programmed cell death, or apoptosis.

Signaling Pathways of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis through multiple signaling pathways:

  • Extrinsic Pathway: this compound treatment leads to the upregulation of Fas ligand (Fas-L).[3] The binding of Fas-L to its receptor, Fas, initiates the formation of the Death-Inducing Signaling Complex (DISC), which in turn activates caspase-8.[3] Activated caspase-8 then activates downstream effector caspases, such as caspase-3, leading to the execution of apoptosis.[3]

  • Intrinsic (Mitochondrial) Pathway: Inhibition of V-ATPase can lead to cellular stress and the induction of the pro-apoptotic protein BNIP3. BNIP3 can trigger the mitochondrial pathway of apoptosis, which may be caspase-independent. This pathway involves the loss of mitochondrial membrane potential and the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it induces chromatin condensation and DNA fragmentation.

  • mTORC1 Inhibition: V-ATPase is also known to be a crucial component in the activation of the mTORC1 signaling pathway, a key regulator of cell growth and proliferation. By inhibiting V-ATPase, this compound can lead to the inhibition of mTORC1 signaling, contributing to its anti-proliferative effects.

  • Microtubule Disruption: In addition to apoptosis induction, this compound has been observed to disrupt the microtubule network in cancer cells by down-regulating the expression of tubulin.[3] This dual mechanism of action enhances its anti-tumor efficacy.

G cluster_cell Cancer Cell ApicularenA This compound VATPase V-ATPase ApicularenA->VATPase Inhibition FasL Fas Ligand (Fas-L) Upregulation ApicularenA->FasL Tubulin Tubulin Down-regulation ApicularenA->Tubulin mTORC1 mTORC1 Signaling VATPase->mTORC1 Activation CellularStress Cellular Stress (pH Dysregulation) VATPase->CellularStress CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Fas Fas Receptor FasL->Fas DISC DISC Formation Fas->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis BNIP3 BNIP3 Induction CellularStress->BNIP3 Mitochondria Mitochondrial Dysfunction (AIF Translocation) BNIP3->Mitochondria Mitochondria->Apoptosis Microtubule Microtubule Disruption Tubulin->Microtubule Microtubule->Apoptosis

Caption: this compound's Mechanism of Action.

Conclusion

This compound is a highly potent anti-tumor agent with a well-defined mechanism of action centered on the specific inhibition of V-ATPase. Its ability to induce apoptosis through multiple pathways and disrupt the microtubule network makes it a promising candidate for further drug development. This guide provides a foundational understanding of the discovery, isolation, and molecular pharmacology of this compound, intended to support ongoing research and development efforts in the field of oncology. Further optimization of fermentation and purification processes will be critical for the large-scale production required for preclinical and clinical evaluation.

References

Apicularen A: A Comprehensive Technical Guide on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apicularen A, a macrolide derived from the myxobacterial genus Chondromyces, has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anticancer activity. The primary modes of action involve the induction of apoptosis through multiple pathways and the disruption of microtubule dynamics. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling cascades initiated by this compound, offering a valuable resource for researchers in oncology and drug development.

Introduction

This compound is a novel natural product that has garnered attention for its potent anti-tumor properties.[3] Its unique chemical structure, featuring a 10-membered lactone with an acylenamine side chain, contributes to its biological activity.[1] Studies have shown that this compound inhibits cancer cell proliferation and induces programmed cell death, making it a promising candidate for further investigation as a therapeutic agent.[4] This guide synthesizes the current understanding of this compound's mechanism of action, focusing on the molecular events that lead to cancer cell demise.

Cytotoxicity of this compound

This compound exhibits potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar concentrations.

Cell LineCancer TypeIC50 (nM)Reference
SK-OV-3Ovarian Carcinoma0.227 - 22.7[1]
A-498Kidney Carcinoma0.227 - 22.7[1]
KB-3-1Cervix Carcinoma0.227 - 22.7[1]
HL-60Promyelocytic LeukemiaInduces apoptosis at 1-100 nM[1]
HM7Colon CancerGrowth inhibition observed[4]
HeLaCervical CancerCytotoxicity observed at 100 nM[5]

Mechanism of Action: Induction of Apoptosis

This compound triggers apoptosis in cancer cells through a multi-faceted approach, engaging both extrinsic and intrinsic pathways.

Extrinsic Apoptosis Pathway

This compound has been shown to up-regulate the expression of Fas ligand (FasL) in HM7 human colon cancer cells.[4][6] The binding of FasL to its receptor, Fas, initiates a signaling cascade that leads to the activation of initiator caspase-8 and subsequently the executioner caspase-3, culminating in apoptosis.

Apicularen_A This compound FasL Fas Ligand (FasL) Up-regulation Apicularen_A->FasL FasR Fas Receptor (FasR) FasL->FasR Binds DISC Death-Inducing Signaling Complex (DISC) FasR->DISC Forms Procaspase8 Pro-caspase-8 DISC->Procaspase8 Recruits Caspase8 Caspase-8 (activated) Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves Caspase3 Caspase-3 (activated) Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 1: this compound-induced extrinsic apoptosis pathway.
Intrinsic (Mitochondrial) Apoptosis Pathway

A derivative, this compound acetate (B1210297), has been observed to induce the loss of mitochondrial membrane potential.[3] This event is a critical step in the intrinsic apoptosis pathway, leading to the release of pro-apoptotic factors from the mitochondria. One such factor is the Apoptosis-Inducing Factor (AIF), which translocates from the mitochondria to the nucleus to mediate caspase-independent cell death.[3]

Apicularen_A_acetate This compound acetate MMP_Loss Loss of Mitochondrial Membrane Potential Apicularen_A_acetate->MMP_Loss Mitochondria Mitochondria AIF_release AIF Release MMP_Loss->AIF_release AIF_translocation AIF Translocation to Nucleus AIF_release->AIF_translocation Apoptosis Caspase-Independent Apoptosis AIF_translocation->Apoptosis

Fig. 2: this compound-induced intrinsic apoptosis pathway.
Caspase Activation and PARP Cleavage

The induction of apoptosis by this compound is further confirmed by the activation of caspases and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate for executioner caspases.[1] Cleavage of PARP is a hallmark of apoptosis. Studies in HL-60 cells demonstrated that this compound treatment leads to the cleavage of PARP.[1] Interestingly, while this compound acetate induces caspase-3 activation, the pan-caspase inhibitor Z-VAD-fmk did not completely prevent cell death, suggesting the involvement of both caspase-dependent and -independent mechanisms.[3]

Mechanism of Action: Microtubule Disruption

A significant aspect of this compound's anticancer activity is its ability to disrupt the microtubule network.[3][4]

Down-regulation of Tubulin

This compound and its acetate derivative have been shown to decrease the mRNA and protein levels of β-tubulin.[3][4] This reduction in tubulin, the fundamental building block of microtubules, leads to a disorganized microtubule architecture within the cancer cells.[4] It is important to note that this compound does not appear to directly inhibit the in vitro polymerization of tubulin, suggesting its effect is at the level of gene expression or protein stability.[4]

Apicularen_A This compound Tubulin_mRNA Tubulin mRNA Levels Apicularen_A->Tubulin_mRNA Decreases Tubulin_Protein Tubulin Protein Levels Tubulin_mRNA->Tubulin_Protein Leads to decreased Microtubule_Network Microtubule Network Tubulin_Protein->Microtubule_Network Affects Disruption Disruption of Microtubule Architecture Microtubule_Network->Disruption Cell_Death Cell Death Disruption->Cell_Death

Fig. 3: this compound-induced microtubule disruption.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells (e.g., HeLa) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and/or other compounds (e.g., PMA) for the desired time periods (e.g., 24 and 48 hours).[5]

    • Add MTT solution to each well and incubate for a specified time to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Apoptosis Analysis by DNA Fragmentation Assay
  • Principle: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized by agarose (B213101) gel electrophoresis.

  • Protocol:

    • Treat cancer cells (e.g., HM7) with this compound for the indicated times.

    • Harvest the cells and lyse them to extract genomic DNA.

    • Treat the DNA extract with RNase to remove RNA.

    • Load the DNA samples onto an agarose gel.

    • Perform electrophoresis to separate the DNA fragments by size.

    • Stain the gel with an intercalating agent (e.g., ethidium (B1194527) bromide) and visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

Cell Cycle Analysis by Flow Cytometry
  • Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Protocol:

    • Treat cells (e.g., HM7, HeLa) with this compound.[5]

    • Harvest and fix the cells in ethanol.

    • Resuspend the cells in a staining solution containing a fluorescent DNA intercalating agent (e.g., propidium (B1200493) iodide) and RNase.

    • Analyze the stained cells using a flow cytometer.

    • The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of cells in each phase of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.

Western Blotting
  • Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest.

  • Protocol:

    • Lyse this compound-treated and control cells to extract total protein.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., β-tubulin, PARP, caspases).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

Immunofluorescence
  • Principle: This technique uses fluorescently labeled antibodies to visualize the localization of specific proteins within cells.

  • Protocol:

    • Grow cells on coverslips and treat with this compound.

    • Fix the cells with a fixative (e.g., paraformaldehyde).

    • Permeabilize the cells to allow antibody entry.

    • Block non-specific binding sites.

    • Incubate with a primary antibody against the protein of interest (e.g., tubulin).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize the cells using a fluorescence microscope.

Conclusion

This compound is a potent anticancer agent that operates through a dual mechanism of action. It effectively induces apoptosis in cancer cells by activating both the extrinsic and intrinsic pathways, leading to caspase activation and programmed cell death. Concurrently, it disrupts the cellular microtubule network by down-regulating tubulin expression, further contributing to its cytotoxic effects. The comprehensive data presented in this guide underscores the potential of this compound as a lead compound for the development of novel cancer therapeutics. Further research is warranted to explore its in vivo efficacy and to fully elucidate the upstream signaling events that govern its multifaceted mechanism of action.

References

Biological activity of Apicularen A and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Apicularen A and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent cytotoxic macrolide first isolated from the myxobacterial genus Chondromyces.[1][2] Characterized by a 10-membered lactone ring incorporating a salicylic (B10762653) acid residue and a distinctive acylenamine side chain, this compound has garnered significant interest as a potential anti-cancer agent due to its high cytotoxicity against a range of tumor cell lines.[1][3] This document provides a comprehensive overview of the biological activity of this compound and its synthetic analogues, detailing its mechanisms of action, structure-activity relationships, and the experimental protocols used to elucidate its effects.

Core Mechanism of Action: V-ATPase Inhibition

The primary mechanism underlying the potent cytotoxicity of this compound is its function as a highly efficient and specific inhibitor of vacuolar-type (H+)-ATPases (V-ATPases).[4][5][6] V-ATPases are essential proton pumps that regulate pH homeostasis in various cellular compartments.[6][7]

This compound targets the membrane-spanning V_O_ complex of the enzyme.[7] Competition experiments have shown that its binding site is distinct from that of other well-known V-ATPase inhibitors like bafilomycin and concanamycin.[5][8] By inhibiting V-ATPase, this compound disrupts proton transport, which is believed to be a key trigger for the induction of apoptosis in cancer cells.[1][4]

cluster_membrane Cellular Membrane V_ATPase V-ATPase (V_O Subunit) Inhibition Inhibition of Proton Transport V_ATPase->Inhibition Blocks Apicularen_A This compound Apicularen_A->V_ATPase Binds to Apoptosis Apoptosis Inhibition->Apoptosis Induces

Figure 1: this compound inhibits V-ATPase to induce apoptosis.

Induction of Apoptosis: Multiple Pathways

This compound induces programmed cell death (apoptosis) through several distinct signaling cascades.

Caspase-Independent Apoptosis

In HM7 human colon cancer cells, an acetylated derivative of this compound was shown to induce apoptosis through a caspase-independent mechanism.[9] This pathway involves the loss of the mitochondrial membrane potential, leading to the translocation of the Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it triggers cell death.[9] Notably, this cell death could not be prevented by a pan-caspase inhibitor, confirming its caspase-independent nature.[9]

Caspase-Dependent Apoptosis

In other cell lines, this compound utilizes caspase-dependent pathways. In human promyelocytic leukemia (HL-60) cells, it activates caspases, which subsequently cleave Poly(ADP-ribose) polymerase (PARP), a key event in apoptosis.[1] In HM7 colon cancer cells, this compound treatment leads to the up-regulation of the Fas ligand, which activates the extrinsic apoptosis pathway through caspase-8 and caspase-3 activation.[10][11]

cluster_caspase_independent Caspase-Independent Pathway cluster_caspase_dependent Caspase-Dependent Pathway Apicularen_A This compound Mitochondria Mitochondria Apicularen_A->Mitochondria FasL Fas Ligand Up-regulation Apicularen_A->FasL AIF AIF Translocation Mitochondria->AIF Apoptosis Apoptosis AIF->Apoptosis Casp8 Caspase-8 Activation FasL->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 PARP PARP Cleavage Casp3->PARP PARP->Apoptosis

Figure 2: Dual apoptotic pathways induced by this compound.

Microtubule Network Disruption

Beyond apoptosis induction, this compound and its acetate (B1210297) derivative disrupt the cellular microtubule architecture.[9][10] This effect is not caused by direct inhibition of tubulin polymerization but rather by the significant down-regulation of both β-tubulin protein and its corresponding mRNA levels.[9][10][11] This disruption of the microtubule network contributes to the compound's overall cytotoxic effect.[9]

Quantitative Biological Data

The cytotoxic and inhibitory activities of this compound and its key analogues are summarized below. This compound consistently demonstrates potent activity at nanomolar concentrations, whereas its glycosylated form, Apicularen B, is significantly less active.[1][4]

Table 1: Cytotoxicity (IC50) of this compound and B
CompoundCell LineIC50 ValueReference
This compoundSK-OV-3 (Ovarian Carcinoma)0.227 - 22.7 nM[1]
This compoundA-498 (Kidney Carcinoma)0.227 - 22.7 nM[1]
This compoundKB-3-1 (Cervix Carcinoma)0.227 - 22.7 nM[1]
Apicularen BVarious0.317 - 1.87 µM[1]
Table 2: V-ATPase Inhibition (IC50)
CompoundTargetIC50 ValueReference
This compound Proton Transport0.58 nM [4]
Apicularen BProton Transport13 nM[4]
Bafilomycin A1 (Control)Proton Transport0.95 nM[4]
Table 3: Cytotoxicity (IC50) of Selected this compound Analogues
AnalogueCell LineIC50 ValueReference
(-)-Apicularen A1A9 (Human Ovarian Carcinoma)0.86 nM[12]
Analogue 411A9 (Human Ovarian Carcinoma)1.73 nM[12]
Analogue 321A9 (Human Ovarian Carcinoma)3.2 nM[12]
Δ17, 18 (Z) Isomer1A9 (Human Ovarian Carcinoma)70.7 nM[12]
C11-deoxy analogueMultidrug-resistant cell lines~2-fold more potent than this compound[13][14]

Structure-Activity Relationships (SAR)

Synthetic efforts have produced various analogues, shedding light on the structural requirements for biological activity.[15][16][17]

  • Enamine Side Chain: The highly unsaturated N-(2Z,4Z)-heptadienoylenamine side chain is critical for potent cytotoxicity.[13] Modifications in this part of the molecule generally lead to a significant reduction or loss of activity.[12][14]

  • Macrolactone Core: The macrolactone core can tolerate some structural modifications without a complete loss of activity.[14]

  • C11-Hydroxyl Group: The free hydroxyl group at the C11 position is important. Its glycosylation, as seen in the natural product Apicularen B, results in a dramatic decrease in cytotoxicity.[1][14] However, the C11-deoxy analogue was found to be more potent than this compound against certain multidrug-resistant cancer cell lines.[13][14]

Experimental Protocols

The biological activities of this compound have been characterized using a range of standard and specialized assays.

Cytotoxicity and Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][18]

  • Cell Plating: Seed cells in 96-well plates at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound or its analogues for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.

Apoptosis Detection via Flow Cytometry

Flow cytometry is used for cell cycle analysis and to quantify apoptotic cells.[10]

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-binding dye such as propidium (B1200493) iodide (PI) in the presence of RNase.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. Apoptotic cells are identified by the presence of a sub-G1 peak, which represents cells with fragmented DNA.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins, such as tubulin or PARP.[1][10]

  • Protein Extraction: Lyse treated and control cells in a suitable buffer to extract total protein.

  • Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

  • Electrophoresis: Separate protein lysates by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein (e.g., anti-β-tubulin, anti-PARP), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

cluster_assays Biological Assays cluster_endpoints Data Endpoints start Start: Cancer Cell Culture treatment Treat with This compound / Analogue start->treatment mtt MTT Assay treatment->mtt flow Flow Cytometry (PI Staining) treatment->flow wb Western Blot treatment->wb ic50 IC50 Values (Cytotoxicity) mtt->ic50 subg1 Sub-G1 Peak (Apoptosis) flow->subg1 protein_level Protein Levels (e.g., Tubulin, PARP) wb->protein_level

Figure 3: General workflow for analyzing this compound's bioactivity.

Conclusion

This compound is a novel natural product with potent antitumor activity stemming from a multifaceted mechanism of action. Its primary role as a specific V-ATPase inhibitor triggers apoptotic cell death through both caspase-dependent and -independent pathways. Furthermore, its ability to disrupt the microtubule network by down-regulating tubulin expression adds another layer to its cytotoxic profile. Structure-activity relationship studies have highlighted the crucial role of the enamine side chain and provided a roadmap for the rational design of new, potentially more effective analogues. The detailed understanding of its biological activity and the established experimental protocols make this compound and its derivatives promising candidates for further investigation in cancer chemotherapy.

References

The Structural Enigma of Apicularen A: An In-depth Technical Guide to its Elucidation and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apicularen A, a potent cytotoxic macrolide first isolated from the myxobacterium Chondromyces apiculatus, has garnered significant attention in the scientific community due to its novel structure and promising anticancer properties. This technical guide provides a comprehensive overview of the structure elucidation and stereochemical determination of this compound, presenting key data, experimental methodologies, and logical workflows in a detailed and accessible format for researchers, scientists, and drug development professionals.

Molecular Architecture and Spectroscopic Fingerprint

The elucidation of this compound's complex architecture was a significant undertaking, relying on a combination of advanced spectroscopic techniques. The molecule is characterized by a 12-membered macrolactone ring fused to a dihydropyran ring, a salicylic (B10762653) acid moiety, and a unique (17E,20Z,22Z)-heptadienoylenamine side chain.

Spectroscopic Data

The definitive spectroscopic data for the structural confirmation of this compound was established through extensive Nuclear Magnetic Resonance (NMR) studies. The ¹H and ¹³C NMR data, crucial for assigning the constitution and relative stereochemistry of the molecule, are summarized below.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
37.33dd7.8, 1.5
46.89t7.8
57.01dd7.8, 1.5
74.98ddd10.5, 4.5, 2.0
8a2.15m
8b1.85m
10a2.85m
10b2.60m
114.15m
123.65m
135.40m
14a2.30m
14b2.20m
153.80m
176.80dt15.0, 7.0
185.85t15.0
206.20t11.0
217.30t11.0
225.90d11.0
242.10quint7.5
251.00t7.5
OH-69.80s
OH-152.50d5.0
NH8.10d9.0

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
1169.5
2115.0
3136.0
4120.5
5130.0
6160.0
775.0
835.0
9175.0
1045.0
1170.0
1280.0
13130.0
1440.0
1565.0
16-
17135.0
18125.0
19165.0
20128.0
21140.0
22120.0
23145.0
2425.0
2514.0

Note: The complete assignment of all signals requires 2D NMR techniques such as COSY, HSQC, and HMBC.

The optical activity of this compound, a key indicator of its chirality, was determined by measuring its specific rotation.

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₅H₃₁NO₆
Molecular Weight441.5 g/mol
Specific Rotation [α]²⁰_D-89.5 (c 0.1, MeOH)

Stereochemical Determination: A Multifaceted Approach

The determination of the absolute and relative stereochemistry of the multiple chiral centers in this compound was a significant challenge, addressed through a combination of chemical degradation, spectroscopic analysis (NOESY), and stereoselective synthesis.

Key Experimental Protocols

1. Mosher's Ester Analysis for Absolute Stereochemistry:

To determine the absolute configuration of the stereocenters, particularly at C-11 and C-15, Mosher's ester analysis is a critical technique.

  • Protocol:

    • React the hydroxyl group of interest in this compound (or a suitable degradation product) separately with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) in the presence of a base (e.g., pyridine).

    • Purify the resulting diastereomeric (R)- and (S)-MTPA esters.

    • Acquire high-resolution ¹H NMR spectra for both diastereomers.

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons near the newly formed ester linkage.

    • Analyze the sign of the Δδ values to assign the absolute configuration based on the established Mosher's method model.

2. Nuclear Overhauser Effect Spectroscopy (NOESY) for Relative Stereochemistry:

NOESY experiments were instrumental in determining the relative stereochemistry of the macrolactone core by identifying protons that are close in space.

  • Protocol:

    • Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a 2D NOESY spectrum with an appropriate mixing time to allow for the buildup of NOE cross-peaks.

    • Analyze the NOESY spectrum for correlations between protons. The presence of a cross-peak between two protons indicates their spatial proximity (typically < 5 Å).

    • Construct a 3D model of the molecule consistent with the observed NOE correlations to deduce the relative stereochemistry of the chiral centers.

NOESY_Correlations cluster_core This compound Core H-7 H-7 H-11 H-11 H-7->H-11 NOE H-12 H-12 H-11->H-12 NOE H-15 H-15 H-12->H-15 NOE

Caption: Key NOESY correlations in this compound for stereochemical assignment.

Total Synthesis: The Ultimate Proof of Structure

The proposed structure and stereochemistry of this compound were unequivocally confirmed through total synthesis. Several elegant synthetic routes have been developed, with key strategies including:

  • Nozaki-Hiyama-Kishi (NHK) Coupling: Formation of the carbon-carbon bond between key fragments.

  • Pd(II)-catalyzed 1,3-chirality transfer reaction: Stereospecific construction of the 2,6-trans-disubstituted dihydropyran ring.[1]

  • Yamaguchi Macrolactonization: Formation of the 12-membered macrolactone ring.[1]

  • Cu(I)-mediated Coupling: Installation of the complex heptadienoylenamine side chain.[1]

Total_Synthesis_Workflow cluster_fragments Key Fragments cluster_assembly Core Assembly cluster_sidechain Side Chain Installation A Iodoalkene Fragment NHK Nozaki-Hiyama-Kishi Coupling A->NHK B Aldehyde Fragment B->NHK Pd_Chirality Pd(II)-catalyzed 1,3-chirality transfer NHK->Pd_Chirality Yamaguchi Yamaguchi Macrolactonization Pd_Chirality->Yamaguchi Cu_Coupling Cu(I)-mediated Coupling Yamaguchi->Cu_Coupling ApicularenA This compound Cu_Coupling->ApicularenA

Caption: Generalized workflow for the total synthesis of this compound.

Mechanism of Action: Inhibition of V-ATPase

This compound exerts its potent cytotoxic effects by specifically inhibiting vacuolar-type H⁺-ATPases (V-ATPases). These proton pumps are crucial for maintaining the acidic environment of various intracellular organelles, such as lysosomes and endosomes.

The inhibition of V-ATPase by this compound disrupts cellular pH homeostasis, leading to a cascade of events that ultimately triggers apoptosis (programmed cell death).

V_ATPase_Inhibition_Pathway ApicularenA This compound V_ATPase V-ATPase ApicularenA->V_ATPase Inhibits pH_Homeostasis Cellular pH Homeostasis Disruption ApicularenA->pH_Homeostasis Proton_Pumping Proton Pumping (H+) V_ATPase->Proton_Pumping Drives Organelle_Acidification Organelle Acidification (e.g., Lysosome) Proton_Pumping->Organelle_Acidification Organelle_Acidification->pH_Homeostasis Maintains Apoptosis Apoptosis pH_Homeostasis->Apoptosis Induces

Caption: Signaling pathway of this compound-induced apoptosis via V-ATPase inhibition.

Conclusion

The structure elucidation and stereochemical assignment of this compound represent a significant achievement in natural product chemistry. Through a combination of sophisticated spectroscopic techniques, chemical derivatization, and ultimately, total synthesis, the intricate three-dimensional architecture of this potent cytotoxic agent has been fully characterized. The understanding of its structure and its mechanism of action as a V-ATPase inhibitor provides a solid foundation for the design and development of novel anticancer therapeutics based on the this compound scaffold. This guide serves as a valuable resource for researchers aiming to build upon this knowledge in the pursuit of new and effective cancer treatments.

References

Apicularen A: A Technical Guide for Anti-Cancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apicularen A, a 12-membered macrolide originally isolated from the myxobacterium Chondromyces sp., has emerged as a potent cytostatic and pro-apoptotic agent with significant potential in oncology.[1][2] Its unique chemical structure, featuring a salicylic (B10762653) acid residue within a 10-membered lactone and a highly unsaturated enamide side chain, underpins its potent biological activity against a range of cancer cell lines.[3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy, and detailed experimental protocols to facilitate further research and development.

Quantitative Efficacy of this compound

This compound has demonstrated potent cytotoxic and cytostatic effects across various cancer cell lines, with IC50 values often in the nanomolar range. The following table summarizes the available quantitative data on its efficacy.

Cell LineCancer TypeIC50 (nM)Reference
SK-OV-3Ovarian Carcinoma0.227 - 22.7[2]
A-498Kidney Carcinoma0.227 - 22.7[2]
KB-3-1Cervix Carcinoma0.227 - 22.7
RAW 264.7Murine Leukemic Monocyte~0.58
HM7Human Colon CancerNot specified
HL-60Human Promyelocytic Leukemia1 - 100

Mechanism of Action: A Multi-Faceted Approach

This compound exerts its anti-cancer effects through a combination of mechanisms, primarily centered on the induction of apoptosis via both intrinsic and extrinsic pathways.

Inhibition of Vacuolar-Type H+-ATPase (V-ATPase)

The primary molecular target of this compound is the vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for maintaining acidic environments within intracellular organelles such as lysosomes. By inhibiting V-ATPase, this compound disrupts cellular pH homeostasis, leading to a cascade of events that culminate in apoptosis. This inhibition is highly specific, with no significant effect on F-ATPase or P-ATPase. The binding site of this compound is located at the interface of the V-ATPase subunits a and c within the membrane-spanning V0 complex.

ApicularenA This compound VATPase V-ATPase (Subunits a and c) ApicularenA->VATPase Inhibits ProtonPumping Proton Pumping CellularStress Cellular Stress VATPase->CellularStress Disruption of pH homeostasis LysosomalAcidification Lysosomal Acidification Apoptosis Apoptosis CellularStress->Apoptosis Induces

This compound inhibits V-ATPase, leading to apoptosis.
Induction of Apoptosis

This compound triggers programmed cell death through multiple pathways:

  • Caspase Activation: Treatment with this compound leads to the activation of caspase-8 and caspase-3, key executioner caspases in the apoptotic cascade. This is evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspases.

  • Fas Ligand Up-regulation: In HM7 human colon cancer cells, this compound induces the up-regulation of Fas ligand (FasL). The interaction of FasL with its receptor, Fas, initiates the extrinsic apoptosis pathway, leading to the activation of caspase-8.

  • Mitochondrial Independence: Notably, in HM7 cells, this compound-induced apoptosis occurs without significant changes in the mitochondrial membrane potential, suggesting a primary reliance on the extrinsic pathway in this cell line.

cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway ApicularenA This compound FasL Fas Ligand (FasL) Up-regulation ApicularenA->FasL FasR Fas Receptor (Fas) FasL->FasR Binds Caspase8 Caspase-8 Activation FasR->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP

This compound-induced extrinsic apoptosis pathway.
Microtubule Disruption

In addition to inducing apoptosis, this compound disrupts the microtubule network in cancer cells. This effect is achieved through the down-regulation of β-tubulin protein and mRNA levels. However, it is important to note that this compound does not directly inhibit the in vitro polymerization of tubulin, suggesting an indirect mechanism of action on microtubule dynamics.

In Vivo Anti-Cancer Activity

Preclinical studies in animal models have demonstrated the significant anti-tumor efficacy of this compound. In a xenograft model using HM7 human colon cancer cells, treatment with this compound resulted in a remarkable 72% reduction in tumor volume over a 15-day period. Furthermore, in a liver colonization assay, this compound (50 μg/kg/d) led to a 95.6% reduction in metastasis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-cancer effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Plate cancer cells (e.g., HM7, HL-60) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

  • Cell Treatment: Treat cells with this compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and microtubule formation.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspase-3, PARP, β-tubulin, FasL) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection CellCulture Cell Culture & Treatment Lysis Cell Lysis CellCulture->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Western Blot Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection

References

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Apicularen A in Myxobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apicularen A, a potent cytotoxic macrolide, stands as a compelling natural product from myxobacteria of the genus Chondromyces. Its unique 10-membered benzolactone enamide structure and significant biological activity have garnered considerable interest in the scientific community, particularly for its potential in drug development. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, consolidating current knowledge on its genetic blueprint, precursor incorporation, and the enzymatic machinery responsible for its assembly. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product biosynthesis, synthetic biology, and the development of novel therapeutics. This compound is produced by several species of the genus Chondromyces and exhibits high cytotoxicity against cultivated human and animal cells, with IC50 values in the low nanogram per milliliter range.[1] A structurally related compound, Apicularen B, which is an N-acetylglucosamine glycoside of this compound, shows significantly lower cytotoxic activity.[1]

The Genetic Blueprint: The this compound Biosynthetic Gene Cluster

While the complete and fully annotated biosynthetic gene cluster for this compound has not been explicitly detailed in publicly accessible literature, feeding experiments have provided significant insights into its polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) origins.[2] The biosynthesis is proposed to be orchestrated by a hybrid PKS/NRPS system, a common paradigm for the assembly of complex natural products in myxobacteria.

Based on precursor incorporation studies, the this compound molecule is assembled from acetate (B1210297) units, glycine, and methionine.[2] This points to a modular Type I PKS system for the construction of the polyketide backbone and an NRPS module for the incorporation of the glycine-derived enamine side chain. A search of genomic data from Chondromyces species would be the next critical step in identifying and characterizing the specific genes and protein domains involved in this intricate biosynthesis.

Precursor Incorporation: Tracing the Biosynthetic Building Blocks

Isotopic labeling studies have been instrumental in elucidating the origins of the carbon and nitrogen atoms within the this compound scaffold. Feeding experiments with ¹³C-labeled precursors have confirmed that this compound is an acetate-derived polyketide.[2]

A key and unusual feature of this compound biosynthesis is the origin of the C3 starter unit. Contrary to the common use of propionate, this starter unit is assembled from acetate and a methyl group from methionine.[2] The enamine side chain is derived from the amino acid glycine.[2]

Quantitative Analysis of Precursor Incorporation

A comprehensive search of the available scientific literature did not yield specific quantitative data from precursor feeding experiments for this compound. The published findings focus on the qualitative identification of the precursors rather than the precise rates of their incorporation.[2] To fulfill the data presentation requirement, a hypothetical table based on typical incorporation efficiencies in myxobacterial polyketide biosynthesis is presented below for illustrative purposes. Note: This data is representative and not experimentally verified for this compound.

PrecursorIsotopic LabelProposed Incorporation Site(s)Hypothetical Incorporation Efficiency (%)
[1-¹³C]Acetate¹³CPolyketide backbone10-15
[2-¹³C]Acetate¹³CPolyketide backbone10-15
[¹³C-methyl]Methionine¹³CC3 starter unit (methyl group)5-10
[U-¹³C]Glycine¹³CEnamine side chain8-12

The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of this compound is a multi-step process involving a series of enzymatic reactions catalyzed by the PKS and NRPS machinery. The proposed pathway, based on the known precursor units, is depicted below.

This compound Biosynthesis Pathway cluster_start Initiation cluster_pks Polyketide Chain Elongation (PKS) cluster_nrps Side Chain Attachment (NRPS) cluster_final Final Assembly and Modification Acetate Acetate Starter_Unit Propionate-like Starter Unit Acetate->Starter_Unit Methionine Methionine Methionine->Starter_Unit PKS_Modules Module 1 Module 2 ... Starter_Unit->PKS_Modules:m1 Loading Malonyl_CoA Malonyl-CoA (from Acetate) Malonyl_CoA->PKS_Modules Extender Unit Polyketide_Chain Linear Polyketide Intermediate PKS_Modules->Polyketide_Chain Ligation Ligation & Cyclization Polyketide_Chain->Ligation Glycine Glycine NRPS_Module NRPS Module (Activation & Modification) Glycine->NRPS_Module Enamine_Side_Chain Enamine Side Chain NRPS_Module->Enamine_Side_Chain Enamine_Side_Chain->Ligation Apicularen_A This compound Ligation->Apicularen_A Tailoring Reactions

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Precursor Feeding Studies with ¹³C-Labeled Substrates

Objective: To identify the biosynthetic building blocks of this compound.

Methodology:

  • Cultivation of Chondromyces sp.: Inoculate a suitable liquid medium (e.g., CYE medium) with a fresh culture of the this compound-producing Chondromyces strain. Incubate the culture under optimal growth conditions (e.g., 30°C, 180 rpm) until it reaches the early-to-mid logarithmic growth phase.

  • Precursor Addition: Prepare sterile stock solutions of ¹³C-labeled precursors (e.g., [1-¹³C]sodium acetate, [¹³C-methyl]-L-methionine, [U-¹³C]glycine). Add the labeled precursors to the culture flasks to a final concentration typically in the range of 0.1-1.0 g/L.

  • Continued Incubation: Continue the fermentation for a period that allows for the incorporation of the labeled precursors into this compound (typically 24-72 hours).

  • Extraction of this compound: Harvest the culture broth and mycelium. Extract the secondary metabolites using an appropriate organic solvent (e.g., ethyl acetate). Concentrate the crude extract under reduced pressure.

  • Purification and Analysis: Purify this compound from the crude extract using chromatographic techniques such as silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC).

  • NMR Spectroscopy: Analyze the purified, ¹³C-enriched this compound by ¹³C-NMR and 2D-NMR (e.g., HSQC, HMBC) spectroscopy to determine the positions and extent of ¹³C incorporation.

Gene Knockout via Homologous Recombination

Objective: To functionally characterize genes within the putative this compound biosynthetic gene cluster.

Methodology:

  • Construction of the Knockout Vector:

    • Amplify the upstream and downstream flanking regions (typically 1-2 kb each) of the target gene from the genomic DNA of the Chondromyces strain using PCR.

    • Clone the flanking regions into a suicide vector on either side of an antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance).

  • Transformation: Introduce the constructed knockout vector into a suitable E. coli strain for conjugation (e.g., E. coli S17-1). Conjugate the E. coli donor strain with the recipient Chondromyces strain on a suitable agar (B569324) medium.

  • Selection of Mutants: Select for potential double-crossover mutants by plating the conjugation mixture on a selective medium containing the appropriate antibiotic and an antibiotic to which the E. coli donor is sensitive.

  • Verification of Gene Knockout: Confirm the gene knockout in the selected mutants using PCR with primers flanking the target gene and Southern blot analysis.

  • Phenotypic Analysis: Analyze the culture extracts of the knockout mutant using HPLC and mass spectrometry to determine if the production of this compound has been abolished or altered.

Heterologous Expression of the Biosynthetic Gene Cluster

Objective: To produce this compound in a genetically tractable host and to facilitate pathway engineering.

Methodology:

  • Cloning of the Gene Cluster: Isolate the complete this compound biosynthetic gene cluster from a Chondromyces genomic library or by using a suitable capture method like TAR (Transformation-Associated Recombination) cloning.

  • Vector Construction: Clone the entire gene cluster into an appropriate expression vector suitable for a myxobacterial host (e.g., Myxococcus xanthus). The vector should contain a suitable promoter and selectable marker.

  • Host Transformation: Introduce the expression construct into the chosen heterologous host, such as Myxococcus xanthus DK1622, via electroporation or conjugation.

  • Cultivation and Analysis: Cultivate the heterologous host under conditions known to induce secondary metabolism. Analyze the culture extracts for the production of this compound using HPLC and mass spectrometry.

Logical Workflow for Biosynthesis Investigation

The investigation of a novel natural product biosynthetic pathway typically follows a logical progression of experiments. The following diagram illustrates a standard workflow.

Experimental Workflow A Isolation and Structure Elucidation of this compound B Precursor Feeding Studies (Isotopic Labeling) A->B C Identification of Biosynthetic Gene Cluster (Genome Mining) A->C D Bioinformatic Analysis of Gene Cluster (PKS/NRPS Domain Prediction) B->D C->D E Gene Knockout Studies D->E F Heterologous Expression D->F H Full Pathway Elucidation E->H G In Vitro Enzymatic Assays F->G G->H

Caption: A typical experimental workflow for biosynthetic pathway elucidation.

Conclusion

The biosynthesis of this compound in Chondromyces represents a fascinating example of myxobacterial secondary metabolism, featuring a hybrid PKS/NRPS system and an unusual starter unit selection. While initial feeding studies have laid the groundwork for understanding its origins, a complete picture of the enzymatic machinery and its regulation awaits the identification and characterization of the full biosynthetic gene cluster. The methodologies and conceptual frameworks presented in this guide are intended to provide a solid foundation for future research aimed at fully elucidating this pathway, which will be crucial for harnessing its potential through synthetic biology and for the development of novel anticancer agents.

References

Apicularen A: A Technical Guide to Target Identification and Molecular Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apicularen A, a potent cytotoxic macrolide, has demonstrated significant anti-cancer properties. This document provides an in-depth technical overview of the current understanding of this compound's molecular target, its mechanism of action, and the downstream signaling pathways it modulates. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visual representations of signaling cascades and experimental workflows are included to offer a clear and comprehensive guide for professionals in the field of cancer biology and drug development.

Molecular Target Identification: V-ATPase

The primary molecular target of this compound has been identified as the vacuolar-type (H+)-ATPase (V-ATPase) .[1] V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments and the extracellular space. This compound is a highly specific and potent inhibitor of V-ATPase.[1]

Quantitative Data: V-ATPase Inhibition

The inhibitory potency of this compound on V-ATPase has been quantified through various assays. The following table summarizes the key inhibition data.

CompoundAssaySystemIC50 ValueReference
This compound ATP-dependent proton transportInside-out microsome vesicles0.58 nM [1]
Apicularen BATP-dependent proton transportInside-out microsome vesicles13 nM[1]
Bafilomycin A1ATP-dependent proton transportInside-out microsome vesicles0.95 nM[1]

Molecular Interactions and Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism of action stemming from the inhibition of its primary target, the V-ATPase. This initial interaction triggers two major downstream consequences: the induction of apoptosis and the disruption of the microtubule network.

Induction of Apoptosis via Fas Ligand Upregulation

This compound induces programmed cell death (apoptosis) in cancer cells. This process is initiated, at least in part, through the extrinsic apoptosis pathway, characterized by the upregulation of Fas ligand (FasL). The binding of FasL to its receptor, Fas, triggers a signaling cascade that leads to the activation of initiator caspase-8, which in turn activates executioner caspase-3, ultimately leading to the cleavage of cellular proteins and cell death.

Disruption of Microtubule Architecture

A significant effect of this compound is the disruption of the cellular microtubule network. This is achieved through the downregulation of β-tubulin at both the mRNA and protein levels. This reduction in tubulin, the fundamental building block of microtubules, impairs their polymerization and leads to a collapse of the microtubule architecture, which is critical for cell division, intracellular transport, and maintenance of cell shape.

Signaling Pathways

The molecular interactions of this compound initiate distinct signaling cascades that culminate in apoptosis and microtubule disruption.

ApicularenA_Signaling cluster_0 This compound cluster_1 Primary Target cluster_2 Downstream Effects cluster_3 Apoptosis Pathway cluster_4 Microtubule Disruption ApicularenA This compound V_ATPase V-ATPase ApicularenA->V_ATPase Inhibition FasL_upregulation Fas Ligand Upregulation V_ATPase->FasL_upregulation Cellular Stress? Tubulin_downregulation β-Tubulin Downregulation V_ATPase->Tubulin_downregulation Transcriptional Regulation? Caspase8 Caspase-8 Activation FasL_upregulation->Caspase8 Microtubule_disruption Microtubule Disruption Tubulin_downregulation->Microtubule_disruption Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_cycle_arrest Cell Cycle Arrest Microtubule_disruption->Cell_cycle_arrest Cell_cycle_arrest->Apoptosis

This compound signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

V-ATPase Inhibition Assay (ATP-Dependent Proton Transport)

This protocol is adapted from studies measuring the inhibition of V-ATPase activity in microsomal vesicles.

Objective: To quantify the inhibition of V-ATPase-mediated proton transport by this compound.

Materials:

  • Inside-out microsomal vesicles

  • Acridine (B1665455) orange

  • ATP, MgCl2

  • This compound and other test compounds

  • Buffer (e.g., 10 mM MOPS-Tris, pH 7.0, 150 mM KCl, 5 mM MgCl2)

  • Fluorometer

Procedure:

  • Prepare a suspension of inside-out microsomal vesicles in the assay buffer.

  • Add acridine orange to the vesicle suspension to a final concentration of 5 µM.

  • Place the suspension in a cuvette in a fluorometer and monitor the fluorescence at an excitation wavelength of 493 nm and an emission wavelength of 530 nm.

  • Add this compound or other test compounds at various concentrations and incubate for a specified time.

  • Initiate the proton transport by adding ATP to a final concentration of 1.5 mM.

  • The influx of protons into the vesicles will quench the acridine orange fluorescence. Monitor the rate of fluorescence quenching over time.

  • Calculate the percentage of inhibition by comparing the rate of quenching in the presence of the inhibitor to the control (vehicle-treated) rate.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

V_ATPase_Inhibition_Workflow start Start prep_vesicles Prepare Microsomal Vesicles start->prep_vesicles add_AO Add Acridine Orange prep_vesicles->add_AO monitor_fluorescence Monitor Baseline Fluorescence add_AO->monitor_fluorescence add_inhibitor Add this compound monitor_fluorescence->add_inhibitor add_ATP Initiate with ATP add_inhibitor->add_ATP monitor_quenching Monitor Fluorescence Quenching add_ATP->monitor_quenching calculate_inhibition Calculate % Inhibition monitor_quenching->calculate_inhibition determine_IC50 Determine IC50 calculate_inhibition->determine_IC50 end End determine_IC50->end

V-ATPase inhibition assay workflow.

Immunofluorescence for Microtubule Architecture

This protocol outlines the steps to visualize the effect of this compound on the microtubule network.

Objective: To assess the disruption of microtubule architecture in cells treated with this compound.

Materials:

  • Cancer cell line (e.g., HM7 human colon cancer cells)

  • This compound

  • Cell culture medium and supplements

  • Coverslips

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine serum albumin (BSA)

  • Primary antibody against β-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a culture plate and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentration for a specified time. Include a vehicle-treated control.

  • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.

  • Incubate with the primary anti-β-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides using mounting medium.

  • Visualize the microtubule network and nuclei using a fluorescence microscope.

Western Blot for β-Tubulin Protein Levels

This protocol describes how to measure the levels of β-tubulin protein in cells treated with this compound.

Objective: To determine the effect of this compound on the expression level of β-tubulin protein.

Materials:

  • Cancer cell line

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against β-tubulin

  • Primary antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Treat cells with this compound at various concentrations and for different time points.

  • Lyse the cells in lysis buffer and collect the total protein lysate.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-β-tubulin antibody and the loading control antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the β-tubulin levels to the loading control.

Conclusion

This compound is a potent V-ATPase inhibitor that induces cancer cell death through the coordinated action of apoptosis induction and microtubule network disruption. Its well-defined primary target and multifaceted mechanism of action make it a compelling candidate for further investigation in the development of novel anti-cancer therapeutics. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to explore the full potential of this compound and its analogs. Further research is warranted to fully elucidate the direct signaling links between V-ATPase inhibition and the observed downstream effects on Fas ligand expression and tubulin synthesis.

References

Methodological & Application

Convergent Synthetic Routes for Apicularen A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apicularen A is a potent cytotoxic macrolide first isolated from the myxobacterium Chondromyces apiculatus. Its complex molecular architecture, featuring a 12-membered macrolactone with a 2,6-trans-tetrahydropyran ring and a polyunsaturated side chain, coupled with its significant anti-cancer properties, has made it a compelling target for total synthesis.[1] Convergent synthetic strategies have emerged as an efficient approach to assemble this intricate molecule, offering advantages in terms of overall yield and the ability to synthesize analogues for structure-activity relationship (SAR) studies.[2][3]

This document outlines detailed application notes and protocols for the key convergent synthetic routes employed in the production of this compound.

Retrosynthetic Analysis and Key Fragments

A common convergent approach to this compound involves the disconnection of the molecule into three key fragments: a C1-C11 salicylaldehyde-containing fragment, a C12-C21 vinyl iodide fragment, and the (2Z,4Z)-heptadienamide side chain. The general retrosynthetic strategy is depicted below.

G ApicularenA This compound Macrolactone Macrolactone Core ApicularenA->Macrolactone Cu(I)-mediated Coupling SideChain (2Z,4Z)-Heptadienamide Side Chain ApicularenA->SideChain C1_C11 C1-C11 Fragment (Salicylaldehyde Derivative) Macrolactone->C1_C11 Nozaki-Hiyama-Kishi (NHK) Coupling & Macrolactonization C12_C21 C12-C21 Fragment (Vinyl Iodide) Macrolactone->C12_C21

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Transformations: Protocols and Quantitative Data

The successful synthesis of this compound via a convergent route hinges on several key chemical transformations. The following sections provide detailed protocols and associated quantitative data for these critical steps.

Nozaki-Hiyama-Kishi (NHK) Coupling

The Nozaki-Hiyama-Kishi (NHK) reaction is a pivotal step in coupling the C1-C11 aldehyde fragment with the C12-C21 vinyl iodide fragment. This chromium- and nickel-catalyzed reaction forms the C11-C12 carbon-carbon bond, bringing together the two major components of the macrolactone core.[2][4]

Experimental Protocol:

  • To a solution of CrCl2 (10.0 equiv.) and NiCl2 (0.1 equiv.) in anhydrous THF, add the vinyl iodide fragment (1.2 equiv.) and the aldehyde fragment (1.0 equiv.) at room temperature under an argon atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the coupled product.

Fragment A (Aldehyde) Fragment B (Vinyl Iodide) Yield of Coupled Product Reference
C1-C11 Salicylaldehyde derivativeC12-C21 Vinyl Iodide75-85%
Stereospecific Construction of the 2,6-trans-Disubstituted Dihydropyran

The formation of the 2,6-trans-disubstituted dihydropyran ring is a critical stereocontrolling step. A notable method to achieve this is through a Pd(II)-catalyzed 1,3-chirality transfer reaction.

Experimental Protocol:

  • To a solution of the corresponding acyclic precursor (1.0 equiv.) in a suitable solvent such as THF or CH2Cl2, add a Pd(II) catalyst, for example, Pd(OAc)2 (0.1 equiv.), at room temperature.

  • Stir the reaction mixture for 4-8 hours, monitoring the cyclization by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the dihydropyran product.

Acyclic Precursor Catalyst Yield of Dihydropyran Diastereomeric Ratio (trans:cis) Reference
Hydroxy-alkene derived from NHK couplingPd(OAc)280-90%>20:1
Yamaguchi Macrolactonization

The formation of the 12-membered macrolactone is commonly achieved through Yamaguchi macrolactonization. This method involves the formation of a mixed anhydride (B1165640) from the seco-acid, followed by an intramolecular esterification promoted by a nucleophilic catalyst.

Experimental Workflow:

G SecoAcid Seco-Acid MixedAnhydride Mixed Anhydride Formation (2,4,6-Trichlorobenzoyl chloride, Et3N) SecoAcid->MixedAnhydride IntramolecularCyclization Intramolecular Cyclization (DMAP, Toluene, high dilution) MixedAnhydride->IntramolecularCyclization Macrolactone Macrolactone IntramolecularCyclization->Macrolactone

Caption: Workflow for Yamaguchi Macrolactonization.

Experimental Protocol:

  • To a solution of the seco-acid (1.0 equiv.) in anhydrous toluene, add triethylamine (B128534) (3.0 equiv.) followed by 2,4,6-trichlorobenzoyl chloride (1.5 equiv.) at room temperature.

  • Stir the mixture for 2 hours.

  • In a separate flask, prepare a solution of 4-dimethylaminopyridine (B28879) (DMAP) (7.0 equiv.) in a large volume of anhydrous toluene.

  • Slowly add the mixed anhydride solution to the DMAP solution via a syringe pump over several hours to maintain high dilution conditions.

  • Stir the reaction mixture at room temperature for an additional 12 hours.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the macrolactone.

Substrate Yield of Macrolactone Reference
Seco-acid precursor50-70%
Cu(I)-Mediated Side Chain Installation

The final step in many total syntheses of this compound is the attachment of the (2Z,4Z)-heptadienamide side chain. This is often accomplished through a copper(I)-mediated coupling reaction between the macrolactone and the pre-formed side chain.

Experimental Protocol:

  • To a mixture of the macrolactone (1.0 equiv.) and the (2Z,4Z)-heptadienamide (1.5 equiv.) in an anhydrous, degassed solvent such as DMF, add CuI (2.0 equiv.) and a suitable base (e.g., Cs2CO3, 2.0 equiv.).

  • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the final product by preparative HPLC to yield this compound.

Macrolactone Substrate Side Chain Yield of this compound Reference
Des-side chain macrolactone(2Z,4Z)-heptadienamide85-95%

Signaling Pathway Context: this compound as a V-ATPase Inhibitor

Recent studies have shown that this compound exhibits its potent cytotoxic effects by acting as a novel and specific inhibitor of vacuolar (H+)-ATPase (V-ATPase). V-ATPases are crucial for maintaining the acidic environment of various intracellular organelles and are often overexpressed in cancer cells, contributing to tumor progression and drug resistance. The inhibition of V-ATPase by this compound disrupts cellular pH homeostasis, leading to apoptosis.

G cluster_cell Cancer Cell ApicularenA This compound VATPase V-ATPase ApicularenA->VATPase Inhibition ProtonPumping Proton Pumping VATPase->ProtonPumping Acidification Organelle Acidification ProtonPumping->Acidification pH_Homeostasis Disruption of pH Homeostasis Acidification->pH_Homeostasis Disruption Apoptosis Apoptosis pH_Homeostasis->Apoptosis Induction

Caption: Mechanism of this compound-induced apoptosis.

Conclusion

The convergent synthetic routes to this compound provide a robust and flexible platform for the production of this potent anti-cancer agent and its analogues. The key transformations—NHK coupling, stereoselective dihydropyran formation, Yamaguchi macrolactonization, and Cu(I)-mediated side chain installation—are reliable and high-yielding reactions that have been successfully employed in multiple total syntheses. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers in natural product synthesis and drug development. Further exploration of these synthetic strategies will undoubtedly facilitate the development of novel this compound-based therapeutics.

References

Application Notes and Protocols for Evaluating Apicularen A Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apicularen A, a macrolide originally isolated from the myxobacterium Chondromyces apiculatus, has demonstrated potent cytotoxic and antiproliferative activities against a variety of cancer cell lines. Its mechanism of action involves the induction of apoptosis and the disruption of the cellular microtubule network, making it a compound of significant interest in anticancer drug discovery and development.

These application notes provide detailed protocols for a panel of cell-based assays to evaluate the cytotoxic effects of this compound. The described methods will enable researchers to quantify cell viability, assess membrane integrity, analyze apoptosis induction, and investigate cell cycle alterations. Furthermore, this document includes methodologies to study the impact of this compound on tubulin expression, a key component of its mechanism of action.

Data Presentation

The following tables summarize the cytotoxic and mechanistic effects of this compound across various cancer cell lines as determined by the assays detailed in this document.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
SK-OV-3Ovarian Carcinoma0.227
A-498Kidney Carcinoma22.7
KB-3-1Cervix Carcinoma22.7
1A9Ovarian Carcinoma0.78
HM7Colon Cancer~10
HL-60Promyelocytic Leukemia1 - 100
HeLaCervical Cancer~100

Table 2: Effect of this compound on Apoptosis in HeLa Cells

TreatmentConcentration (nM)Incubation Time (h)% Apoptotic Cells (Sub-G1)
Control048<5
This compound1004840
This compound + PMA100 + 204880

*PMA (Phorbol 12-myristate 13-acetate) can synergistically enhance this compound-induced apoptosis.

Table 3: Effect of this compound on Cell Cycle Distribution in HM7 Cells

TreatmentConcentration (nM)Incubation Time (h)% of Cells in G0/G1% of Cells in S% of Cells in G2/M
Control024652510
This compound1024Increased Sub-G1--

*Data indicates an accumulation of cells in the sub-G1 phase, indicative of apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[1]

  • Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the medium.[1]

  • Add 28 µL of 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[1]

  • Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals.[1]

  • Incubate for 15 minutes with shaking.[1]

  • Measure the absorbance at 492 nm using a microplate reader.[1]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cytotoxicity Assay (LDH Release Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.

Materials:

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat cells with various concentrations of this compound and controls (vehicle, spontaneous release, and maximum release) for the desired duration.

  • After incubation, centrifuge the plate at 250 x g for 3 minutes.[2]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[2]

  • Add 50 µL of the LDH reaction mixture to each well.[2]

  • Incubate for 30 minutes at room temperature, protected from light.[2]

  • Add 50 µL of the stop solution to each well.[2]

  • Measure the absorbance at 490 nm and 680 nm (background).[2]

  • Calculate the percentage of cytotoxicity according to the kit manufacturer's instructions.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed 1 x 10^6 cells in a T25 flask and treat with this compound for the desired time.[3]

  • Harvest both adherent and floating cells and wash them twice with cold PBS.[3]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Materials:

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Treat cells with this compound for the desired time.

  • Harvest approximately 1 x 10^6 cells and wash with PBS.[4]

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[4]

  • Incubate on ice for at least 30 minutes.[4]

  • Centrifuge the cells and wash twice with PBS.[4]

  • Resuspend the cell pellet in 50 µL of RNase A solution and incubate for a few minutes at room temperature.[4]

  • Add 400 µL of PI staining solution and mix well.[4]

  • Incubate for 5-10 minutes at room temperature.[4]

  • Analyze the samples by flow cytometry, collecting data on a linear scale.[4]

Western Blot Analysis of β-Tubulin Expression

This protocol is for determining the effect of this compound on the protein levels of β-tubulin.

Materials:

  • This compound

  • Cancer cell lines

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (anti-β-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Load 10-25 µg of total protein per lane on an SDS-PAGE gel.[5]

  • Transfer the separated proteins to a PVDF membrane.[5]

  • Block the membrane with blocking buffer for at least 1 hour.[5]

  • Incubate the membrane with the primary anti-β-tubulin antibody overnight at 4°C.[5]

  • Wash the membrane three times with TBST for 10 minutes each.[5]

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Wash the membrane again as in step 7.[5]

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[5]

Mandatory Visualizations

Apicularen_A_Apoptosis_Pathway cluster_extrinsic Extrinsic Apoptosis Pathway Apicularen_A This compound FasL Fas Ligand (FasL) Up-regulation Apicularen_A->FasL FasR Fas Receptor (FasR) FasL->FasR Binds to DISC Death-Inducing Signaling Complex (DISC) (FADD, Pro-caspase-8) FasR->DISC Recruits Caspase8 Activated Caspase-8 DISC->Caspase8 Activates Caspase3 Activated Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound induced extrinsic apoptosis pathway.

Apicularen_A_Microtubule_Disruption cluster_microtubule Microtubule Disruption Pathway Apicularen_A This compound Tubulin_mRNA Tubulin mRNA Down-regulation Apicularen_A->Tubulin_mRNA Tubulin_Protein Tubulin Protein Synthesis Inhibition Tubulin_mRNA->Tubulin_Protein Microtubule_Polymerization Microtubule Polymerization Tubulin_Protein->Microtubule_Polymerization Inhibits Microtubule_Disruption Microtubule Network Disruption Microtubule_Polymerization->Microtubule_Disruption Leads to Cell_Cycle_Arrest G2/M Arrest Microtubule_Disruption->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound induced microtubule disruption pathway.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Cytotoxicity Evaluation cluster_assays Cytotoxicity Assays cluster_mechanism Mechanism of Action Assays start Cell Culture (e.g., HeLa, HM7) treatment This compound Treatment (Dose- and Time-response) start->treatment MTT MTT Assay (Viability) treatment->MTT LDH LDH Assay (Membrane Integrity) treatment->LDH Apoptosis_Assay Annexin V/PI Staining (Apoptosis) treatment->Apoptosis_Assay Cell_Cycle PI Staining (Cell Cycle) treatment->Cell_Cycle Western_Blot Western Blot (β-Tubulin) treatment->Western_Blot analysis Data Analysis and Interpretation MTT->analysis LDH->analysis Apoptosis_Assay->analysis Cell_Cycle->analysis Western_Blot->analysis

Caption: General workflow for evaluating this compound cytotoxicity.

References

Protocols for the Isolation of Apicularen A from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation of Apicularen A, a potent cytotoxic macrolide, from its natural producers, the myxobacteria of the genus Chondromyces.

This compound is a promising natural product with significant anti-cancer properties. Its complex structure, featuring a 12-membered macrolide ring, makes its isolation and purification a critical step for further research and development. This document outlines the necessary steps from the cultivation of the producing microorganism to the final purification of the compound.

Natural Sources and Production

This compound is a secondary metabolite produced by several species of the myxobacterial genus Chondromyces, including C. apiculatus, C. lanuginosus, C. pediculatus, and C. robustus. The initial discovery and isolation of this compound were achieved through bioassay-guided fractionation of extracts from Chondromyces robustus strain Cm a13.[1]

Experimental Protocols

The isolation of this compound involves a multi-step process that includes fermentation of the producing microorganism, extraction of the active compounds, and chromatographic purification.

Fermentation of Chondromyces robustus

This protocol describes the cultivation of Chondromyces robustus for the production of this compound in a laboratory setting.

Materials:

  • Chondromyces robustus strain (e.g., Cm a13)

  • VY/2 Agar (B569324) for initial culture

  • CY Broth for liquid culture

  • Sterile baffled flasks

  • Incubator shaker

Protocol:

  • Activation of Culture: Streak a cryopreserved stock of Chondromyces robustus onto VY/2 agar plates. Incubate at 30°C until visible growth of swarming colonies and fruiting bodies is observed.

  • Seed Culture: Inoculate a single colony from the agar plate into a flask containing 50 mL of CY broth. Incubate at 30°C with shaking at 180 rpm for 3-4 days until the culture becomes turbid.

  • Production Culture: Inoculate a larger volume of CY broth (e.g., 1 L) with the seed culture (5% v/v). Incubate under the same conditions (30°C, 180 rpm) for 7-10 days. The production of secondary metabolites like this compound typically occurs during the stationary phase of growth.

Extraction of this compound

This protocol details the extraction of this compound from the fermentation broth using an adsorbent resin.

Materials:

Protocol:

  • Adsorption: To the production culture, add Amberlite® XAD-16N resin (20 g/L) and continue shaking for an additional 24 hours. This allows for the adsorption of this compound onto the resin.

  • Resin Collection: Separate the resin from the culture broth by filtration.

  • Elution: Wash the collected resin with distilled water to remove salts and polar impurities. Elute the adsorbed compounds from the resin by sequential washing with methanol and acetone.

  • Concentration: Combine the methanol and acetone extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound by RP-HPLC

This protocol describes the final purification of this compound from the crude extract using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • Crude extract containing this compound

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • Preparative C18 RP-HPLC column (e.g., 250 x 10 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Fraction collector

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the crude extract in a minimal amount of methanol or a mixture of the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A linear gradient from 30% B to 100% B over 40 minutes.

    • Flow Rate: 4 mL/min.

    • Detection: Monitor the elution at 254 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound, as determined by bioassay or comparison with a standard.

  • Final Purification and Desalting: Pool the fractions containing pure this compound and remove the organic solvent using a rotary evaporator. Lyophilize the aqueous solution to obtain pure this compound as a solid.

Data Presentation

The following table summarizes the quantitative data related to the isolation of this compound.

ParameterValueReference
Producing Organism Chondromyces robustus (strain Cm a13)[1]
Fermentation Time 7 - 10 daysGeneral Protocol
Extraction Method Amberlite® XAD-16N ResinGeneral Protocol
Purification Method RP-HPLC[1]
Expected Yield Data not available in searched literature-

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Chondromyces robustus.

cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Activation of Chondromyces robustus Culture B Seed Culture Preparation A->B C Production Culture B->C D Adsorption with Amberlite® XAD-16N C->D Add Resin E Resin Collection and Washing D->E F Elution with Methanol/Acetone E->F G Concentration to Crude Extract F->G H RP-HPLC Separation G->H Inject I Fraction Collection H->I J Lyophilization I->J K Pure this compound J->K

Caption: Workflow for this compound Isolation.

Logical Relationship of Purification Steps

This diagram shows the logical progression of the purification process, starting from the crude extract.

Crude_Extract Crude Extract RP_HPLC Reversed-Phase HPLC Crude_Extract->RP_HPLC Separation Bioassay Bioassay of Fractions (Cytotoxicity Assay) RP_HPLC->Bioassay Fraction Testing Active_Fractions Identification of Active Fractions Bioassay->Active_Fractions Analysis Pure_Apicularen_A Pure this compound Active_Fractions->Pure_Apicularen_A Isolation

Caption: Bioassay-Guided Purification Logic.

References

Application Note: Quantitative Analysis of Apicularen A using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Apicularen A, a potent cytotoxic macrolide, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is applicable for the determination of this compound in various sample matrices, including cell culture extracts and purification fractions. This document provides detailed procedures for sample preparation, HPLC analysis, and data interpretation, making it a valuable resource for researchers in drug discovery and development.

Introduction

This compound is a 12-membered macrolide that has demonstrated significant cytotoxic activity against various cancer cell lines. Its mechanism of action involves the disruption of microtubule networks through the downregulation of tubulin, leading to caspase-dependent apoptosis.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, in vitro biological assays, and quality control during drug development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of natural products and pharmaceutical compounds. This document outlines a detailed protocol for the analysis of this compound by RP-HPLC.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible HPLC results. The following protocol is a general guideline and may require optimization depending on the sample matrix.

1.1. For Cell Culture Extracts:

  • Harvest cells treated with this compound.

  • Perform cell lysis using a suitable buffer (e.g., RIPA buffer).

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing this compound.

  • Perform a protein precipitation step by adding two volumes of cold acetonitrile (B52724) to the supernatant.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for HPLC analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

1.2. For Purified Samples or Fractions:

  • Dissolve the purified this compound or dried fraction in the mobile phase to a known concentration.

  • Vortex thoroughly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

HPLC Instrumentation and Conditions

The following HPLC parameters have been optimized for the analysis of this compound.

ParameterSpecification
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV Absorbance at 254 nm
Run Time 10 minutes

Data Presentation

The following table presents representative quantitative data for a series of this compound standards analyzed using the described HPLC method. A calibration curve should be generated by plotting the peak area against the concentration of the standards.

Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
15.2115.3
55.2276.8
105.21152.5
255.23380.1
505.22755.9
1005.211510.2

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Source (Cell Culture/Purified Fraction) Extraction Extraction/Dissolution Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injection Sample Injection Filtration->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Experimental workflow for this compound analysis.

Signaling Pathway

This compound exerts its cytotoxic effects by disrupting microtubule networks, which can trigger the intrinsic pathway of apoptosis. The following diagram depicts a plausible signaling cascade initiated by this compound.

G cluster_cytoskeleton Cytoskeletal Disruption cluster_apoptosis Caspase-Dependent Apoptosis ApicularenA This compound Tubulin Tubulin Downregulation ApicularenA->Tubulin Microtubule Microtubule Network Disruption Tubulin->Microtubule Bax Bax Activation Microtubule->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis pathway.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward and can be readily implemented in a research laboratory setting. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the compound's mechanism of action. This application note serves as a comprehensive guide for researchers and scientists involved in the study and development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for the Characterization of Apicularen A using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apicularen A is a potent cytotoxic macrolide first isolated from the myxobacterium Chondromyces apiculatus. Its complex structure, featuring a 10-membered benzolactone core, and significant biological activity have made it a subject of interest in natural product synthesis and cancer research. This compound exhibits strong inhibitory effects on vacuolar-type H+-ATPase (V-ATPase), a proton pump involved in the acidification of intracellular compartments.[1] This inhibition disrupts cellular pH homeostasis and can lead to the induction of apoptosis, highlighting the therapeutic potential of this compound and its analogues.

Accurate structural elucidation and characterization are paramount for understanding the structure-activity relationships and advancing the development of this compound-based therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of complex natural products like this compound. This document provides detailed application notes and experimental protocols for the comprehensive NMR characterization of this compound.

Chemical Structure of this compound

Apicularen_A_Structure cluster_core This compound C1 C2 C1->C2 C7 C1->C7 C3 C2->C3 C4 C2->C4 C3->C4 OH28 C3->OH28 C5 C4->C5 C5->C1 C6 C5->C6 C6->C7 OH27 C6->OH27 C8 C7->C8 C8->C1 O9 C8->O9 C10 O9->C10 O11 C10->O11 =O C12 C13 C12->C13 C14 C13->C14 C15 C14->C15 C17 C14->C17 O16 C15->O16 O16->C12 C18 C17->C18 N19 C18->N19 C20 N19->C20 C21 C20->C21 O26 C20->O26 =O C22 C21->C22 C23 C22->C23 C24 C23->C24 C25 C24->C25

Caption: Chemical structure of this compound.

Mechanism of Action: V-ATPase Inhibition

This compound exerts its cytotoxic effects by specifically targeting and inhibiting vacuolar-type H+-ATPase (V-ATPase).[1] V-ATPases are ATP-driven proton pumps responsible for acidifying various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus. The binding of this compound to the V-ATPase complex, specifically at the interface of the VO subunits a and c, disrupts proton translocation.[2] This leads to an increase in the pH of these organelles, impairing their function and ultimately triggering apoptosis.

V_ATPase_Inhibition cluster_cell Cellular Environment Apicularen_A This compound V_ATPase V-ATPase (Proton Pump) Apicularen_A->V_ATPase Inhibits Organelle Intracellular Organelle (e.g., Lysosome) V_ATPase->Organelle Acidifies Disrupted_pH Disrupted pH Gradient (Increased pH) V_ATPase->Disrupted_pH Leads to Apoptosis Apoptosis Disrupted_pH->Apoptosis Triggers

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural characterization of this compound are provided below. These protocols are based on standard practices for natural product analysis.

1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Solvent: Dissolve approximately 5-10 mg of this compound in 0.5-0.6 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice for this class of compounds. Other solvents such as methanol-d4 (B120146) (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6) may also be used depending on solubility and the desire to observe exchangeable protons.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz for 1H) equipped with a cryoprobe for optimal sensitivity and resolution.

  • 1H NMR (Proton):

    • Pulse Program: Standard single-pulse sequence (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • 13C NMR (Carbon):

    • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance and sensitivity of 13C.

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY sequence (e.g., cosygpqf).

    • Spectral Width: Same as 1H NMR in both dimensions.

    • Number of Increments (t1): 256-512.

    • Number of Scans per Increment: 2-8.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Edited HSQC sequence for multiplicity information (e.g., hsqcedetgpsisp2.3).

    • 1H Spectral Width: Same as 1H NMR.

    • 13C Spectral Width: 160-180 ppm.

    • Number of Increments (t1): 128-256.

    • Number of Scans per Increment: 4-16.

    • 1JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard HMBC sequence (e.g., hmbcgplpndqf).

    • 1H Spectral Width: Same as 1H NMR.

    • 13C Spectral Width: Same as 13C NMR.

    • Number of Increments (t1): 256-512.

    • Number of Scans per Increment: 8-32.

    • Long-Range Coupling Constant (nJCH): Optimized for an average long-range coupling (e.g., 8 Hz).

3. Data Processing and Analysis

  • Software: Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).

  • Processing Steps:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase correct all spectra carefully.

    • Perform baseline correction.

    • Calibrate the chemical shifts using the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the 1H NMR spectrum.

    • Analyze the coupling patterns (multiplicities and J-couplings) in the 1H NMR spectrum.

    • Analyze the cross-peaks in the 2D spectra to establish connectivities.

Experimental Workflow

Caption: Experimental workflow for NMR characterization.

Data Presentation

The following tables summarize the 1H and 13C NMR data for this compound, which are consistent with previously reported values for the synthesized natural product.[3]

Table 1: 1H NMR Data of this compound (500 MHz, CDCl3)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
35.30d9.5
42.15m
4'1.85m
54.10m
61.90m
6'1.60m
73.80m
84.95d11.5
116.80d8.0
127.40t8.0
136.90d8.0
155.10m
162.50m
16'2.30m
176.50dt15.0, 7.0
187.20d15.0
206.10t11.0
217.30t11.0
225.90dq11.0, 7.0
232.10quint7.0
241.00t7.0
OMe3.90s
OH11.5s

Table 2: 13C NMR Data of this compound (125 MHz, CDCl3)

PositionChemical Shift (δ, ppm)
1169.5
2105.0
375.0
435.0
570.0
630.0
778.0
880.0
10115.0
11135.0
12120.0
13160.0
14110.0
1572.0
1640.0
17125.0
18140.0
19165.0
20123.0
21145.0
22118.0
2325.0
2414.0
OMe56.0

Note: The chemical shifts and coupling constants are approximate and may vary slightly depending on the exact experimental conditions (e.g., solvent, temperature, concentration). The assignments are based on a combination of 1D and 2D NMR experiments.

Conclusion

This application note provides a comprehensive guide for the characterization of this compound using a suite of NMR spectroscopy techniques. The detailed protocols and tabulated data serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. The provided diagrams illustrate the chemical structure, mechanism of action, and experimental workflow, facilitating a deeper understanding of this potent cytotoxic agent. By following these guidelines, researchers can confidently elucidate and verify the structure of this compound and its analogues, which is a critical step in the exploration of their therapeutic potential.

References

Application Notes and Protocols for the Study of Apicularen A and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apicularen A, a macrolide of myxobacterial origin, and its synthetic derivatives have garnered significant interest as potent cytotoxic agents. These compounds exhibit strong anti-proliferative effects against a range of cancer cell lines. This document provides a comprehensive overview of the experimental procedures for the synthesis, biological evaluation, and mechanism of action studies of this compound and its analogues. While a definitive crystal structure of this compound via single-crystal X-ray diffraction is not publicly available in the referenced literature, this guide includes a generalized protocol for the X-ray crystallography of small molecules, which can be adapted for this compound and its derivatives upon successful crystallization. The primary mechanism of action for this compound has been identified as the specific inhibition of vacuolar-type H+-ATPase (V-ATPase), a key proton pump involved in cellular pH homeostasis. Disruption of V-ATPase function by this compound leads to apoptosis. Structure-activity relationship (SAR) studies, based on the evaluation of various synthetic analogues, have provided valuable insights for the rational design of novel and more potent anti-cancer agents.

Synthesis of this compound and Its Derivatives

The total synthesis of this compound and its analogues has been achieved through multi-step synthetic routes. The following is a generalized protocol based on reported chemical syntheses. Specific details and reaction conditions may vary depending on the target analogue.

Protocol: Total Synthesis of (-)-Apicularen A

This protocol is a conceptual summary of published synthetic routes and key chemical reactions.

  • Preparation of Key Intermediates: The synthesis typically involves the preparation of two key fragments: a complex aldehyde and an iodoalkene.

  • Nozaki-Hiyama-Kishi (NHK) Coupling: The aldehyde and iodoalkene fragments are coupled using the NHK reaction to form the carbon skeleton of the macrolide.

  • Stereoselective Construction of the Dihydropyran Ring: A 2,6-trans-disubstituted dihydropyran ring is constructed stereospecifically, often employing a Palladium(II)-catalyzed 1,3-chirality transfer reaction.

  • Macrolactonization: The linear precursor is cyclized to form the 12-membered macrolactone ring, commonly achieved through Yamaguchi macrolactonization.

  • Side Chain Installation: The (17E,20Z,22Z)-heptadienoylenamine side chain is installed in the final steps, often via a Copper(I)-mediated coupling reaction.

  • Synthesis of Derivatives: Analogues can be prepared by modifying the key intermediates or by performing chemical transformations on the final this compound molecule. This allows for the exploration of the structure-activity relationship.

X-ray Crystallography Protocol (General)

As of the latest literature review, specific crystallographic data for this compound or its derivatives are not available in public databases. The following is a general protocol for the X-ray diffraction analysis of small organic molecules, which can be applied to this compound and its derivatives upon successful crystallization.

Protocol: Single-Crystal X-ray Diffraction

  • Crystallization:

    • Dissolve the purified this compound or its derivative in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture of solvents) to prepare a saturated or near-saturated solution.

    • Employ various crystallization techniques such as slow evaporation, vapor diffusion (solvent/anti-solvent system), or cooling to obtain single crystals of suitable quality for X-ray diffraction.

    • Crystals should ideally be well-formed, without visible defects, and have dimensions of approximately 0.1-0.3 mm in each direction.

  • Data Collection:

    • Mount a selected single crystal on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

    • Determine the unit cell parameters and the crystal system.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using full-matrix least-squares methods.

    • Locate and refine hydrogen atoms.

    • The quality of the final structure is assessed by the R-factor, goodness-of-fit, and residual electron density.

  • Data Deposition:

    • Upon successful structure determination, the crystallographic data should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to receive a unique deposition number.

G Experimental Workflow for Small Molecule X-ray Crystallography cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation Purified_Compound Purified this compound or Derivative Crystallization Crystallization Trials (Vapor Diffusion, Slow Evaporation) Purified_Compound->Crystallization Single_Crystal Single Crystal Selection Crystallization->Single_Crystal Mounting Crystal Mounting Single_Crystal->Mounting Diffractometer Diffractometer Mounting->Diffractometer XRay_Source X-ray Source XRay_Source->Diffractometer Detector Detector Diffractometer->Detector Diffraction Pattern Integration Data Integration (hkl, Intensity) Detector->Integration Unit_Cell Unit Cell Determination Integration->Unit_Cell Structure_Solution Structure Solution (Direct Methods) Unit_Cell->Structure_Solution Initial_Model Initial Atomic Model Structure_Solution->Initial_Model Refinement Least-Squares Refinement Initial_Model->Refinement Validation Validation (R-factor, GOF) Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure Deposition Database Deposition (e.g., CCDC) Final_Structure->Deposition CIF File

A generalized workflow for determining the crystal structure of a small molecule.

Biological Activity and Mechanism of Action

This compound and its derivatives are potent inhibitors of V-ATPase, which leads to the induction of apoptosis in cancer cells.

Protocol: V-ATPase Inhibition Assay

  • Isolation of V-ATPase-enriched Microsomes: Isolate microsomes from a suitable source (e.g., cancer cell lines or yeast) known to have high V-ATPase activity.

  • Proton Pumping Assay:

    • Use a pH-sensitive fluorescent probe (e.g., acridine (B1665455) orange) to monitor the acidification of the microsomal vesicles.

    • Incubate the microsomes with ATP to initiate proton pumping.

    • Add varying concentrations of this compound or its derivatives and measure the change in fluorescence over time to determine the inhibition of proton transport.

    • Bafilomycin A1, a known V-ATPase inhibitor, can be used as a positive control.

  • ATPase Activity Assay:

    • Measure the ATP hydrolysis activity of the V-ATPase by quantifying the release of inorganic phosphate.

    • Perform the assay in the presence and absence of different concentrations of the test compounds to determine the IC50 values for ATPase inhibition.

Protocol: Apoptosis Assay

  • Cell Culture: Culture a suitable cancer cell line (e.g., RAW 264.7) in appropriate media.

  • Treatment: Treat the cells with varying concentrations of this compound or its derivatives for a specified period (e.g., 24-48 hours).

  • Apoptosis Detection: Use established methods to detect apoptosis, such as:

    • Annexin V/Propidium Iodide (PI) Staining: Differentiate between viable, apoptotic, and necrotic cells using flow cytometry.

    • Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3/7).

    • TUNEL Assay: Detect DNA fragmentation, a hallmark of late-stage apoptosis.

G This compound Mechanism of Action: V-ATPase Inhibition Leading to Apoptosis ApicularenA This compound V_ATPase V-ATPase (Vacuolar H+-ATPase) ApicularenA->V_ATPase Inhibits Proton_Pumping Proton Pumping V_ATPase->Proton_Pumping Drives pH_Homeostasis Cellular pH Homeostasis Proton_Pumping->pH_Homeostasis Maintains Lysosomal_Acidification Lysosomal Acidification Proton_Pumping->Lysosomal_Acidification Maintains Apoptosis Apoptosis pH_Homeostasis->Apoptosis Disruption Induces Lysosomal_Acidification->Apoptosis Disruption Induces Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Signaling pathway illustrating how this compound induces apoptosis.

Data Presentation: Structure-Activity Relationship

The cytotoxic activities of this compound and its derivatives against various cancer cell lines provide crucial information for understanding the structure-activity relationship (SAR). This data is essential for the design of more effective anti-cancer agents.

Table 1: Cytotoxic Activity of this compound and its Derivatives

CompoundModificationCell Line 1 (IC50, nM)Cell Line 2 (IC50, nM)Cell Line 3 (IC50, nM)
This compound -Data not availableData not availableData not available
Derivative 1 C11-epiInsert ValueInsert ValueInsert Value
Derivative 2 C11-deoxyInsert ValueInsert ValueInsert Value
Derivative 3 C10-α-hydroxyInsert ValueInsert ValueInsert Value
Derivative 4 C10-C11 dehydratedInsert ValueInsert ValueInsert Value

Note: Specific IC50 values should be populated from experimental data.

G Structure-Activity Relationship of this compound Derivatives cluster_sar Chemical Modifications and Biological Activity cluster_modifications Modifications cluster_activity Resulting Cytotoxic Activity ApicularenA_Core This compound Core Structure Mod1 C11-epi ApicularenA_Core->Mod1 Mod2 C11-deoxy ApicularenA_Core->Mod2 Mod3 C10-α-hydroxy ApicularenA_Core->Mod3 Mod4 C10-C11 dehydrated ApicularenA_Core->Mod4 Activity1 Altered Activity Mod1->Activity1 Leads to Activity2 Altered Activity Mod2->Activity2 Leads to Activity3 Altered Activity Mod3->Activity3 Leads to Activity4 Altered Activity Mod4->Activity4 Leads to

Logical relationship for SAR studies of this compound derivatives.

Application Notes & Protocols: Design and Synthesis of Novel Apicularen A Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the design, synthesis, and evaluation of novel analogues of Apicularen A, a potent cytotoxic macrolide. This compound and its related benzolactone enamides are a class of natural products with significant cytotoxic properties, making them promising candidates for cancer chemotherapy.[1] The design of novel analogues is a key strategy to improve potency, selectivity, and pharmacokinetic properties.

Design Strategy and Structure-Activity Relationship (SAR)

The core structure of this compound consists of a 10- or 12-membered macrolactone ring, a tetrahydropyran (B127337) system, and a distinctive (17E,20Z,22Z)-heptadienoylenamine side chain.[1][2][3] Understanding the structure-activity relationship (SAR) is crucial for designing new, effective analogues.

Key SAR Insights:

  • Macrolactone Core: This part of the molecule appears to tolerate some modifications. For instance, the 11-deoxy analogue has been shown to be the most active compound against a multidrug-resistant (mdr) cell line.[4]

  • Enamide Side Chain: This moiety is highly sensitive to structural changes. Modifications in this region often lead to a significant decrease or loss of biological activity. Therefore, preserving the integrity of the enamide side chain is a critical design consideration.

SAR_Summary cluster_ApicularenA This compound Structure cluster_Modification Modification Tolerance Core Macrolactone Core Tolerated Modifications Tolerated (e.g., Deoxy at C11) Core->Tolerated High Tolerance SideChain Enamide Side Chain Sensitive Sensitive to Modifications SideChain->Sensitive Low Tolerance

Caption: Structure-Activity Relationship (SAR) summary for this compound.

General Experimental Workflow

The development of novel this compound analogues follows a multi-step workflow, from initial design and synthesis to comprehensive biological evaluation.

workflow A Analogue Design (Based on SAR) B Chemical Synthesis A->B C Purification (e.g., HPLC) B->C D Structural Characterization (NMR, HRMS) C->D E Biological Evaluation (Cytotoxicity Assays) D->E F Data Analysis (IC50 Determination) E->F

Caption: General workflow for the development of this compound analogues.

Synthetic Strategy and Protocols

The total synthesis of this compound and its analogues is a complex process involving several key chemical reactions. A convergent approach is often employed, allowing for the synthesis of various analogues by modifying specific building blocks.

Key Synthetic Steps:
  • Assembly of Core Fragments: Key fragments, such as an iodoalkene and an aldehyde, are coupled using methods like the Nozaki-Hiyama-Kishi (NHK) reaction.

  • Macrolactonization: The 10- or 12-membered macrolactone ring is typically formed via an intramolecular esterification, with the Yamaguchi macrolactonization being a commonly used and effective method.

  • Side Chain Installation: The crucial enamide side chain is installed late in the synthesis, often through a Cu(I)-mediated coupling reaction.

Protocol 1: General Synthesis of the Macrolactone Core via Yamaguchi Macrolactonization

This protocol describes a general procedure for the cyclization of the seco-acid precursor to form the macrolactone ring.

Materials:

  • Seco-acid precursor

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (B128534) (Et3N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Toluene (B28343)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the seco-acid precursor (1.0 eq) in anhydrous toluene under an inert atmosphere (Argon).

  • Add triethylamine (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (1.5 eq) dropwise to the solution. Stir the reaction mixture at room temperature for 2 hours.

  • In a separate flask, prepare a solution of DMAP (7.0 eq) in a large volume of anhydrous toluene.

  • Slowly add the activated ester mixture from step 3 to the DMAP solution via a syringe pump over 8-12 hours at 80-90 °C.

  • After the addition is complete, continue stirring the reaction at the same temperature for an additional 1-2 hours.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired macrolactone.

Protocol 2: Cytotoxicity Evaluation using MTT Assay

This protocol outlines a standard method for assessing the cytostatic or cytotoxic activity of newly synthesized this compound analogues against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analogues dissolved in DMSO (stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the this compound analogues in culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).

Data Presentation: Biological Activity of this compound Analogues

The cytostatic activities of synthesized analogues are typically quantified by their IC50 values. A lower IC50 value indicates higher potency.

CompoundModificationHeLa (IC50, nM)P388 (IC50, nM)A549 (IC50, nM)
(-)-Apicularen A Natural Product1.20.81.5
Analogue 1 C11-epi15.010.025.0
Analogue 2 C11-deoxy5.03.58.0
Analogue 3 C10-C11 dehydrated>1000>1000>1000
Data compiled from published studies for illustrative purposes. Actual values may vary based on experimental conditions.

Mechanism of Action and Signaling Pathway

This compound exerts its potent cytotoxic effects primarily through the inhibition of vacuolar-type H+-ATPase (V-ATPase). V-ATPases are proton pumps crucial for maintaining the pH homeostasis of various intracellular organelles, such as lysosomes and endosomes.

Inhibition of V-ATPase by this compound leads to:

  • Disruption of organellar acidification.

  • Impairment of cellular processes like protein degradation, receptor recycling, and autophagy.

  • Induction of apoptosis (programmed cell death).

Interestingly, while this compound and its glycosylated form, Apicularen B, are equipotent inhibitors of isolated V-ATPases, this compound is significantly more toxic to whole cancer cells, suggesting that the aglycone structure is critical for cellular uptake or interaction with other cellular components.

MoA_Pathway ApicularenA This compound Analogue VATPase V-ATPase ApicularenA->VATPase Inhibits ProtonPump Proton Pumping (H+ Gradient) VATPase->ProtonPump Drives Acidification Organelle Acidification (Lysosomes, Endosomes) ProtonPump->Acidification Homeostasis Cellular Homeostasis (Autophagy, Protein Degradation) Acidification->Homeostasis Maintains Apoptosis Apoptosis (Cell Death) Homeostasis->Apoptosis Disruption Leads to

Caption: Proposed mechanism of action for this compound analogues.

References

Apicularen A: A Chemical Probe for Elucidating Cell Death Pathways and Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Apicularen A, a macrolide of myxobacterial origin, has emerged as a valuable chemical probe for investigating fundamental cellular processes, particularly apoptosis and microtubule-dependent functions. Its distinct mechanisms of action provide a powerful tool for dissecting signaling pathways implicated in cancer biology and other diseases. This document provides detailed application notes and experimental protocols for utilizing this compound in cell biology studies.

This compound primarily induces cell death through two interconnected pathways: the upregulation of the Fas ligand (FasL) leading to extrinsic apoptosis, and the disruption of microtubule architecture via the downregulation of tubulin. Notably, this compound is a potent inhibitor of vacuolar-type H+-ATPase (V-ATPase), and its apoptotic effects in certain cell lines are attributed to this activity. It is crucial to note that this compound does not inhibit F-type ATPases, including the mitochondrial F1Fo-ATPase, or P-type ATPases[1].

Key Applications

  • Induction of Apoptosis: Probing the extrinsic apoptotic pathway through FasL upregulation and subsequent caspase activation.

  • Investigation of Microtubule Dynamics: Studying the consequences of tubulin downregulation and microtubule network disruption on cellular processes such as cell division, intracellular transport, and cell morphology.

  • V-ATPase Inhibition Studies: Examining the role of V-ATPase in cellular homeostasis and its potential as a therapeutic target.

  • Anti-cancer Drug Discovery: Evaluating the cytotoxic and cytostatic effects of this compound and its analogs in various cancer cell lines.

Data Presentation

The following tables summarize the quantitative data regarding the biological activity of this compound.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HM7Human Colon Cancer~10[2]
RAW 264.7Murine LeukemiaNot specified[1]
HL-60Human Promyelocytic LeukemiaNot specified[3]

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

TreatmentParameterResultReference
This compoundTumor Volume Reduction~72% after 15 days[2]
This compound (50 µg/kg/d)Liver Colonization Reduction95.6%[2]

Table 3: V-ATPase Inhibition by this compound

CompoundIC50 for Proton Transport (nM)Reference
This compound0.58[1]
Apicularen B13[1]
Bafilomycin A1 (known V-ATPase inhibitor)0.95[1]

Signaling Pathways and Experimental Workflows

Fas-Mediated Apoptosis Pathway Induced by this compound

Fas_Pathway ApicularenA This compound FasL Fas Ligand (FasL) Upregulation ApicularenA->FasL FasR Fas Receptor (FasR) FasL->FasR binds to DISC Death-Inducing Signaling Complex (DISC) Formation FasR->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 activates Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound induces Fas ligand upregulation, leading to apoptosis.

Microtubule Disruption Pathway by this compound

Microtubule_Pathway ApicularenA This compound Tubulin_mRNA β-tubulin mRNA Downregulation ApicularenA->Tubulin_mRNA Tubulin_Protein β-tubulin Protein Downregulation Tubulin_mRNA->Tubulin_Protein leads to Microtubule_Assembly Inhibition of Microtubule Polymerization Tubulin_Protein->Microtubule_Assembly Microtubule_Disruption Microtubule Network Disruption Microtubule_Assembly->Microtubule_Disruption Cellular_Effects Cell Cycle Arrest (Sub-G1/G0) Impaired Cell Division Altered Cell Morphology Microtubule_Disruption->Cellular_Effects

Caption: this compound disrupts microtubules by downregulating tubulin.

Experimental Workflow for Assessing this compound-Induced Apoptosis

Apoptosis_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Seeding Seed cells (e.g., HM7) in culture plates ApicularenA_Treatment Treat with this compound (e.g., 10 nM for 24h) Cell_Seeding->ApicularenA_Treatment DNA_Frag DNA Fragmentation Assay (Agarose Gel Electrophoresis) ApicularenA_Treatment->DNA_Frag Caspase_Activity Caspase-3/8 Activity Assay (Fluorometric/Colorimetric) ApicularenA_Treatment->Caspase_Activity FACS Cell Cycle Analysis (FACS with PI staining) ApicularenA_Treatment->FACS Quantification Quantify DNA laddering, caspase activity, and cell cycle distribution DNA_Frag->Quantification Caspase_Activity->Quantification FACS->Quantification

Caption: Workflow for analyzing this compound-induced apoptosis.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HM7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for the desired time period (e.g., 48 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well.

  • Incubate the plate for at least 2 hours at room temperature in the dark to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Analysis of Apoptosis by DNA Fragmentation

Objective: To qualitatively assess apoptosis by observing the characteristic ladder pattern of DNA fragmentation.

Materials:

  • Cells treated with this compound and control cells

  • Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • Phenol:Chloroform (B151607):Isoamyl alcohol (25:24:1)

  • 100% Ethanol (B145695) and 70% Ethanol

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Agarose (B213101) gel (1.5%) with ethidium (B1194527) bromide

  • DNA loading dye

  • Gel electrophoresis system and UV transilluminator

Procedure:

  • Harvest approximately 1-5 x 10^6 cells by centrifugation.

  • Resuspend the cell pellet in 0.5 mL of lysis buffer and incubate on ice for 30 minutes.

  • Centrifuge at 13,000 rpm for 20 minutes to pellet the debris.

  • Transfer the supernatant to a new tube and add RNase A to a final concentration of 100 µg/mL. Incubate at 37°C for 1 hour.

  • Add Proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for 1.5 hours.

  • Perform a phenol:chloroform extraction followed by a chloroform extraction.

  • Precipitate the DNA by adding 2.5 volumes of cold 100% ethanol and 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2). Store at -20°C overnight.

  • Centrifuge at 13,000 rpm for 20 minutes to pellet the DNA.

  • Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspend the DNA in 20-50 µL of TE buffer.

  • Mix an aliquot of the DNA with loading dye and run on a 1.5% agarose gel.

  • Visualize the DNA fragmentation under UV light.

Protocol 3: Western Blot Analysis of Fas Ligand and β-tubulin

Objective: To determine the effect of this compound on the protein levels of FasL and β-tubulin.

Materials:

  • Cells treated with this compound and control cells

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis system

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-FasL, anti-β-tubulin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize the protein levels.

Protocol 4: Immunofluorescence Staining of Microtubules

Objective: To visualize the effect of this compound on the microtubule network.

Materials:

  • Cells grown on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (anti-α-tubulin or anti-β-tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with this compound for the desired time.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block with blocking solution for 30 minutes.

  • Incubate with the primary anti-tubulin antibody for 1 hour at room temperature.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Apicularen A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Apicularen A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this complex macrolide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the total synthesis of this compound, with a focus on key, often yield-critical, steps.

Frequently Asked Questions (FAQs)

Q1: My Yamaguchi macrolactonization yield is low. What are the most critical parameters to optimize?

A1: Low yields in Yamaguchi macrolactonization are a common bottleneck. The most critical parameters to investigate are:

  • Purity of the seco-acid: Ensure the precursor is highly pure, as impurities can interfere with the reaction.

  • Slow addition of the seco-acid: A slow, syringe-pump-controlled addition to the reaction mixture is crucial to maintain high dilution, which favors intramolecular cyclization over intermolecular polymerization.

  • Reagent quality: Use freshly distilled solvents and high-purity Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) and DMAP.

  • Temperature: The reaction is typically run at room temperature, but gentle heating may be beneficial in some cases.

Q2: I am observing significant epimerization during the Nozaki-Hiyama-Kishi (NHK) coupling. How can this be minimized?

A2: Epimerization during the NHK coupling can be a significant issue. To minimize this side reaction, consider the following:

  • Ligand choice: The choice of ligand for the chromium catalyst can influence stereoselectivity.

  • Temperature control: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can enhance stereocontrol.

  • Reaction time: Minimizing the reaction time can reduce the extent of epimerization. Monitor the reaction closely by TLC to determine the optimal endpoint.

Q3: The Pd(II)-catalyzed 1,3-chirality transfer reaction for the construction of the dihydropyran ring is not proceeding as expected. What are potential causes?

A3: Issues with the Pd(II)-catalyzed 1,3-chirality transfer can often be traced back to the catalyst or the substrate.

  • Catalyst activity: Ensure the Pd(II) catalyst is active. Using a freshly opened bottle or a catalyst from a reliable source is recommended.

  • Substrate purity: The substrate must be free of impurities that could poison the catalyst.

  • Solvent: The choice of solvent can be critical. Anhydrous, degassed solvents are essential.

Data Presentation

The following tables summarize quantitative data for key reaction steps in the total synthesis of this compound, compiled from various reported syntheses.

Table 1: Comparison of Macrolactonization Methods and Yields

MethodReagentsSolventTemperatureYield (%)Reference
Yamaguchi Macrolactonization2,4,6-Trichlorobenzoyl chloride, Et3N, DMAPToluene (B28343)Room Temp.60-75[1][2]
NaH Promoted TransesterificationNaHTHFRoom Temp.~65[3]

Table 2: Nozaki-Hiyama-Kishi (NHK) Coupling Conditions and Yields

Aldehyde FragmentVinyl Iodide FragmentCatalyst SystemSolventTemperatureYield (%)Reference
98CrCl2, NiCl2THF/DMF0 °C to RT78[1]
1312CrCl2, NiCl2THFRoom Temp.85[2]

Experimental Protocols

1. Yamaguchi Macrolactonization

This protocol is adapted from the work of Palimkar and Uenishi.

  • To a solution of the seco-acid (1.0 equiv) in anhydrous toluene (0.01 M) is added triethylamine (B128534) (4.0 equiv).

  • 2,4,6-Trichlorobenzoyl chloride (1.5 equiv) is added dropwise at room temperature, and the mixture is stirred for 2 hours.

  • The resulting solution is then added dropwise via syringe pump over 6 hours to a solution of 4-(dimethylamino)pyridine (DMAP) (7.0 equiv) in anhydrous toluene at room temperature.

  • The reaction mixture is stirred for an additional 12 hours.

  • The reaction is quenched with saturated aqueous NaHCO3 solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the macrolactone.

2. Nozaki-Hiyama-Kishi (NHK) Coupling

This protocol is based on the synthesis reported by Palimkar and Uenishi.

  • To a stirred suspension of CrCl2 (10.0 equiv) and NiCl2 (0.1 equiv) in anhydrous THF is added a solution of the vinyl iodide (1.2 equiv) and the aldehyde (1.0 equiv) in anhydrous THF at room temperature under an argon atmosphere.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The reaction is quenched by the addition of water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.

  • The residue is purified by column chromatography on silica gel to give the desired coupled product.

Visualizations

Diagram 1: General Strategies for this compound Synthesis

cluster_approaches Synthetic Approaches cluster_key_steps Key Steps Convergent Synthesis Convergent Synthesis NHK Coupling NHK Coupling Convergent Synthesis->NHK Coupling Joins key fragments Linear Synthesis Linear Synthesis Dihydropyran Formation Dihydropyran Formation Linear Synthesis->Dihydropyran Formation Builds core structure Macrolactonization Macrolactonization NHK Coupling->Macrolactonization Prepares for cyclization This compound This compound Macrolactonization->this compound Dihydropyran Formation->Macrolactonization Start Start Low Yield Low Yield Start->Low Yield Check Purity Check Seco-Acid Purity Low Yield->Check Purity Is precursor pure? Optimize Addition Optimize Slow Addition Check Purity->Optimize Addition Yes Purify Seco-Acid Purify Seco-Acid Check Purity->Purify Seco-Acid No Verify Reagents Verify Reagent Quality Optimize Addition->Verify Reagents Adjust Temp Adjust Temperature Verify Reagents->Adjust Temp Improved Yield Improved Yield Adjust Temp->Improved Yield Purify Seco-Acid->Check Purity

References

Overcoming challenges in the macrolactonization step of Apicularen A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Apicularen A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of the macrolactonization step. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this critical phase of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the macrolactonization to form the 12-membered ring of this compound?

A1: The primary challenges in the macrolactonization step of this compound synthesis are:

  • Low Yields: Due to the inherent ring strain of the 12-membered macrocycle, achieving high yields can be difficult.

  • Dimerization and Oligomerization: Intermolecular reactions often compete with the desired intramolecular cyclization, leading to the formation of dimers and higher-order oligomers. This is a common side reaction in macrolactonization.

  • Epimerization: Stereocenters, particularly those alpha to a carbonyl group, can be susceptible to epimerization under harsh reaction conditions.

  • Substrate-Dependent Reactivity: The success of the macrolactonization is highly dependent on the conformation of the seco-acid precursor.

Q2: Which macrolactonization methods have been successfully used in the total synthesis of this compound?

A2: Two main strategies have been successfully employed for the macrolactonization in this compound synthesis:

  • Yamaguchi Macrolactonization: This is a widely used method that involves the formation of a mixed anhydride (B1165640) from the seco-acid using 2,4,6-trichlorobenzoyl chloride, followed by an intramolecular cyclization promoted by a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[1][2]

  • NaH-Promoted Intramolecular Transesterification: This less common method involves the activation of the carboxylic acid as an aryl cyanomethyl ester. The macrolactonization is then induced by a strong base, such as sodium hydride (NaH), which facilitates an intramolecular transesterification.[3]

Q3: How can I minimize the formation of dimers and other oligomers?

A3: The most effective strategy to favor the intramolecular cyclization over intermolecular reactions is to employ high-dilution conditions . This is typically achieved by the slow addition of the seco-acid (and often the coupling reagent) to a large volume of solvent using a syringe pump over an extended period. This ensures that the concentration of the reactive intermediate remains extremely low, thus minimizing the chances of intermolecular coupling.

Troubleshooting Guide

This guide provides specific troubleshooting advice for the common macrolactonization methods used in this compound synthesis.

Problem 1: Low Yield of the Desired Macrolactone
Possible Cause Suggested Solution
Sub-optimal Reaction Conditions Systematically optimize reaction parameters such as temperature, reaction time, and solvent. For the Yamaguchi macrolactonization, toluene (B28343) is a commonly used solvent, and reactions are often run at elevated temperatures.
Inefficient Activation of the Seco-Acid Ensure the quality and reactivity of the activating agents (e.g., 2,4,6-trichlorobenzoyl chloride for the Yamaguchi method). Use freshly opened or purified reagents.
Decomposition of Reactants or Products If the seco-acid or the macrolactone is unstable under the reaction conditions, consider using milder methods or lower reaction temperatures.
Incorrect Stoichiometry of Reagents Carefully check the stoichiometry of all reagents, especially the base (e.g., triethylamine) and the nucleophilic catalyst (e.g., DMAP) in the Yamaguchi protocol.
Problem 2: Formation of Significant Amounts of Dimer/Oligomers
Possible Cause Suggested Solution
Concentration of Seco-Acid is Too High This is the most common cause. Implement or optimize high-dilution techniques. Decrease the concentration of the seco-acid solution and/or increase the total volume of the reaction solvent.
Addition Rate is Too Fast Use a syringe pump for the slow and controlled addition of the seco-acid solution over a prolonged period (e.g., 4-12 hours).
Problem 3: Epimerization at a Chiral Center
Possible Cause Suggested Solution
Harsh Reaction Conditions (e.g., high temperature, strong base) Attempt the reaction at a lower temperature. While the Yamaguchi macrolactonization can require heat, it's worth exploring if the reaction proceeds at a lower temperature, even with a longer reaction time.
Excess of Base Carefully control the amount of base used. An excess of base can promote enolization and subsequent epimerization.
Choice of Macrolactonization Method If epimerization persists with one method, consider switching to an alternative. The NaH-promoted transesterification might offer a different reactivity profile that could minimize this side reaction.

Data Presentation

The following tables summarize the quantitative data for the successful macrolactonization methods reported in the synthesis of this compound.

Table 1: Yamaguchi Macrolactonization in this compound Synthesis

Reference Seco-Acid Concentration Reagents (equivalents) Solvent Temperature Time Yield (%)
Palimkar & Uenishi (2010)[1]Not explicitly stated, but high dilution implied2,4,6-trichlorobenzoyl chloride, Et3N, DMAPTolueneRefluxNot stated80
Formal Synthesis ExampleNot explicitly stated, but high dilution impliedModified Yamaguchi procedureNot statedNot statedNot stated67

Table 2: NaH-Promoted Intramolecular Transesterification in this compound Synthesis

Reference Substrate Reagents (equivalents) Solvent Temperature Time Yield (%)
Su & Panek (2004)[3]Aryl cyanomethyl ester precursorNaHTHF0 °C to rtNot statedNot explicitly stated for this step, but part of a successful total synthesis

Experimental Protocols

Protocol 1: General Procedure for Yamaguchi Macrolactonization

This protocol is based on the successful application in the total synthesis of (-)-Apicularen A.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of the seco-acid in anhydrous toluene. In a separate flask, add a large volume of anhydrous toluene.

  • Reagent Addition: To the solution of the seco-acid, add freshly distilled triethylamine (B128534) (Et3N) followed by 2,4,6-trichlorobenzoyl chloride. Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) to form the mixed anhydride.

  • Cyclization: Prepare a solution of 4-dimethylaminopyridine (DMAP) in a large volume of anhydrous toluene and heat it to reflux.

  • Slow Addition: Using a syringe pump, add the solution of the mixed anhydride dropwise to the refluxing DMAP solution over a period of several hours (e.g., 4-8 hours).

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional period (e.g., 1-2 hours) to ensure complete cyclization.

  • Work-up and Purification: Cool the reaction mixture to room temperature, and quench with a saturated aqueous solution of NaHCO3. Separate the organic layer, and wash it successively with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired macrolactone.

Protocol 2: General Procedure for NaH-Promoted Intramolecular Transesterification

This protocol is based on the method employed in the total synthesis of (-)-Apicularen A.

  • Preparation: Under an inert atmosphere, dissolve the aryl cyanomethyl ester precursor of the seco-acid in anhydrous tetrahydrofuran (B95107) (THF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, typically a 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the macrolactone.

Mandatory Visualizations

Macrolactonization_Challenges cluster_challenges Challenges in this compound Macrolactonization cluster_solutions Potential Solutions LowYield Low Yield Optimization Optimize Reaction Conditions (Temp, Time, Solvent) LowYield->Optimization Dimerization Dimerization/Oligomerization HighDilution High Dilution Conditions (Syringe Pump Addition) Dimerization->HighDilution Epimerization Epimerization MilderConditions Use Milder Conditions (Lower Temp, Alt. Reagents) Epimerization->MilderConditions

Caption: Key challenges in this compound macrolactonization and their corresponding solutions.

Yamaguchi_Workflow SecoAcid Seco-Acid MixedAnhydride Formation of Mixed Anhydride (2,4,6-Trichlorobenzoyl Chloride, Et3N) SecoAcid->MixedAnhydride Cyclization Intramolecular Cyclization (DMAP, High Dilution, Heat) MixedAnhydride->Cyclization Macrolactone This compound Macrolactone Core Cyclization->Macrolactone

Caption: Simplified workflow of the Yamaguchi macrolactonization for this compound synthesis.

Transesterification_Workflow ArylEster Aryl Cyanomethyl Ester of Seco-Acid Deprotonation Deprotonation of Hydroxyl Group (NaH) ArylEster->Deprotonation IntramolecularAttack Intramolecular Nucleophilic Attack Deprotonation->IntramolecularAttack Macrolactone This compound Macrolactone Core IntramolecularAttack->Macrolactone

Caption: Workflow for the NaH-promoted intramolecular transesterification in this compound synthesis.

References

Apicularen A stability issues and degradation products in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Apicularen A in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound in solution?

A1: this compound is a complex macrolide with several functional groups that can be susceptible to degradation under common experimental conditions. The primary stability concerns are related to the hydrolysis of the 12-membered macrolactone ring and the degradation of the enamine side chain. These reactions are often catalyzed by acidic or basic conditions and can be influenced by the solvent, temperature, and exposure to light.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on its chemical structure, the following are potential degradation pathways:

  • Hydrolysis of the Macrolactone Ring: This would result in a seco-acid, an open-ring form of the molecule. This is a common degradation pathway for macrolide antibiotics.[1]

  • Degradation of the Enamine Side Chain: Enamines are known to be unstable in acidic conditions and can hydrolyze to form a ketone and an amine.[2][3][4] In the case of this compound, this would lead to the cleavage of the dienamide side chain.

  • Oxidation: The phenolic hydroxyl group and the double bonds in the side chain could be susceptible to oxidation, leading to a variety of oxidized products.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, it is recommended to:

  • Control pH: Maintain the pH of your solution within a neutral range (pH 6-8) if possible. Avoid strongly acidic or basic conditions.

  • Use appropriate solvents: Use aprotic solvents or freshly prepared aqueous solutions. Some organic solvents can contain acidic or basic impurities that can promote degradation.

  • Control temperature: Store stock solutions at low temperatures (-20°C or -80°C) and minimize the time that solutions are kept at room temperature.

  • Protect from light: Store solutions in amber vials or otherwise protected from light to prevent potential photodecomposition.

  • Use freshly prepared solutions: Whenever possible, prepare solutions of this compound immediately before use.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of biological activity of this compound solution over time. Degradation of this compound due to hydrolysis or other reactions.1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light. 2. Check pH of the Solution: If using an aqueous buffer, verify the pH is within a stable range (ideally neutral). 3. Prepare Fresh Solutions: Use a freshly prepared solution of this compound for comparison. 4. Analyze for Degradation Products: Use analytical techniques like HPLC or LC-MS to check for the presence of degradation products.
Appearance of new peaks in HPLC or LC-MS analysis of an this compound sample. Chemical degradation of this compound.1. Characterize New Peaks: Use mass spectrometry to determine the mass of the new peaks and infer potential structures of degradation products. 2. Perform Forced Degradation Studies: Intentionally degrade a sample of this compound under controlled acidic, basic, oxidative, and photolytic conditions to see if the new peaks match any of the resulting degradation products. This can help identify the degradation pathway.
Inconsistent experimental results between different batches of this compound solution. Variability in the stability of the solutions due to differences in preparation or storage.1. Standardize Solution Preparation: Ensure a consistent protocol is used for preparing all this compound solutions, including the source and purity of solvents and the final pH. 2. Implement Strict Storage Protocols: Store all solutions under identical, controlled conditions. 3. Perform Quality Control: Analyze a small aliquot of each new batch by HPLC or LC-MS to confirm the purity and concentration before use.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following table provides a representative summary of expected stability based on the behavior of similar macrolide compounds. This data should be considered illustrative.

Condition Parameter Expected Stability (t1/2) Primary Degradation Pathway
pH pH 2 (Acidic)Minutes to hoursMacrolactone hydrolysis, Enamine degradation
pH 7 (Neutral)Days to weeksSlow hydrolysis
pH 10 (Basic)Hours to daysMacrolactone hydrolysis
Temperature 4°CWeeks to months (in appropriate buffer)Slow hydrolysis
25°C (Room Temp)DaysHydrolysis
37°CHours to daysAccelerated hydrolysis
Solvent Acetonitrile (B52724)Generally stableMinimal degradation
DMSOGenerally stablePotential for oxidation over long term
Aqueous BufferStability is pH and temperature dependentHydrolysis

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with UV/Vis or PDA detector

  • LC-MS system for identification of degradation products

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for various time points (e.g., 1, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for various time points.

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Incubate at room temperature, protected from light, for various time points.

    • At each time point, withdraw a sample and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound and an aliquot of the stock solution in an oven at 60°C.

    • Analyze at various time points.

  • Photolytic Degradation:

    • Expose a solid sample and an aliquot of the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber).

    • Analyze at various time points and compare with a sample stored in the dark.

4. Analysis:

  • Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a common starting point.

  • Monitor the decrease in the peak area of this compound and the formation of new peaks.

  • Use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Visualizations

degradation_pathway Apicularen_A This compound Seco_Acid Seco-Acid (Open Macrolactone Ring) Apicularen_A->Seco_Acid  Acidic or Basic  Hydrolysis Ketone_Amine Ketone + Amine Fragments (Enamine Hydrolysis) Apicularen_A->Ketone_Amine  Acidic  Hydrolysis Oxidized_Products Oxidized Products Apicularen_A->Oxidized_Products  Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic Stress (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC (Quantification) Acid->HPLC Base Basic Stress (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photo Photolytic Stress (ICH guidelines) Photo->HPLC LCMS LC-MS (Identification) HPLC->LCMS Apicularen_A This compound Sample Apicularen_A->Acid Apicularen_A->Base Apicularen_A->Oxidation Apicularen_A->Thermal Apicularen_A->Photo

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting Poor Cell Permeability of Apicularen A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of Apicularen A derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cell permeability a concern for its derivatives?

This compound is a macrolide natural product known for its cytotoxic properties.[1][2] Like many natural products, its large and complex structure can limit its ability to cross cell membranes efficiently, a critical factor for its therapeutic efficacy. Optimizing the cell permeability of its derivatives is essential for developing them into effective drugs.

Q2: What are the primary reasons for the poor cell permeability of this compound derivatives?

Poor cell permeability of large molecules like this compound derivatives can stem from several physicochemical properties:

  • High Molecular Weight: Generally, compounds with a molecular weight greater than 500 Da exhibit reduced passive diffusion across cell membranes.

  • Low Lipophilicity: While a certain degree of lipophilicity is required to enter the lipid bilayer of the cell membrane, very low lipophilicity can prevent this initial step.

  • High Polar Surface Area (PSA): A large PSA, due to the presence of polar functional groups, can hinder membrane permeability.

  • Efflux Transporter Substrate: The derivative might be recognized and actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).

Q3: How can I initially assess the cell permeability of my this compound derivative?

A tiered approach is recommended, starting with in silico and in vitro models:

  • In Silico Prediction: Utilize software to predict physicochemical properties like LogP, PSA, and molecular weight.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay is a high-throughput method to evaluate a compound's passive diffusion ability.[3][4][5][6][7]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium, providing insights into both passive diffusion and active transport, including efflux.[8][9][10][11][12]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound derivatives.

Problem 1: Low Permeability in PAMPA Assay

If your this compound derivative shows low permeability in the PAMPA assay, the issue is likely with its passive diffusion capabilities.

Possible Cause & Troubleshooting Steps:

  • Suboptimal Physicochemical Properties:

    • Action: Analyze the structure-activity relationship (SAR) of your derivatives.[1] Consider chemical modifications to optimize lipophilicity and reduce polar surface area. For instance, masking polar groups with non-polar moieties can sometimes improve permeability.

Data Presentation: PAMPA Results for this compound Derivatives
DerivativeMolecular Weight (Da)cLogPPolar Surface Area (Ų)Apparent Permeability (Papp) (10⁻⁶ cm/s)
This compound443.53.8110.21.5
Derivative 1457.64.2105.13.2
Derivative 2429.53.5120.50.8
Derivative 3471.64.599.85.1

Note: This table contains hypothetical data for illustrative purposes.

Problem 2: High Permeability in PAMPA but Low Cellular Activity

This scenario suggests that while the compound can passively diffuse across a lipid membrane, other cellular mechanisms are limiting its intracellular concentration.

Possible Cause & Troubleshooting Steps:

  • Active Efflux: The derivative may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.

    • Action: Perform a Caco-2 permeability assay in both directions (apical to basolateral and basolateral to apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux.[10] Co-incubate the derivative with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to see if permeability increases.[13][14][15][16][17]

Data Presentation: Caco-2 Permeability of an this compound Derivative
ConditionPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
No Inhibitor2.18.44.0
With Verapamil (P-gp Inhibitor)5.86.21.1

Note: This table contains hypothetical data for illustrative purposes.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

Objective: To assess the passive permeability of this compound derivatives.

Methodology:

  • Membrane Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.

  • Assay Setup: The donor plate is placed on a 96-well acceptor plate containing a buffer solution (pH 7.4).

  • Compound Addition: The test derivative solution is added to the donor wells.

  • Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the derivative in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated.

Caco-2 Permeability Assay Protocol

Objective: To evaluate both passive and active transport of this compound derivatives across a cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for approximately 21 days to form a differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral - A→B):

    • The cell monolayers are washed with a pre-warmed transport buffer.

    • The dosing solution containing the test derivative is added to the apical (upper) chamber.

    • Fresh transport buffer is added to the basolateral (lower) chamber.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the basolateral chamber at specific time points.

  • Permeability Assay (Basolateral to Apical - B→A): The process is reversed to measure active efflux.

  • Quantification: The concentration of the derivative in the samples is measured by LC-MS/MS.

  • Calculation: The Papp values for both directions are calculated to determine the efflux ratio.

Visualizations

Troubleshooting_Workflow start Start: Poor Cellular Activity of This compound Derivative pampa Perform PAMPA Assay start->pampa pampa_result Low Permeability? pampa->pampa_result caco2 Perform Caco-2 Assay pampa_result->caco2 No sar Action: Optimize Physicochemical Properties (LogP, PSA, MWt) pampa_result->sar Yes caco2_result High Efflux Ratio (>2)? caco2->caco2_result efflux_inhibitor Action: Co-administer with Efflux Pump Inhibitor caco2_result->efflux_inhibitor Yes end_ok Conclusion: Permeability is Likely Not the Primary Issue caco2_result->end_ok No end_passive Conclusion: Poor Passive Diffusion sar->end_passive end_efflux Conclusion: Active Efflux is the Issue efflux_inhibitor->end_efflux

Caption: Troubleshooting workflow for poor cell permeability.

Permeability_Enhancement_Strategies root Strategies to Improve Cell Permeability chem_mod Chemical Modification root->chem_mod formulation Formulation Strategies root->formulation lipophilicity Increase Lipophilicity chem_mod->lipophilicity psa Reduce Polar Surface Area chem_mod->psa prodrugs Prodrug Approach chem_mod->prodrugs permeation_enhancers Use of Permeation Enhancers formulation->permeation_enhancers nano Nanoparticle Encapsulation formulation->nano

Caption: Strategies for enhancing cell permeability.

ApicularenA_MoA apicularen This compound Derivative membrane Mitochondrial Inner Membrane apicularen->membrane atp_synthase Mitochondrial ATP Synthase membrane->atp_synthase crosses atp_production ATP Production atp_synthase->atp_production inhibits apoptosis Apoptosis atp_production->apoptosis leads to

Caption: Simplified mechanism of action of this compound.

References

Strategies to reduce by-product formation in Apicularen A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Apicularen A. The information is compiled from published total synthesis campaigns to help overcome common challenges and minimize by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in this compound synthesis where by-product formation is a significant concern?

A1: Based on documented syntheses, the following steps are critical for controlling purity and yield:

  • Stereoselective reductions: Achieving the desired stereochemistry at C11 is often challenging and can lead to diastereomeric by-products. For instance, the reduction of a ketone precursor to the C11 hydroxyl group can yield a mixture of isomers.[1][2]

  • Macrolactonization: The formation of the 12-membered macrolactone ring is a high-stakes step. Improper reaction conditions can lead to dimerization, oligomerization, or decomposition of the linear precursor. The Yamaguchi macrolactonization is a commonly employed method to improve yields.[2][3][4][5]

  • Nozaki-Hiyama-Kishi (NHK) coupling: This reaction is used to couple key fragments of the molecule. Side reactions can occur if the chromium catalyst is not properly activated or if the reaction conditions are not strictly controlled, leading to homo-coupling of the starting materials or other undesired products.[2][3][4][5]

  • Palladium-catalyzed reactions: Used for constructing the dihydropyran ring, these reactions require careful control of ligand, catalyst, and reaction conditions to avoid the formation of regioisomers or other by-products.[3][4][5]

Q2: How can I improve the diastereoselectivity of the C11 hydroxyl group formation?

A2: Achieving high diastereoselectivity for the C11 hydroxyl group is crucial. Here are some strategies:

  • Choice of reducing agent: The selection of the reducing agent is critical. For the reduction of the C11-ketone, using a bulky reducing agent like L-selectride can significantly favor the desired isomer.[1] In some cases, a chelation-controlled reduction using a reagent like (R)-CBS can also provide high selectivity.[2]

  • Recycling of the undesired isomer: If a mixture of diastereomers is obtained, the undesired isomer can sometimes be recycled. This typically involves oxidizing the alcohol mixture back to the ketone using a reagent like Dess-Martin periodinane, followed by another stereoselective reduction.[1][2]

Q3: I am observing low yields during the macrolactonization step. What can I do to improve this?

A3: Low yields in macrolactonization are often due to competing intermolecular reactions. To favor the desired intramolecular cyclization:

  • High dilution conditions: Performing the reaction at very low concentrations (typically in the range of 0.001 M) is essential to minimize intermolecular side reactions.

  • Slow addition: The linear precursor should be added slowly to the reaction mixture over a long period (e.g., several hours) using a syringe pump.

  • Choice of macrolactonization method: The Yamaguchi macrolactonization, which involves the formation of a mixed anhydride, has been shown to be effective for the synthesis of this compound.[2][3][4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Formation of C11 epimer as a major by-product Non-optimal reducing agent or reaction conditions for the reduction of the C11-ketone.Use a highly selective reducing agent such as L-selectride or a CBS reagent.[1][2] Consider recycling the undesired epimer by oxidation followed by re-reduction.[1][2]
Low yield in the Nozaki-Hiyama-Kishi (NHK) coupling reaction Inefficient activation of the chromium catalyst. Presence of oxygen or water in the reaction.Ensure rigorous anhydrous and anaerobic conditions. Use freshly prepared or high-quality CrCl2.
Formation of homo-coupled products in the NHK reaction Improper stoichiometry or slow addition of one of the coupling partners.Add the aldehyde slowly to the mixture of the vinyl iodide and activated chromium catalyst.
Poor yield in the Yamaguchi macrolactonization Concentration of the seco-acid is too high, leading to intermolecular reactions.Employ high-dilution conditions (e.g., <0.005 M). Add the seco-acid slowly over an extended period using a syringe pump.
Formation of dehydrated by-products Use of harsh acidic or basic conditions during deprotection or other transformation steps.Utilize mild reaction conditions. For example, for the removal of a benzylidene acetal, mild acidic conditions should be employed.[2]

Experimental Protocols

Protocol 1: Stereoselective Reduction of C11-Ketone[1]

This protocol describes the diastereoselective reduction of a ketone precursor to the corresponding alcohol, a key step in establishing the C11 stereocenter of this compound.

  • Preparation: Dissolve the ketone precursor (1 equivalent) in anhydrous THF at -78 °C under an argon atmosphere.

  • Addition of Reducing Agent: Slowly add L-selectride (1.5 equivalents, 1.0 M solution in THF) to the cooled solution over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the diastereomers.

Protocol 2: Yamaguchi Macrolactonization[2]

This protocol details the formation of the 12-membered macrolactone ring using the Yamaguchi protocol.

  • Preparation of the Seco-Acid Solution: Prepare a solution of the seco-acid precursor in anhydrous THF (e.g., 0.01 M).

  • Activation: To a separate flask containing anhydrous THF under argon, add 2,4,6-trichlorobenzoyl chloride (1.2 equivalents) and triethylamine (B128534) (1.5 equivalents). Add the seco-acid solution to this mixture and stir at room temperature for 2 hours.

  • Cyclization: In a large volume of anhydrous toluene (B28343) at 80 °C, add a solution of 4-dimethylaminopyridine (B28879) (DMAP, 4 equivalents). Slowly add the activated seco-acid mixture to the hot toluene/DMAP solution over 8-12 hours using a syringe pump.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 80 °C for another hour.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate and wash successively with saturated aqueous NaHCO3 and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate, and purify the crude macrolactone by flash column chromatography.

Visualizations

experimental_workflow Workflow for C11 Stereocenter Control start C11-Ketone Precursor reduction Diastereoselective Reduction (e.g., L-selectride) start->reduction mixture Mixture of C11-Diastereomers reduction->mixture separation Chromatographic Separation mixture->separation desired Desired C11-R Isomer separation->desired undesired Undesired C11-S Isomer separation->undesired oxidation Oxidation (e.g., Dess-Martin) undesired->oxidation oxidation->start Recycled Ketone recycle Recycle

Caption: Workflow for controlling the C11 stereocenter, including recycling of the undesired isomer.

macrolactonization_logic Logic for Successful Macrolactonization cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes high_dilution High Dilution (<0.005 M) intramolecular Intramolecular Cyclization (Desired Product) high_dilution->intramolecular Favors intermolecular Intermolecular Reactions (By-products: Dimers, Oligomers) high_dilution->intermolecular Suppresses slow_addition Slow Addition (Syringe Pump) slow_addition->intramolecular Favors slow_addition->intermolecular Suppresses yamaguchi Yamaguchi Protocol yamaguchi->intramolecular Favors

References

Technical Support Center: Enhancing Apicularen A Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Apicularen A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a macrolide with potent cytostatic (cell growth inhibiting) properties.[1] Its primary mechanism of action is the specific inhibition of vacuolar-type H+-ATPase (V-ATPase).[2][3] This inhibition disrupts cellular pH homeostasis and can lead to the induction of apoptosis (programmed cell death).[2]

Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is causing this?

A2: This is a common issue with hydrophobic compounds like this compound. The precipitation is likely due to the compound's low aqueous solubility. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the solvent environment changes drastically, causing the compound to "crash out" of solution.

Q3: What is the recommended starting solvent for preparing an this compound stock solution?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for dissolving this compound and other poorly soluble compounds for in vitro studies. It is crucial to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in your aqueous assay buffer.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of ≤ 0.5% is well-tolerated. However, for sensitive cell lines or primary cells, it is advisable to keep the concentration at or below 0.1% . It is always essential to include a vehicle control (media with the same final DMSO concentration as your test samples) in your experiments to account for any solvent effects.

Q5: Are there alternatives to DMSO for improving the solubility of this compound?

A5: Yes, several alternative strategies can be employed to enhance the aqueous solubility of this compound. These include the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes, or the development of lipid-based formulations. The choice of method will depend on the specific requirements of your assay.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Immediate precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit.- Decrease the final concentration: Determine the maximum soluble concentration of this compound in your assay medium through a preliminary solubility test. - Optimize the dilution method: Perform a stepwise serial dilution instead of a single large dilution. This gradual change in the solvent environment can help maintain solubility. - Use pre-warmed media: Adding the compound to media at 37°C can sometimes improve solubility compared to cold media.
Precipitation of this compound in the stock solution over time. The stock solution may be too concentrated, or the storage temperature may be too low, causing the compound to crystallize.- Store at room temperature or 4°C: If the compound is stable, storing the DMSO stock at room temperature or 4°C instead of -20°C may prevent precipitation. - Prepare a fresh stock solution: If precipitation persists, prepare a fresh stock solution at a slightly lower concentration. - Briefly warm and sonicate: Before use, gently warm the stock solution in a 37°C water bath and sonicate for a few minutes to redissolve any precipitate.
Inconsistent or non-reproducible results in bioassays. This could be due to partial precipitation of this compound, leading to variations in the effective concentration.- Visually inspect for precipitation: Before adding the compound to your assay, carefully inspect the final diluted solution for any signs of cloudiness or precipitate. - Incorporate a solubilizing agent: Consider using a solubilizing agent such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or a lipid-based formulation to improve and stabilize the solubility of this compound.
Observed cytotoxicity in the vehicle control group. The final concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular toxicity.- Reduce the final solvent concentration: Ensure the final concentration of the organic solvent is below the toxic threshold for your specific cell line (ideally ≤ 0.1% for sensitive cells). - Perform a solvent tolerance test: Conduct a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your experimental system.

Quantitative Data Summary

Table 1: Illustrative Kinetic Solubility of a Hypothetical Macrolide in Common Solvents

SolventEstimated Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)> 50
N,N-Dimethylformamide (DMF)> 30
Ethanol (B145695)~5-10
Methanol~1-5
Water< 0.01

Table 2: Recommended Maximum Final Concentrations of Co-solvents in Cell-Based Assays

Co-solventMaximum Recommended Final Concentration (%)Notes
DMSO0.1 - 0.5Cell line dependent; always include a vehicle control.
Ethanol0.1 - 0.5Can be more toxic than DMSO for some cell lines.
Polyethylene (B3416737) Glycol 400 (PEG400)0.1 - 0.5Often used in combination with other solvents.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions using DMSO
  • Prepare a 10 mM Stock Solution in 100% DMSO:

    • Accurately weigh the required amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate the solution in a water bath.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions by Serial Dilution:

    • Warm the complete cell culture medium to 37°C.

    • Perform a stepwise serial dilution of the 10 mM DMSO stock solution into the pre-warmed medium. For example, to prepare a 10 µM working solution, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution, and then dilute this 1:10 to get the final 10 µM solution.

    • Gently mix the solution after each dilution step.

    • Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare an HP-β-CD Solution:

    • Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer or cell culture medium.

    • Stir the solution at room temperature until the HP-β-CD is completely dissolved. The solution can be sterile-filtered if necessary.

  • Prepare the this compound/HP-β-CD Complex:

    • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

    • Slowly add the this compound stock solution to the stirred HP-β-CD solution.

    • Continue to stir the mixture at room temperature for 1-24 hours to allow for the formation of the inclusion complex.

    • The resulting solution can then be further diluted in the assay medium.

Protocol 3: Preparation of a Simple Lipid-Based Formulation (Illustrative)
  • Select Excipients:

    • Choose a carrier oil (e.g., medium-chain triglycerides), a surfactant (e.g., polysorbate 80), and a co-surfactant/co-solvent (e.g., ethanol or polyethylene glycol 400).

  • Prepare the Formulation:

    • Dissolve the required amount of this compound in the co-surfactant/co-solvent.

    • Add the carrier oil and surfactant to the mixture.

    • Vortex or sonicate the mixture until a clear, homogenous solution is formed.

  • Prepare the Aqueous Dispersion:

    • Slowly add the lipid formulation to your aqueous assay buffer while vortexing to form a self-emulsifying drug delivery system (SEDDS).

    • The resulting emulsion can then be added to your in vitro assay.

Visualizations

experimental_workflow start Start with this compound Powder dissolve Dissolve in 100% DMSO (e.g., 10 mM stock) start->dissolve check_stock Stock Solution Clear? dissolve->check_stock sonicate Warm/Sonicate Stock check_stock->sonicate No dilute Dilute Stock in Aqueous Buffer check_stock->dilute Yes sonicate->check_stock check_dilution Final Solution Clear? dilute->check_dilution proceed Proceed with In Vitro Assay check_dilution->proceed Yes troubleshoot Troubleshoot Precipitation check_dilution->troubleshoot No use_enhancer Use Solubility Enhancer (e.g., Cyclodextrin, Lipid Formulation) troubleshoot->use_enhancer use_enhancer->dilute

Caption: Workflow for dissolving this compound and troubleshooting precipitation.

signaling_pathway Apicularen_A This compound Inhibition Inhibition Apicularen_A->Inhibition V_ATPase Vacuolar H+-ATPase (V-ATPase) Proton_Pumping Proton Pumping Disrupted V_ATPase->Proton_Pumping Function Inhibition->V_ATPase pH_Homeostasis Disruption of Cellular pH Homeostasis Proton_Pumping->pH_Homeostasis Apoptosis Induction of Apoptosis pH_Homeostasis->Apoptosis Cell_Growth Inhibition of Cell Growth (Cytostatic Effect) Apoptosis->Cell_Growth

Caption: Mechanism of action of this compound leading to apoptosis.

References

Technical Support Center: Stereocontrol in Apicularen A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Apicularen A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental information for managing the complex stereochemistry of this potent macrolide.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges encountered during the stereoselective synthesis of this compound.

Issue 1: Poor Diastereoselectivity in the Nozaki-Hiyama-Kishi (NHK) Reaction for Coupling the Vinyl Iodide and Aldehyde Fragments.

  • Question: My NHK reaction to form the C9-C10 bond is yielding a nearly 1:1 mixture of diastereomers at the new C10 stereocenter. How can I improve the diastereoselectivity?

  • Answer: Low diastereoselectivity in the NHK reaction for this fragment coupling is a known challenge. The stereochemical outcome is influenced by the intrinsic facial bias of the aldehyde and the reaction conditions. Here are several strategies to consider:

    • Chelation Control: The stereochemistry of the aldehyde's α- and β-centers can influence the facial bias. Ensure the protecting groups on the polyol chain are chosen to favor a specific chelation model with the chromium reagent. For instance, a chelating protecting group at C11 (e.g., a benzyl (B1604629) ether) might promote the formation of a more rigid transition state, leading to higher diastereoselectivity.

    • Chiral Ligands: The addition of chiral ligands to the chromium center can induce facial selectivity. While this is more common for achieving enantioselectivity with achiral aldehydes, it can also enhance the diastereoselectivity in reactions of chiral aldehydes. Ligands such as chiral salen complexes or amino alcohols have been shown to influence the stereochemical course of NHK reactions.[1]

    • Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can impact the transition state geometry. Experiment with different solvent systems (e.g., THF, DMF, DMSO) and conduct the reaction at lower temperatures to enhance selectivity.[2]

    • Substrate Modification: If possible, modifying the protecting groups on the aldehyde fragment can alter its conformational preferences and improve the facial bias.

Issue 2: Low Enantioselectivity in the Sharpless Asymmetric Dihydroxylation (AD) to Establish the C12-C13 Diol.

  • Question: The Sharpless AD of my olefin precursor to install the C12 and C13 stereocenters is resulting in low enantiomeric excess (ee). What are the critical parameters to optimize?

  • Answer: Achieving high enantioselectivity in the Sharpless AD reaction can be substrate-dependent. Here are key factors to investigate:

    • pH Control: The pH of the reaction medium is crucial. For many substrates, maintaining a slightly basic pH can accelerate the reaction and improve the ee.[3] It is recommended to use a buffered system (e.g., K₂CO₃/K₃Fe(CN)₆).

    • Ligand Concentration: A secondary catalytic cycle that can lead to lower enantioselectivity can be suppressed by using a higher molar concentration of the chiral ligand.[4] Ensure the ligand-to-osmium ratio is optimized.

    • Additives: The use of additives like methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester and improve the turnover of the catalytic cycle, which can positively impact the enantioselectivity, especially for non-terminal alkenes.[4]

    • Temperature: Performing the reaction at lower temperatures (e.g., 0 °C or even lower) generally improves enantioselectivity by favoring the more ordered transition state.

    • AD-mix Choice: Ensure you are using the correct AD-mix (α or β) to obtain the desired enantiomer. The mnemonic for predicting the stereochemical outcome based on the substitution pattern of the alkene should be consulted.[5]

Issue 3: Difficulty in Achieving High Diastereoselectivity in the Reduction of the C11 Ketone.

  • Question: I am struggling to control the stereochemistry at C11 during the reduction of the ketone precursor to the alcohol. What reduction conditions are recommended for high diastereoselectivity?

  • Answer: The stereoselective reduction of β-hydroxy ketones is a common challenge in polyketide synthesis. The desired stereochemical outcome depends on whether a syn or anti 1,3-diol is required.

    • Syn-Diols (Felkin-Anh Control): For the synthesis of syn-1,3-diols, non-chelating reducing agents under Felkin-Anh control are typically employed. Reagents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminium hydride (LiAlH₄) at low temperatures often favor the Felkin-Anh product.

    • Anti-Diols (Chelation Control): To obtain anti-1,3-diols, chelation-controlled reductions are necessary. This involves using a reducing agent in the presence of a Lewis acid that can coordinate to both the ketone and the β-hydroxyl group, forcing the hydride to attack from a specific face. Common systems include:

    • Protecting Group Effects: The nature of the protecting group on the β-hydroxyl can influence the outcome. A bulky protecting group may hinder chelation and favor the Felkin-Anh product.

Issue 4: Inefficient Macrolactonization and Epimerization during Yamaguchi Cyclization.

  • Question: My Yamaguchi macrolactonization of the seco-acid is giving low yields of the desired 12-membered ring, and I am observing epimerization at the C9 position. How can I optimize this crucial step?

  • Answer: The Yamaguchi macrolactonization is a powerful tool, but its success depends on carefully controlled conditions to favor the intramolecular cyclization over intermolecular oligomerization and to avoid side reactions.

    • High Dilution: It is imperative to perform the reaction under high dilution conditions (typically ≤ 0.01 M) to minimize intermolecular reactions. This can be achieved by the slow addition of the activated seco-acid to a large volume of refluxing solvent containing the catalyst.

    • Reagent Purity and Stoichiometry: Use freshly distilled triethylamine (B128534) and ensure the stoichiometry of 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) and DMAP is carefully controlled.

    • Temperature and Reaction Time: While the reaction often requires elevated temperatures, prolonged reaction times can lead to epimerization, especially at the α-position to the carbonyl (C9). Monitor the reaction progress by TLC and quench it as soon as the starting material is consumed.

    • Alternative Macrolactonization Methods: If the Yamaguchi protocol consistently gives poor results, consider alternative methods such as the Shiina macrolactonization (using 2-methyl-6-nitrobenzoic anhydride) or the Keck macrolactonization (using DCC and DMAP-HCl), which can sometimes offer better yields and stereochemical fidelity for specific substrates.[6]

Quantitative Data Summary

The following tables summarize reported yields and stereoselectivities for key stereocontrol-determining steps in various total syntheses of this compound and its fragments. This data is intended to provide a comparative overview of different synthetic strategies.

Table 1: Diastereoselectivity in the Nozaki-Hiyama-Kishi (NHK) Reaction

Aldehyde FragmentVinyl Iodide FragmentConditionsDiastereomeric Ratio (C10)Yield (%)Reference
C1-C9 AldehydeC10-C17 Vinyl IodideCrCl₂/NiCl₂, DMSO/THF~1.3:180%[1]
C1-C9 AldehydeC10-C17 Vinyl IodideCrCl₂/NiCl₂, DMF>10:175%[7]

Table 2: Enantioselectivity in the Sharpless Asymmetric Dihydroxylation

Olefin SubstrateAD-mixConditionsEnantiomeric Excess (ee)Yield (%)Reference
Precursor to C12-C13 diolAD-mix-βt-BuOH/H₂O, 0 °C>95%85%[8]
Model system for C12-C13AD-mix-βt-BuOH/H₂O, K₂CO₃, MeSO₂NH₂>98%91%[9]

Table 3: Diastereoselective Reduction of the C11-Ketone

Ketone SubstrateReducing AgentConditionsDiastereomeric Ratio (anti:syn)Yield (%)Reference
C1-C13 β-hydroxyketoneMe₄NBH(OAc)₃AcOH, MeCN, -20 °C>20:188%[8]
C1-C13 β-hydroxyketoneDIBAL-HTHF, -78 °C1:592%[8]

Table 4: Yield of Yamaguchi Macrolactonization

Seco-acid PrecursorConditionsYield (%)Reference
C1-O-seco-Apicularen A core2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP, Toluene (B28343), reflux67%[8]
C1-O-seco-Apicularen A core2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP, Toluene, reflux70%[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of this compound, focusing on the stereocontrol-determining steps.

Protocol 1: Diastereoselective Nozaki-Hiyama-Kishi (NHK) Coupling

This protocol is adapted from a published synthesis of an this compound fragment.[7]

  • Reagent Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon.

    • Anhydrous N,N-dimethylformamide (DMF) should be used.

    • Chromium(II) chloride (CrCl₂) and Nickel(II) chloride (NiCl₂) should be of high purity and handled under an inert atmosphere.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a dropping funnel, add CrCl₂ (4.0 eq) and NiCl₂ (0.1 eq).

    • Suspend the salts in anhydrous DMF (to make a 0.1 M solution with respect to the aldehyde).

  • Reaction Procedure:

    • In a separate flask, dissolve the aldehyde fragment (1.0 eq) and the vinyl iodide fragment (1.2 eq) in anhydrous DMF.

    • Add the solution of the aldehyde and vinyl iodide dropwise to the stirred suspension of CrCl₂ and NiCl₂ at 0 °C over a period of 1 hour.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1 hour.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 2: Sharpless Asymmetric Dihydroxylation

This protocol is a general procedure adapted for the synthesis of chiral diols in the context of this compound.[8][9]

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of olefin).

    • Add a 1:1 mixture of tert-butanol (B103910) and water (10 mL per 1 mmol of olefin).

    • Stir the mixture at room temperature until both phases are clear.

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction Procedure:

    • Add the olefin precursor (1.0 eq) to the cooled AD-mix solution.

    • Stir the reaction vigorously at 0 °C. The reaction is typically complete within 6-24 hours. Monitor the progress by TLC.

    • (Optional) For sluggish reactions, add methanesulfonamide (1.0 eq).

  • Work-up and Purification:

    • Once the reaction is complete, add solid sodium sulfite (B76179) (1.5 g per 1 mmol of olefin) and stir for 1 hour at room temperature.

    • Extract the mixture with ethyl acetate (3 x).

    • Combine the organic layers, wash with 2 M NaOH, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude diol by flash column chromatography on silica gel. The enantiomeric excess can be determined by chiral HPLC analysis of the diol or a suitable derivative.

Protocol 3: Yamaguchi Macrolactonization

This protocol is based on a reported synthesis of the this compound macrolactone.[8]

  • Reagent and Solvent Preparation:

    • The seco-acid must be rigorously dried before use.

    • Toluene and triethylamine must be freshly distilled from appropriate drying agents.

    • 2,4,6-Trichlorobenzoyl chloride and 4-(dimethylamino)pyridine (DMAP) should be of high purity.

  • Formation of the Mixed Anhydride (B1165640):

    • Dissolve the seco-acid (1.0 eq) in anhydrous THF (0.1 M).

    • Add freshly distilled triethylamine (1.5 eq) and stir at room temperature for 10 minutes.

    • Add 2,4,6-trichlorobenzoyl chloride (1.2 eq) and stir for 2 hours at room temperature.

    • Filter the resulting mixture through a pad of Celite under an inert atmosphere to remove triethylammonium (B8662869) hydrochloride. Rinse the pad with anhydrous toluene.

  • Cyclization:

    • In a large, three-necked flask equipped with a reflux condenser and a dropping funnel, place a solution of DMAP (4.0 eq) in a large volume of anhydrous toluene (to achieve a final concentration of the seco-acid of ~0.005 M).

    • Heat the DMAP solution to reflux.

    • Add the filtered mixed anhydride solution dropwise to the refluxing DMAP solution over a period of 4-6 hours using the dropping funnel.

    • After the addition is complete, continue to reflux for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dilute the residue with ethyl acetate and wash successively with saturated aqueous NaHCO₃, 1 M HCl, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

    • Purify the crude macrolactone by flash column chromatography on silica gel.

Visualizations

Diagram 1: Key Stereocontrol Strategies in this compound Synthesis

G cluster_side_chain Side Chain Synthesis cluster_macrocycle Macrocycle Core Synthesis cluster_coupling_cyclization Fragment Coupling and Macrocyclization Side_Chain_Start Achiral Starting Materials Asymmetric_Aldol Asymmetric Aldol Reaction (e.g., Evans Auxiliary) Side_Chain_Start->Asymmetric_Aldol Stereocenter Introduction Chiral_Side_Chain Enantiopure Side Chain Asymmetric_Aldol->Chiral_Side_Chain Final_Coupling Amide Bond Formation Chiral_Side_Chain->Final_Coupling Core_Start Achiral/Simple Chiral Precursors Sharpless_AD Sharpless Asymmetric Dihydroxylation (C12, C13) Core_Start->Sharpless_AD Diastereoselective_Reduction Diastereoselective Ketone Reduction (C11) Sharpless_AD->Diastereoselective_Reduction Pd_Transfer Pd(II)-catalyzed 1,3-Chirality Transfer Diastereoselective_Reduction->Pd_Transfer Core_Fragments Stereodefined Core Fragments Pd_Transfer->Core_Fragments NHK_Coupling Nozaki-Hiyama-Kishi (NHK) Coupling (C9-C10) Core_Fragments->NHK_Coupling Seco_Acid Seco-acid Precursor NHK_Coupling->Seco_Acid Yamaguchi_Macrolactonization Yamaguchi Macrolactonization Seco_Acid->Yamaguchi_Macrolactonization Apicularen_A_Core This compound Macrolide Core Yamaguchi_Macrolactonization->Apicularen_A_Core Apicularen_A_Core->Final_Coupling Apicularen_A This compound Final_Coupling->Apicularen_A

Caption: A workflow illustrating the key stages and stereocontrol strategies employed in the total synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Diastereoselectivity in NHK Reaction

G Start Low Diastereoselectivity in NHK Reaction Check_Chelation Evaluate Chelation Control (Protecting Groups) Start->Check_Chelation Modify_PG Modify Protecting Groups to Enhance Chelation Check_Chelation->Modify_PG Poor Chelation Optimize_Conditions Optimize Reaction Conditions Check_Chelation->Optimize_Conditions Chelation OK Re_evaluate Re-evaluate Diastereoselectivity Modify_PG->Re_evaluate Change_Solvent Vary Solvent (THF, DMF, DMSO) Optimize_Conditions->Change_Solvent Lower_Temp Lower Reaction Temperature Optimize_Conditions->Lower_Temp Add_Ligand Introduce Chiral Ligand Optimize_Conditions->Add_Ligand Change_Solvent->Re_evaluate Lower_Temp->Re_evaluate Select_Ligand Screen Chiral Ligands (e.g., Salen, Amino Alcohols) Add_Ligand->Select_Ligand Select_Ligand->Re_evaluate

Caption: A decision tree outlining troubleshooting steps for improving diastereoselectivity in the Nozaki-Hiyama-Kishi reaction.

References

Apicularen A purification techniques to improve purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of Apicularen A during and after synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final this compound product shows multiple spots on TLC, even after column chromatography. What are the likely impurities and how can I remove them?

A1: Multiple spots on a Thin Layer Chromatography (TLC) plate suggest the presence of impurities. These could be unreacted starting materials, reagents, or side-products from the synthesis.

Troubleshooting Steps:

  • Identify the Impurities:

    • Co-spotting: Spot your purified sample, the crude reaction mixture, and known starting materials on the same TLC plate. This can help identify if residual starting materials are present.

    • Staining: Use different TLC stains. For instance, a potassium permanganate (B83412) stain can help visualize compounds that are easily oxidized, which might not be visible under UV light.

  • Optimize Chromatography:

    • Solvent System: The polarity of your eluent system is critical. If your spots are too close together, try a solvent system with a lower or higher polarity. A common purification method for this compound and its intermediates is flash column chromatography on silica (B1680970) gel.[1] Experiment with different ratios of ethyl acetate (B1210297) and hexanes.

    • Gradient Elution: Instead of isocratic elution (constant solvent ratio), a gradient elution (gradually increasing polarity) can provide better separation of closely related compounds.

    • Column Packing: Ensure your chromatography column is packed properly to avoid channeling, which leads to poor separation.

  • Alternative Purification Techniques:

    • Preparative TLC (Prep-TLC): For small-scale purifications, preparative TLC can offer high resolution to separate stubborn impurities.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying solid compounds and can significantly improve purity.

Q2: I am observing degradation of this compound during purification or storage. What are the potential causes and how can I prevent it?

A2: this compound, like many complex natural products, can be sensitive to environmental conditions. Degradation can occur due to factors like pH, light, and temperature. The presence of ester and lactam functionalities suggests susceptibility to hydrolysis.[2][3]

Troubleshooting Steps:

  • pH Control: Avoid strongly acidic or basic conditions during workup and purification. The stability of similar compounds has been shown to be optimal around pH 4.[3] If your purification involves aqueous extractions, use buffered solutions.

  • Temperature: Perform purification steps at low temperatures where possible. Store the purified compound at -20°C or lower, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[2]

  • Light Sensitivity: Protect the compound from light by using amber-colored vials or wrapping containers in aluminum foil, as light can catalyze degradation reactions.[2]

  • Solvent Choice: Use high-purity solvents for chromatography and storage. Residual impurities in solvents can sometimes catalyze degradation.

Q3: The yield of my purified this compound is very low. What are the common reasons for product loss during purification?

A3: Low recovery after purification is a common issue. Product loss can occur at various stages of the workup and chromatography.

Troubleshooting Steps:

  • Extraction Efficiency: During aqueous workup, ensure the organic solvent is appropriate for extracting this compound. Perform multiple extractions (e.g., 3 times) with the organic solvent to maximize recovery from the aqueous layer.

  • Chromatography:

    • Streaking on TLC: If the spot on the TLC plate is streaked, it might indicate that the compound is not fully dissolving in the mobile phase or is interacting too strongly with the stationary phase. This can lead to product loss on the column. Consider adding a small amount of a more polar solvent to your sample before loading it onto the column.

    • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel. If you suspect this is happening, you might consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.

  • Transfer Losses: Be meticulous during transfers between flasks and vials. Rinse glassware with the appropriate solvent to recover any residual product.[4]

Experimental Protocols

General Protocol for Flash Column Chromatography Purification of this compound

This protocol is a general guideline based on standard practices for purifying organic compounds like this compound.[1]

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude product.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., a mixture of hexanes and ethyl acetate).

    • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane (B109758) or the eluent).

    • Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution:

    • Begin elution with a low-polarity solvent system, as determined by prior TLC analysis.

    • Gradually increase the polarity of the eluent to move the compound down the column.

    • Collect fractions in test tubes and monitor the elution by TLC.

  • Fraction Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Example of Purity Improvement via Optimized Flash Chromatography

Purification StagePurity (by HPLC Area %)Predominant ImpuritiesNotes
Crude Product65%Starting materials, side-productsComplex mixture
Initial Chromatography85%Closely related structural analogueCo-elution observed
Optimized Chromatography>95%Minor unidentified peaksImproved separation with gradient elution

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Crude Crude Reaction Mixture Workup Aqueous Workup Crude->Workup Extraction Column Flash Column Chromatography Workup->Column Load Sample Fractions Collect & Analyze Fractions (TLC/HPLC) Column->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Combine Pure Fractions Pure Pure this compound (>95%) Evaporation->Pure Storage Store at -20°C under Inert Gas Pure->Storage

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity after Purification Impurity_Type Identify Impurity Type (TLC, NMR) Start->Impurity_Type Chromatography_Issue Optimize Chromatography? Impurity_Type->Chromatography_Issue Known Impurity Degradation_Issue Product Degradation? Impurity_Type->Degradation_Issue Unknown/New Spots Solvent Adjust Solvent System (Polarity, Gradient) Chromatography_Issue->Solvent Yes Stationary_Phase Change Stationary Phase (e.g., Alumina) Chromatography_Issue->Stationary_Phase No Improvement Protect Control pH, Temp, Light Degradation_Issue->Protect Yes Recrystallize Attempt Recrystallization Solvent->Recrystallize Still Impure

Caption: Troubleshooting logic for improving this compound purity.

References

Addressing resistance mechanisms to Apicularen A in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance mechanisms to Apicularen A in cancer cells.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound and provides potential solutions.

Issue/Observation Potential Cause Suggested Troubleshooting Steps
Decreased sensitivity to this compound (Higher IC50 value) in a cancer cell line over time. Development of acquired resistance.1. Confirm Resistance: Perform a dose-response assay to confirm the shift in the IC50 value compared to the parental cell line. 2. Investigate V-ATPase Expression: Analyze the expression levels of V-ATPase subunits (e.g., ATP6V1A, ATP6V0A1) via qPCR or Western blot. Upregulation is a potential resistance mechanism.[1][2][3][4] 3. Assess Lysosomal Sequestration: Use LysoTracker dyes to visualize and quantify lysosomal content. An increase in lysosomal volume may indicate drug sequestration.[5][6][7][8][9] 4. Examine ABC Transporter Activity: Use functional assays (e.g., rhodamine 123 or calcein-AM efflux) or Western blotting for key transporters like P-glycoprotein (ABCB1/MDR1) to check for increased drug efflux.[10][11][12][13]
High intrinsic resistance to this compound in a new cancer cell line. Pre-existing resistance mechanisms.1. Baseline Characterization: Profile the baseline expression of V-ATPase subunits and ABC transporters. 2. Analyze Lysosomal pH: Measure the intracellular pH of lysosomes. A highly acidic lysosomal environment can enhance the trapping of weak base drugs.[7][8] 3. Combination Therapy: Consider co-treatment with a V-ATPase inhibitor sensitizer (B1316253) or an ABC transporter inhibitor to see if sensitivity can be restored.
Inconsistent results in apoptosis assays (e.g., caspase activation, PARP cleavage) following this compound treatment. Cell line-specific apoptotic pathways or technical variability.1. Confirm V-ATPase Inhibition: Directly measure V-ATPase activity to ensure the drug is reaching its target. 2. Broader Apoptosis Assessment: Use multiple apoptosis assays, including Annexin V/PI staining and analysis of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This compound has been shown to induce caspase-dependent apoptosis. 3. Optimize Treatment Conditions: Ensure consistent cell density, drug concentration, and incubation times.
Unexpected morphological changes in cells not consistent with apoptosis. Off-target effects or alternative cell death mechanisms.1. Microtubule Integrity: this compound has been reported to disrupt microtubule networks by down-regulating tubulin.[8] Use immunofluorescence to visualize the microtubule architecture. 2. Autophagy Analysis: V-ATPase inhibition can affect autophagy. Assess markers of autophagy such as LC3-II conversion by Western blot.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[5][6] V-ATPases are proton pumps responsible for acidifying intracellular compartments like lysosomes. By inhibiting V-ATPase, this compound disrupts cellular pH homeostasis, which can trigger apoptosis in cancer cells.[5][7]

Q2: What are the known downstream effects of this compound-mediated V-ATPase inhibition?

A2: Inhibition of V-ATPase by this compound has been shown to induce caspase-dependent apoptosis.[7][8] This involves the activation of caspases and subsequent cleavage of substrates like poly(ADP-ribose) polymerase (PARP). Additionally, this compound can disrupt the microtubule network by decreasing the expression of α- and β-tubulin.[8]

Q3: My cells are showing resistance to this compound. What are the likely molecular mechanisms?

A3: Resistance to V-ATPase inhibitors like this compound can arise through several mechanisms:

  • Upregulation of V-ATPase Subunits: Cancer cells may increase the expression of V-ATPase subunits to compensate for the inhibitory effect of the drug.[1][2][3][4]

  • Lysosomal Sequestration: As a weak base, this compound can be trapped in the acidic environment of lysosomes, a phenomenon known as "ion trapping."[5][6][7][8] Resistant cells may have an increased number or volume of lysosomes, effectively sequestering the drug away from its target.[5][9]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.[10][11][12][13]

Q4: How can I develop an this compound-resistant cell line for my studies?

A4: Developing a drug-resistant cell line typically involves continuous or intermittent exposure of a parental cell line to increasing concentrations of the drug over a prolonged period. A general protocol is provided in the "Experimental Protocols" section below.

Q5: Are there any strategies to overcome this compound resistance?

A5: Yes, several strategies can be explored:

  • Combination Therapy: Using this compound in combination with an ABC transporter inhibitor may restore sensitivity in cells overexpressing these pumps.

  • Lysosomotropic Agents: Agents that disrupt lysosomal function or pH, such as chloroquine, can interfere with lysosomal sequestration of drugs.[7]

  • Targeting Downstream Pathways: If resistance is mediated by alterations in downstream signaling, targeting those pathways with other agents could be effective.

Data Presentation

Table 1: Comparative IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 Value (nM)Reference
This compoundRAW 264.7Macrophage-like~0.58[5]
This compoundHL-60Promyelocytic LeukemiaInduces apoptosis at 1-100 nM[7]
This compoundHeLaCervical Cancer~100[14]
Salicylihalamide AVariousMultiplePotent, sub-nanomolar to low nanomolar range[15]

Note: IC50 values can vary depending on the assay conditions and cell line. This table provides an approximate range based on available literature.

Experimental Protocols

Protocol 1: Determination of IC50 Value using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Development of an this compound-Resistant Cell Line
  • Initial Exposure: Treat the parental cancer cell line with this compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of this compound in a stepwise manner. A common approach is to increase the concentration by 1.5 to 2-fold at each step.

  • Cell Recovery and Monitoring: Allow the cells to adapt and resume normal growth at each new concentration. This process can take several weeks to months.

  • Resistance Confirmation: Periodically assess the IC50 of the cell population to monitor the development of resistance. A significant increase in the IC50 value (e.g., >10-fold) compared to the parental line indicates the establishment of a resistant cell line.

  • Cell Line Maintenance: Maintain the resistant cell line in a medium containing a maintenance concentration of this compound (typically the IC20 of the resistant line) to preserve the resistant phenotype.

Visualizations

ApicularenA_Mechanism cluster_cell Cancer Cell ApicularenA This compound VATPase V-ATPase ApicularenA->VATPase Inhibition Tubulin Tubulin Synthesis ApicularenA->Tubulin Downregulates Lysosome Lysosome (Acidic pH) VATPase->Lysosome Maintains Acidic pH Protons H+ Caspase_Cascade Caspase Cascade VATPase->Caspase_Cascade Inhibition leads to activation of Protons->Lysosome Pumps into Microtubules Microtubules Apoptosis Apoptosis Microtubules->Apoptosis Tubulin->Microtubules Disruption of Caspase_Cascade->Apoptosis Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms cluster_outcome Outcome ApicularenA This compound Reduced_Efficacy Reduced Drug Efficacy VATPase_Up Upregulation of V-ATPase Subunits VATPase_Up->Reduced_Efficacy Lysosomal_Seq Lysosomal Sequestration Lysosomal_Seq->Reduced_Efficacy ABC_Efflux Increased ABC Transporter Efflux ABC_Efflux->Reduced_Efficacy Troubleshooting_Workflow cluster_investigation Investigate Potential Mechanisms cluster_solutions Develop Strategies to Overcome Resistance Start Observe Decreased Sensitivity to this compound Confirm_IC50 Confirm IC50 Shift (Dose-Response Assay) Start->Confirm_IC50 Check_VATPase Analyze V-ATPase Expression (qPCR/WB) Confirm_IC50->Check_VATPase Check_Lysosomes Assess Lysosomal Sequestration (LysoTracker) Confirm_IC50->Check_Lysosomes Check_ABC Measure ABC Transporter Activity/Expression Confirm_IC50->Check_ABC Analyze_Results Analyze Results and Identify Primary Mechanism Check_VATPase->Analyze_Results Check_Lysosomes->Analyze_Results Check_ABC->Analyze_Results Combo_Therapy Combination Therapy (e.g., with ABC inhibitor) Analyze_Results->Combo_Therapy Lysosomotropic Use Lysosomotropic Agents Analyze_Results->Lysosomotropic Alternative_Target Target Alternative Pathways Analyze_Results->Alternative_Target

References

Validation & Comparative

Apicularen A vs. Salicylihalamide A: A Comparative Analysis of Two Potent V-ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Apicularen A and Salicylihalamide A, two natural product-derived macrolides that have garnered significant interest in the scientific community for their potent cytotoxic and anticancer activities. Both compounds exert their biological effects through the inhibition of the vacuolar-type H+-ATPase (V-ATPase), a crucial proton pump involved in pH homeostasis and various cellular processes frequently dysregulated in cancer. This guide synthesizes the available experimental data to offer a comparative overview of their mechanism of action, cytotoxic potency, and impact on cellular signaling pathways.

Mechanism of Action: Targeting the V-ATPase Proton Pump

This compound and Salicylihalamide A are both highly specific inhibitors of V-ATPase, a multi-subunit enzyme responsible for acidifying intracellular compartments and the extracellular microenvironment.[1][2] Inhibition of V-ATPase disrupts numerous cellular functions vital for cancer cell survival and proliferation, including lysosomal degradation, autophagy, and receptor recycling.

While both compounds target the V-ATPase, they do so by binding to distinct sites on the V0 transmembrane domain of the enzyme.[1][3] The V0 domain is responsible for proton translocation across the membrane.

  • This compound: Photoaffinity labeling studies have revealed that this compound binds at the interface of the V0 subunits 'a' and 'c'.[3]

  • Salicylihalamide A: In contrast, Salicylihalamide A does not compete with classic V-ATPase inhibitors like bafilomycin and concanamycin, indicating a different binding site. It has been shown to directly inhibit the proton channel activity of the V0 domain.

This difference in their binding sites may account for potential variations in their biological activities and downstream effects.

Comparative Cytotoxicity

Direct comparative studies evaluating the cytotoxicity of this compound and Salicylihalamide A across the same panel of cancer cell lines are limited in the publicly available literature. However, individual studies have reported their potent growth-inhibitory effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HM7Human Colon CancerNot specified

Table 2: Cytotoxicity of Salicylihalamide A Analogue Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
NCI 60-cell line panelVariousVaries

Note: The provided data is not from a head-to-head comparative study and uses different concentration units (nM vs µM), making a direct comparison of potency challenging. The data for Salicylihalamide A is for an analogue, which may have a different cytotoxicity profile from the parent compound.

Impact on Cellular Signaling Pathways

Inhibition of V-ATPase by this compound and Salicylihalamide A triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.

Induction of Apoptosis and Cell Cycle Arrest

V-ATPase inhibition disrupts cellular pH homeostasis, a condition that can induce programmed cell death, or apoptosis.

  • This compound: Studies have shown that this compound induces apoptosis in human colon cancer cells. This is associated with the upregulation of Fas ligand and disruption of the microtubule network through the downregulation of tubulin.

  • Salicylihalamide A: While specific studies detailing the apoptotic pathways induced by Salicylihalamide A are less common in the searched literature, its potent cytotoxic activity suggests the induction of apoptosis is a primary mechanism of action.

The disruption of the cell cycle is another critical consequence of V-ATPase inhibition. By altering the pH of intracellular compartments, these inhibitors can interfere with the proper functioning of proteins that regulate cell cycle progression.

Experimental Workflows

The following diagrams illustrate the general workflows for assessing V-ATPase inhibition and cytotoxicity, key experiments in the evaluation of compounds like this compound and Salicylihalamide A.

experimental_workflow_V_ATPase_inhibition cluster_prep Vesicle Preparation cluster_assay ACMA Quenching Assay cluster_analysis Data Analysis prep_vesicles Isolate V-ATPase rich vesicles add_acma Add ACMA (pH-sensitive dye) prep_vesicles->add_acma add_inhibitor Add this compound or Salicylihalamide A add_acma->add_inhibitor add_atp Initiate proton pumping (add ATP) measure_fluorescence Measure fluorescence quenching over time add_atp->measure_fluorescence add_inhibitor->add_atp calc_inhibition Calculate percent inhibition measure_fluorescence->calc_inhibition

V-ATPase Inhibition Assay Workflow.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis seed_cells Seed cancer cells in 96-well plates add_compound Treat cells with varying concentrations of compound seed_cells->add_compound incubate Incubate for a defined period (e.g., 48h) add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate to allow formazan (B1609692) formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize measure_absorbance Measure absorbance at ~570 nm solubilize->measure_absorbance calc_ic50 Calculate IC50 values measure_absorbance->calc_ic50

Cytotoxicity (MTT) Assay Workflow.
V-ATPase Inhibition Signaling Cascade

The following diagram illustrates the general signaling pathway affected by the inhibition of V-ATPase by this compound and Salicylihalamide A.

V_ATPase_Inhibition_Pathway cluster_inhibitors V-ATPase Inhibitors cluster_target Target cluster_cellular_effects Cellular Effects cluster_downstream_signaling Downstream Signaling cluster_outcome Outcome Apicularen_A This compound V_ATPase V-ATPase (V0 subunit) Apicularen_A->V_ATPase Binds a/c subunit interface Salicylihalamide_A Salicylihalamide A Salicylihalamide_A->V_ATPase Binds distinct site on V0 Lysosomal_Dysfunction Lysosomal Dysfunction V_ATPase->Lysosomal_Dysfunction Autophagy_Blockade Autophagy Blockade V_ATPase->Autophagy_Blockade pH_Imbalance Intra/Extracellular pH Imbalance V_ATPase->pH_Imbalance mTOR_Inhibition mTOR Signaling Inhibition Lysosomal_Dysfunction->mTOR_Inhibition Apoptosis_Induction Apoptosis Induction Autophagy_Blockade->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest pH_Imbalance->Cell_Cycle_Arrest Cancer_Cell_Death Cancer Cell Death mTOR_Inhibition->Cancer_Cell_Death Apoptosis_Induction->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

V-ATPase Inhibition Signaling Pathway.

Experimental Protocols

V-ATPase Inhibition Assay (ACMA Quenching)

This assay measures the proton-pumping activity of V-ATPase by monitoring the quenching of 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA), a fluorescent probe.

  • Vesicle Preparation: Isolate membrane vesicles enriched with V-ATPase from a suitable source (e.g., cancer cell lines, yeast vacuoles).

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 10 mM MOPS-Tris, pH 7.0, 150 mM KCl, 5 mM MgCl2).

  • ACMA Addition: Add ACMA to the vesicle suspension to a final concentration of 1-2 µM.

  • Inhibitor Incubation: Add varying concentrations of this compound or Salicylihalamide A to the mixture and incubate for a specified time.

  • Initiation of Pumping: Initiate proton pumping by adding ATP (e.g., 1-2 mM).

  • Fluorescence Measurement: Monitor the decrease in ACMA fluorescence (quenching) over time using a fluorometer with excitation at ~410 nm and emission at ~480 nm.

  • Data Analysis: The initial rate of fluorescence quenching is proportional to the V-ATPase activity. Calculate the percentage of inhibition relative to a vehicle control.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or Salicylihalamide A and a vehicle control.

  • Incubation: Incubate the plates for a specific duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound and Salicylihalamide A are potent inhibitors of V-ATPase with significant potential as anticancer agents. Their distinct binding sites on the V0 subunit of the enzyme may lead to subtle differences in their biological activities and downstream signaling effects. While both compounds induce cytotoxicity in cancer cells, a lack of direct comparative studies makes it difficult to definitively conclude which is more potent or has a more favorable therapeutic profile. Future head-to-head comparative studies are warranted to elucidate the nuanced differences in their mechanisms of action and to guide the further development of these promising natural products as cancer therapeutics.

References

A Comparative Analysis of the Cytotoxicity of Apicularen A and its Analogues in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of the natural product Apicularen A and its synthetic analogues against various cancer cell lines. The information is compiled from published experimental data to assist researchers in drug discovery and development.

Introduction

This compound, a macrolide produced by the myxobacterium Chondromyces, has demonstrated potent cytotoxic and apoptotic activities against several cancer cell lines. Its unique structure and mechanism of action make it an attractive lead compound for the development of novel anticancer agents. This guide summarizes the available data on the cytotoxicity of this compound and a selection of its analogues, providing a framework for understanding their structure-activity relationships and therapeutic potential.

Data Presentation: Cytotoxicity of this compound and its Analogues

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its analogues in various cancer cell lines. The data is compiled from a study by Palimkar et al. (2012), which evaluated the cytostatic activities of these compounds.

CompoundNCI-H460 (Non-small cell lung cancer) IC50 (nM)SF-268 (CNS cancer) IC50 (nM)HCT-116 (Colon cancer) IC50 (nM)
(-)-Apicularen A Data not availableData not availableData not available
C11-epi-Apicularen A Data not availableData not availableData not available
C11-deoxy-Apicularen A Data not availableData not availableData not available
C10-C11 dehydrated this compound Data not availableData not availableData not available

Note: The specific IC50 values from the primary literature were not accessible at the time of this compilation. This table structure is provided as a template for data comparison.

Experimental Protocols

The cytotoxicity data presented above was primarily generated using the MTT assay, a standard colorimetric method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol outlines the key steps for determining the cytotoxicity of compounds like this compound and its analogues in adherent cancer cell lines.

1. Cell Seeding:

  • Cancer cells are harvested from culture and seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well).
  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound or an analogue) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
  • Serial dilutions of the compound are made in fresh cell culture medium to achieve the desired final concentrations.
  • The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compound is added to each well. Control wells receive medium with the vehicle (DMSO) at the same concentration used for the test compounds.
  • The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • Following the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.
  • The plates are incubated for an additional 2-4 hours at 37°C to allow for the metabolic conversion of MTT to formazan (B1609692) crystals by viable cells.

4. Formazan Solubilization:

  • The medium containing MTT is carefully removed from the wells.
  • 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the purple formazan crystals.
  • The plate is gently agitated on an orbital shaker for approximately 15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.
  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding treatment 4. Treat Cells with Compounds cell_seeding->treatment compound_prep 3. Prepare Serial Dilutions of this compound Analogues compound_prep->treatment mtt_addition 5. Add MTT Reagent treatment->mtt_addition incubation 6. Incubate to Form Formazan mtt_addition->incubation solubilization 7. Solubilize Formazan Crystals incubation->solubilization read_absorbance 8. Measure Absorbance solubilization->read_absorbance calculate_ic50 9. Calculate IC50 Values read_absorbance->calculate_ic50

Caption: A generalized workflow for determining the cytotoxicity of this compound analogues using the MTT assay.

Signaling Pathways of this compound-Induced Cytotoxicity

This compound and its analogues exert their cytotoxic effects through the induction of apoptosis and disruption of the microtubule network.

signaling_pathway cluster_apoptosis Apoptosis Induction cluster_microtubule Microtubule Disruption apicularen_a This compound fasl_upregulation Fas Ligand (FasL) Upregulation apicularen_a->fasl_upregulation caspase8 Caspase-8 Activation fasl_upregulation->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis apicularen_a2 This compound tubulin_downregulation Tubulin Downregulation apicularen_a2->tubulin_downregulation microtubule_disruption Microtubule Network Disruption tubulin_downregulation->microtubule_disruption cell_cycle_arrest Cell Cycle Arrest microtubule_disruption->cell_cycle_arrest cell_death Cell Death cell_cycle_arrest->cell_death

Caption: Signaling pathways affected by this compound leading to cancer cell death.

Validating V-ATPase as the Primary Target of Apicularen A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data validating the vacuolar-type H+-ATPase (V-ATPase) as the primary molecular target of the potent antitumor agent, Apicularen A. We compare its performance with other known V-ATPase inhibitors and present supporting experimental evidence.

Executive Summary

This compound is a novel and potent inhibitor of V-ATPase, a proton pump essential for the acidification of intracellular compartments and the regulation of pH homeostasis.[1][2] Its specific interaction with the V0 subunit of the V-ATPase leads to the disruption of lysosomal acidification, induction of apoptosis, and potent cytotoxic effects against a range of cancer cell lines.[1][2][3] This guide summarizes the key experimental findings that validate V-ATPase as the primary target of this compound and provides a comparative analysis with other well-characterized V-ATPase inhibitors such as Bafilomycin A1 and Concanamycin A.

Comparative Performance Data

The following tables summarize the quantitative data from various studies, comparing the inhibitory and cytotoxic potency of this compound with other V-ATPase inhibitors.

Table 1: In Vitro V-ATPase Inhibition

CompoundTarget Enzyme SourceAssay TypeIC50 (nM)Reference
This compound Manduca sexta midgut V-ATPaseATP Hydrolysis~20[4]
This compound RAW 264.7 cell microsomesProton Transport0.58[1]
Apicularen B RAW 264.7 cell microsomesProton Transport13[1]
Bafilomycin A1 RAW 264.7 cell microsomesProton Transport0.95[1]
Concanamycin A Manduca sexta midgut V-ATPaseATP Hydrolysis~10[5]
Archazolid A Manduca sexta midgut V-ATPaseATP Hydrolysis~20[4]
Archazolid B Manduca sexta midgut V-ATPaseATP Hydrolysis~20[4]

Table 2: Cytotoxicity in Cancer Cell Lines

CompoundCell LineAssay TypeIC50 (nM)Reference
This compound RAW 264.7 (mouse leukemia)MTT10-1000 (concentration-dependent)[6]
This compound 1A9 (human ovarian carcinoma)SRB0.78 ± 0.4
Apicularen B RAW 264.7 (mouse leukemia)MTT10-100 fold less effective than this compound[6]
Bafilomycin A1 --Similar efficacy to this compound[4]
Concanamycin A --Similar efficacy to this compound[4]
Archazolid A --Similar efficacy to this compound[4]

Table 3: Apoptosis Induction

CompoundCell LineEffectQuantitative DataReference
This compound HeLaApoptosis (Sub-G1 peak)40% of cells at 48 hours[1]
This compound RAW 264.7Apoptosis (Sub-G1 peak)Increase in percentage of sub-G1 cells[6]

Mechanism of Action: V-ATPase Inhibition and Downstream Effects

This compound exerts its biological effects through the specific inhibition of V-ATPase. This inhibition disrupts critical cellular processes, ultimately leading to apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

V-ATPase inhibition by this compound triggers a cascade of events culminating in programmed cell death. The proposed signaling pathway involves both caspase-dependent and -independent mechanisms.

ApicularenA This compound VATPase V-ATPase (V0 subunit) ApicularenA->VATPase Inhibition LysosomalpH Disruption of Lysosomal pH Gradient VATPase->LysosomalpH CellularStress Cellular Stress (e.g., Energy Stress) LysosomalpH->CellularStress MAPK MAPK Activation (p44/42, p38) CellularStress->MAPK Mito Mitochondrial Dysfunction CellularStress->Mito FasL Fas Ligand (FasL) Up-regulation MAPK->FasL Caspase8 Caspase-8 Activation FasL->Caspase8 Caspase-Dependent Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase-Dependent Apoptosis Apoptosis Caspase3->Apoptosis Caspase-Dependent AIF AIF Translocation Mito->AIF Caspase-Independent AIF->Apoptosis Caspase-Independent cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays VesiclePrep Isolation of V-ATPase-rich Membrane Vesicles ATPaseAssay V-ATPase Activity Assay (ATP Hydrolysis / H+ Transport) VesiclePrep->ATPaseAssay Cytotoxicity Cytotoxicity Assay (MTT, SRB) LysosomalpH Lysosomal pH Measurement (Acridine Orange) ApoptosisAssay Apoptosis Assays (FACS, Western Blot) ApicularenA This compound & Other Inhibitors ApicularenA->ATPaseAssay ApicularenA->Cytotoxicity ApicularenA->LysosomalpH ApicularenA->ApoptosisAssay

References

Navigating Resistance: A Comparative Guide to Apicularen A Cross-Resistance Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Apicularen A, a novel benzolactone enamide, has demonstrated significant cytotoxic effects against various cancer cell lines, positioning it as a promising candidate for cancer chemotherapy. Its unique dual mechanism of action, involving the induction of apoptosis and disruption of the microtubule network, distinguishes it from many conventional cytotoxic agents. However, the potential for cross-resistance with existing chemotherapeutic drugs remains a critical and uninvestigated area.

This guide provides a comprehensive framework for understanding and investigating the cross-resistance profile of this compound. In the absence of direct comparative studies, this document synthesizes the known mechanisms of this compound to propose hypothesized cross-resistance scenarios. Furthermore, it offers detailed experimental protocols to empower researchers to systematically evaluate these hypotheses and elucidate the resistance patterns of this novel compound.

Mechanism of Action: The Dual-Pronged Attack of this compound

This compound exerts its cytotoxic effects through two primary, interconnected pathways:

  • Induction of Apoptosis via Fas Ligand Up-Regulation: this compound has been shown to increase the expression of Fas ligand (FasL). This leads to the activation of the extrinsic apoptosis pathway, engaging caspase-8 and subsequently the executioner caspase-3, culminating in programmed cell death.[1][2] Studies in HM7 human colon cancer cells have demonstrated that this compound treatment leads to DNA fragmentation and an accumulation of cells in the sub-G1 phase, characteristic of apoptosis.

  • Microtubule Network Disruption via Tubulin Down-Regulation: A key feature of this compound's mechanism is its ability to decrease the levels of both β-tubulin protein and its corresponding mRNA. This reduction in the fundamental building blocks of microtubules leads to the disruption of the microtubule architecture, which is crucial for cell division, intracellular transport, and maintenance of cell shape. This mechanism is distinct from other microtubule-targeting agents like taxanes (which stabilize microtubules) and vinca (B1221190) alkaloids (which prevent tubulin polymerization).

Hypothesized Cross-Resistance and Sensitivity Profiles

Based on its unique mechanism of action, we can formulate hypotheses regarding the potential for cross-resistance between this compound and other classes of cytotoxic drugs. The development of a cancer cell line with acquired resistance to this compound would be the first step in testing these predictions. Resistance could arise from various alterations, including mutations in the apoptosis signaling pathway (e.g., Fas receptor or downstream caspases), changes in tubulin regulation, or the upregulation of drug efflux pumps like P-glycoprotein (P-gp).

The following table outlines the hypothesized cross-resistance profiles.

Drug ClassExamplesHypothesized Cross-Resistance to this compoundRationale
Microtubule-Targeting Agents (Stabilizers) Paclitaxel, DocetaxelVariable Sensitivity/Potential for No Cross-Resistance Resistance to taxanes often involves mutations in tubulin that prevent drug binding or overexpression of P-gp. Since this compound acts by down-regulating tubulin rather than binding to it, resistance mechanisms may not overlap. However, if resistance to this compound involves altered tubulin dynamics, some level of cross-resistance could be observed.
Microtubule-Targeting Agents (Destabilizers) Vincristine, VinblastineVariable Sensitivity/Potential for No Cross-Resistance Similar to taxanes, resistance to vinca alkaloids is often linked to tubulin mutations or P-gp expression. This compound's distinct mechanism of reducing tubulin levels may circumvent these resistance mechanisms.
Topoisomerase Inhibitors Doxorubicin, EtoposideLikely Sensitive (No Cross-Resistance) These drugs induce DNA damage by inhibiting topoisomerase enzymes. This mechanism is distinct from this compound's targets. Resistance to topoisomerase inhibitors is often associated with altered enzyme expression or increased DNA repair capacity, which would not confer resistance to this compound.
Alkylating Agents Cisplatin, CarboplatinLikely Sensitive (No Cross-Resistance) Alkylating agents cause cell death by directly damaging DNA. This mechanism is fundamentally different from that of this compound.
Death Receptor Agonists (e.g., TRAIL) Recombinant TRAILPotential for Cross-Resistance If resistance to this compound is acquired through defects in the extrinsic apoptosis pathway downstream of the Fas receptor (e.g., mutations in FADD or caspase-8), cross-resistance to other death receptor agonists that utilize this pathway is likely.
P-glycoprotein (P-gp) Substrates Doxorubicin, Paclitaxel, VincristinePotential for Cross-Resistance If this compound is a substrate of the P-gp efflux pump, cells overexpressing P-gp would likely exhibit resistance to this compound and cross-resistance to a wide range of other P-gp substrate drugs. This is a critical area for investigation.

Experimental Protocols for Cross-Resistance Analysis

To empirically determine the cross-resistance profile of this compound, a systematic experimental approach is required. The following protocols provide a detailed methodology for these investigations.

Protocol 1: Generation of an this compound-Resistant Cell Line
  • Cell Line Selection: Begin with a cancer cell line known to be sensitive to this compound, such as HM7, HeLa, or HL-60 cells.

  • Initial IC50 Determination: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.

  • Stepwise Dose Escalation:

    • Culture the parental cells in the continuous presence of this compound at a concentration equal to the IC50.

    • Monitor cell viability and proliferation. When the cells resume a normal growth rate, subculture them and double the concentration of this compound.

    • Repeat this process of stepwise dose escalation over several months.

  • Isolation of Resistant Clones: Once a population of cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.

  • Confirmation of Resistance: Expand the isolated clones and re-determine the IC50 for this compound to confirm a stable resistant phenotype. A resistant cell line should exhibit a significantly higher IC50 value compared to the parental line.

Protocol 2: Cross-Resistance Profiling
  • Drug Panel Selection: Select a panel of cytotoxic drugs representing different mechanistic classes as outlined in the table above (e.g., paclitaxel, vincristine, doxorubicin, cisplatin, and a death receptor agonist).

  • IC50 Determination for the Drug Panel:

    • Plate both the parental (sensitive) and the this compound-resistant cell lines in 96-well plates.

    • Treat the cells with a serial dilution of each drug from the panel.

    • After a 48-72 hour incubation period, assess cell viability using an appropriate assay (e.g., MTT).

  • Data Analysis:

    • Calculate the IC50 value for each drug in both the parental and resistant cell lines.

    • Determine the Resistance Factor (RF) for each drug by dividing the IC50 in the resistant cell line by the IC50 in the parental cell line. An RF > 2 is generally considered indicative of resistance.

Protocol 3: Mechanistic Investigation of Resistance
  • Analysis of Apoptosis Pathway Proteins:

    • Use Western blotting to compare the expression levels of key apoptosis-related proteins (e.g., Fas, FasL, FADD, pro-caspase-8, pro-caspase-3, and cleaved caspases) in the parental and resistant cell lines, both at baseline and after treatment with this compound.

  • Analysis of Tubulin Expression:

    • Quantify the mRNA and protein levels of α- and β-tubulin in both cell lines using RT-qPCR and Western blotting to determine if alterations in tubulin regulation contribute to resistance.

  • Investigation of P-glycoprotein Involvement:

    • Expression Analysis: Use Western blotting and flow cytometry with a P-gp specific antibody (e.g., UIC2) to compare P-gp expression levels between the parental and resistant cell lines.

    • Functional Assay: Perform a rhodamine 123 or calcein-AM efflux assay. P-gp actively transports these fluorescent substrates out of the cell. Increased efflux in the resistant line, which can be reversed by a P-gp inhibitor like verapamil, would indicate a role for P-gp in the resistance mechanism.

Data Presentation: Summarizing Cross-Resistance Data

The results from the cross-resistance profiling should be summarized in a clear and concise table to facilitate comparison.

Cytotoxic DrugMechanism of ActionParental IC50 (nM)This compound-Resistant IC50 (nM)Resistance Factor (RF)
This compound FasL Up-regulation, Tubulin Down-regulation
Paclitaxel Microtubule Stabilization
Vincristine Microtubule Destabilization
Doxorubicin Topoisomerase II Inhibition
Cisplatin DNA Alkylation
TRAIL Death Receptor Agonist

Visualizing Mechanisms and Workflows

To better understand the complex processes involved, the following diagrams illustrate the mechanism of action of this compound and the proposed experimental workflow.

ApicularenA_Mechanism cluster_cell Cancer Cell cluster_pathway1 Apoptosis Induction cluster_pathway2 Microtubule Disruption ApicularenA This compound FasL Fas Ligand (FasL) Up-regulation ApicularenA->FasL Tubulin_mRNA Tubulin mRNA Down-regulation ApicularenA->Tubulin_mRNA FasR Fas Receptor FasL->FasR binds Casp8 Caspase-8 Activation FasR->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Tubulin_Protein Tubulin Protein Down-regulation Tubulin_mRNA->Tubulin_Protein Microtubules Microtubule Network Tubulin_Protein->Microtubules ↓ polymerization Disruption Disruption Microtubules->Disruption

Caption: Mechanism of action of this compound.

CrossResistance_Workflow cluster_step1 Step 1: Develop Resistant Cell Line cluster_step2 Step 2: Profile Cross-Resistance cluster_step3 Step 3: Investigate Mechanism start Parental Sensitive Cell Line dose_escalation Continuous this compound Dose Escalation start->dose_escalation isolation Isolate Resistant Clones dose_escalation->isolation confirmation Confirm Resistant Phenotype (IC50 Shift) isolation->confirmation profiling Test Panel of Cytotoxic Drugs on Parental vs. Resistant Lines confirmation->profiling calc_rf Calculate IC50 and Resistance Factor (RF) profiling->calc_rf apoptosis_proteins Western Blot: Apoptosis Pathway calc_rf->apoptosis_proteins tubulin_exp RT-qPCR & Western: Tubulin Expression calc_rf->tubulin_exp pgp_analysis P-gp Expression & Function Assays calc_rf->pgp_analysis

Caption: Experimental workflow for cross-resistance studies.

References

Efficacy of Apicularen A compared to other natural product anticancer agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product-derived anticancer agents, Apicularen A, a macrolide of myxobacterial origin, has emerged as a compound of interest due to its potent cytostatic and apoptotic effects. This guide provides a comparative analysis of the efficacy of this compound against other well-established natural product anticancer agents: Paclitaxel, Doxorubicin, Vincristine, and Etoposide. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of molecular pathways.

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a cytotoxic compound. The following table summarizes the IC50 values for this compound and comparator drugs across various human cancer cell lines. It is important to note that experimental conditions such as exposure time can significantly influence these values.

DrugCell LineCancer TypeIC50 ValueExposure TimeCitation
This compound HL-60Promyelocytic Leukemia1 - 100 nMNot Specified[1]
SK-OV-3Ovarian Carcinoma0.227 - 22.7 nMNot Specified
A-498Kidney Carcinoma0.227 - 22.7 nMNot Specified
KB-3-1Cervix Carcinoma0.227 - 22.7 nMNot Specified
Paclitaxel MCF-7Breast Cancer3.5 µMNot Specified[2]
MDA-MB-231Breast Cancer0.3 µMNot Specified[2]
SKBR3Breast Cancer4 µMNot Specified[2]
BT-474Breast Cancer19 nMNot Specified[2]
Multiple LinesVarious2.5 - 7.5 nM24 h[3][4]
NSCLC LinesNon-Small Cell Lung9.4 µM24 h[5]
SCLC LinesSmall Cell Lung25 µM24 h[5]
Doxorubicin HepG2Hepatocellular Carcinoma12.2 µM24 h[6]
BFTC-905Bladder Cancer2.3 µM24 h[6]
HeLaCervical Carcinoma2.9 µM24 h[6]
MCF-7Breast Cancer2.5 µM24 h[6]
M21Skin Melanoma2.8 µM24 h[6]
MCF-7Breast Cancer8306 nM48 h[7]
MDA-MB-231Breast Cancer6602 nM48 h[7]
Vincristine SH-SY5YNeuroblastoma0.1 µMNot Specified[8]
A549Lung Cancer40 nMNot Specified[9]
MCF-7Breast Cancer5 nMNot Specified[9]
1A9Ovarian Cancer4 nMNot Specified[9]
SY5YNeuroblastoma1.6 nMNot Specified[9]
Etoposide BGC-823Gastric Cancer43.74 µMNot Specified[10]
HeLaCervical Carcinoma209.90 µMNot Specified[10]
A549Lung Cancer139.54 µMNot Specified[10]
CCRF-CEMLeukemia0.6 µM6 h[11]
ISOS-1Angiosarcoma0.25 µg/mL5 days[11]

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms underlying the anticancer activity of these natural products is crucial for their development and clinical application.

This compound

This compound induces apoptosis through multiple pathways. In human promyelocytic leukemia (HL-60) cells, it activates caspases and is suggested to inhibit vacuolar-type H+-ATPase.[1] An acetate (B1210297) derivative of this compound has been shown to induce caspase-independent apoptosis in HM7 human colon cancer cells via the translocation of apoptosis-inducing factor (AIF) from the mitochondria.[12] Furthermore, it disrupts the microtubule network by down-regulating tubulin expression.[12] There is also evidence for the up-regulation of the Fas ligand, suggesting activation of the extrinsic apoptosis pathway.

Apicularen_A_Pathway ApicularenA This compound VATPase V-type H+-ATPase (Inhibition) ApicularenA->VATPase Microtubules Microtubule Disruption (Tubulin Down-regulation) ApicularenA->Microtubules FasL Fas Ligand (Up-regulation) ApicularenA->FasL Mitochondria Mitochondria ApicularenA->Mitochondria Caspases Caspase Activation VATPase->Caspases Apoptosis Apoptosis Microtubules->Apoptosis FasL->Caspases AIF AIF Translocation Mitochondria->AIF AIF->Apoptosis Caspases->Apoptosis

This compound's multifaceted mechanism of action.
Comparator Natural Products

  • Paclitaxel: This taxane (B156437) derivative stabilizes microtubules, leading to mitotic arrest. It is also known to inhibit the PI3K/AKT signaling pathway, a key survival pathway in cancer cells, thereby promoting apoptosis.[13] The MAPK/ERK pathway is another signaling cascade affected by Paclitaxel.[14]

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin has a dual mechanism. It intercalates into DNA, inhibiting topoisomerase II and disrupting DNA replication and transcription.[15][16] Additionally, it generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[15] Its activity can trigger both intrinsic and extrinsic apoptotic pathways.[17]

  • Vincristine: As a vinca (B1221190) alkaloid, Vincristine functions as a microtubule-destabilizing agent.[18] By binding to tubulin, it prevents the polymerization of microtubules, which are essential for mitotic spindle formation, leading to cell cycle arrest in metaphase and subsequent apoptosis.[18][19] The Wnt/β-catenin signaling pathway has been implicated in the effects of Vincristine.

  • Etoposide: This podophyllotoxin (B1678966) derivative is a topoisomerase II inhibitor. It forms a complex with DNA and topoisomerase II, leading to double-strand breaks in DNA. This DNA damage activates signaling pathways such as the p53 pathway, inducing cell cycle arrest and apoptosis.

Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of anticancer agents. Below are outlines for key in vitro and in vivo assays.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines and to determine the IC50 value.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with varying drug concentrations A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Workflow of the MTT cell viability assay.
Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. A viability dye like propidium (B1200493) iodide (PI) is used to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Protocol Outline:

  • Cell Treatment: Treat cells with the test compound to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend cells in binding buffer and stain with fluorescently labeled Annexin V and a viability dye (e.g., PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, and late apoptotic/necrotic cells.

In Vivo Xenograft Model

This model is crucial for evaluating the antitumor efficacy of a compound in a living organism.

Protocol Outline:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor the mice for tumor formation and growth.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound according to a predetermined schedule and dosage.

  • Monitoring: Regularly measure tumor volume and monitor the overall health and body weight of the mice.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Analyze tumor tissue for biomarkers of drug activity.

Conclusion

This compound demonstrates potent anticancer activity, often in the nanomolar range, comparable to or exceeding the efficacy of established natural product agents in certain cancer cell lines. Its multifaceted mechanism of action, involving both caspase-dependent and -independent apoptosis as well as microtubule disruption, presents a compelling profile for further preclinical and clinical investigation. The provided experimental protocols offer a framework for the standardized evaluation of this compound and other novel anticancer compounds. This comparative guide underscores the potential of this compound as a promising candidate for the development of new cancer therapies.

References

Head-to-head comparison of different synthetic strategies for Apicularen A

Author: BenchChem Technical Support Team. Date: December 2025

Apicularen A, a potent cytotoxic macrolide isolated from the myxobacterium Chondromyces apiculatus, has garnered significant attention from the synthetic community due to its unique structural features and promising anticancer activity. The molecule features a 12-membered macrolactone ring fused to a tetrahydropyran (B127337) core and is adorned with a complex enamide side chain. These structural challenges have inspired the development of several distinct and elegant total syntheses. This guide provides a head-to-head comparison of the key synthetic strategies developed by the research groups of Uenishi, Nicolaou, and DeBrabander, offering researchers, scientists, and drug development professionals a comprehensive overview of the methodologies employed to conquer this complex natural product.

Quantitative Comparison of Synthetic Strategies

The efficiency of a total synthesis is a critical factor for the practical production of the target molecule and its analogues for further biological evaluation. The following table summarizes the key quantitative metrics for the total syntheses of this compound by the Uenishi, Nicolaou, and DeBrabander groups.

MetricUenishi Synthesis (2012)[1][2]Nicolaou Synthesis (2003)[3]DeBrabander Synthesis (2004)
Longest Linear Sequence 18 steps16 steps17 steps
Overall Yield ~1.5%Not explicitly stated in the publication~2.3%
Key Strategy Convergent approachBiomimetic iterative approachConvergent approach
Macrolactonization Yamaguchi MacrolactonizationNaH-mediated MacrolactonizationYamaguchi Macrolactonization
Tetrahydropyran Formation Pd(II)-catalyzed 1,3-chirality transferIntramolecular hetero-Diels-AlderIntramolecular Nozaki-Hiyama-Kishi

Synthetic Strategies at a Glance

The overall logic of the three compared total syntheses of this compound is depicted in the following diagrams. Each strategy employs a unique approach to assemble the key fragments and construct the challenging macrocyclic and bicyclic core.

digraph "Uenishi_Strategy" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Apicularen_A [label="this compound", fillcolor="#FBBC05"]; Macrolactone [label="Macrolactone Precursor"]; Side_Chain [label="Enamide Side Chain"]; Iodoalkene [label="Iodoalkene Fragment"]; Aldehyde [label="Aldehyde Fragment"];

Apicularen_A -> Macrolactone [label="Side Chain Attachment"]; Macrolactone -> Iodoalkene [label="Yamaguchi Macrolactonization"]; Macrolactone -> Aldehyde [label=""]; Iodoalkene -> Aldehyde [label="Nozaki-Hiyama-Kishi Coupling", dir="none"]; Aldehyde -> Macrolactone [label="Pd(II)-catalyzed 1,3-chirality transfer", dir="back"]; }

Caption: Uenishi's convergent synthetic strategy for this compound.

digraph "Nicolaou_Strategy" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Apicularen_A [label="this compound", fillcolor="#FBBC05"]; Macrocycle [label="Macrocyclic Precursor"]; Linear_Chain [label="Linear Polyketide-like Chain"]; Building_Blocks [label="Simple Building Blocks"];

Apicularen_A -> Macrocycle [label="Side Chain Installation"]; Macrocycle -> Linear_Chain [label="NaH-mediated Macrolactonization"]; Linear_Chain -> Building_Blocks [label="Iterative Allylation-Ozonolysis"]; }

Caption: Nicolaou's biomimetic iterative synthetic strategy.

digraph "DeBrabander_Strategy" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Apicularen_A [label="this compound", fillcolor="#FBBC05"]; Bicyclic_Core [label="Bicyclic Core"]; Acyclic_Precursor [label="Acyclic Precursor"]; Fragment_A [label="Fragment A"]; Fragment_B [label="Fragment B"];

Apicularen_A -> Bicyclic_Core [label="Side Chain Attachment & Macrolactonization"]; Bicyclic_Core -> Acyclic_Precursor [label="Intramolecular Nozaki-Hiyama-Kishi"]; Acyclic_Precursor -> Fragment_A; Acyclic_Precursor -> Fragment_B; }

Caption: DeBrabander's convergent strategy featuring a key intramolecular cyclization.

Key Experimental Protocols

This section provides detailed methodologies for the key chemical transformations employed in the featured syntheses of this compound.

Uenishi's Synthesis: Nozaki-Hiyama-Kishi (NHK) Coupling[1]

The Nozaki-Hiyama-Kishi (NHK) reaction is a cornerstone of Uenishi's convergent strategy, enabling the crucial coupling of the iodoalkene and aldehyde fragments.

Reaction: Coupling of Iodoalkene and Aldehyde Fragments.

Procedure: To a solution of the iodoalkene (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous and degassed DMF (0.1 M) at room temperature under an argon atmosphere, were added CrCl₂ (4.0 equiv) and NiCl₂ (0.1 equiv). The resulting dark green suspension was stirred at room temperature for 12 hours. The reaction was then quenched by the addition of saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by silica (B1680970) gel column chromatography to afford the desired coupled product.

Nicolaou's Synthesis: Iterative Allylation-Ozonolysis[3]

Nicolaou's biomimetic approach relies on a powerful iterative sequence of asymmetric allylation and ozonolysis to construct the polyketide-like backbone of this compound.

Reaction: Chain Elongation via Allylation and Ozonolysis.

Procedure for Asymmetric Allylation: To a solution of the aldehyde (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere was added (-)-B-allyldiisopinocampheylborane (1.5 equiv). The reaction mixture was stirred at -78 °C for 4 hours. The reaction was then quenched by the addition of acetaldehyde (B116499) (2.0 equiv) and stirred for an additional 30 minutes. The mixture was warmed to room temperature and a solution of 3 M NaOH and 30% H₂O₂ was added. The aqueous layer was extracted with diethyl ether, and the combined organic layers were washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting homoallylic alcohol was purified by flash chromatography.

Procedure for Ozonolysis: A solution of the homoallylic alcohol (1.0 equiv) in CH₂Cl₂ (0.1 M) was cooled to -78 °C. Ozone was bubbled through the solution until a persistent blue color was observed. The solution was then purged with argon to remove excess ozone. Triphenylphosphine (1.5 equiv) was added, and the reaction mixture was allowed to warm to room temperature and stirred for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by silica gel chromatography to yield the elongated aldehyde.

DeBrabander's Synthesis: Intramolecular Nozaki-Hiyama-Kishi (NHK) Cyclization

DeBrabander's strategy cleverly employs an intramolecular version of the NHK reaction to forge the tetrahydropyran ring and the C9-C10 bond in a single, stereoselective step.

Reaction: Formation of the Bicyclic Core.

Procedure: A solution of the acyclic precursor (1.0 equiv) in anhydrous and degassed THF (0.01 M) was added dropwise over 6 hours via syringe pump to a stirred suspension of CrCl₂ (10.0 equiv) and NiCl₂ (0.2 equiv) in anhydrous and degassed THF (0.005 M) at 50 °C under an argon atmosphere. The reaction mixture was stirred at 50 °C for an additional 2 hours. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by flash column chromatography to afford the bicyclic core of this compound.

Conclusion

The total syntheses of this compound by Uenishi, Nicolaou, and DeBrabander showcase the power and versatility of modern organic synthesis. Uenishi's convergent approach provides a highly efficient and modular route. Nicolaou's biomimetic strategy offers an elegant and insightful construction of the natural product's backbone. DeBrabander's synthesis features a remarkable intramolecular cyclization that rapidly builds molecular complexity. Each of these strategies provides a unique blueprint for the synthesis of this compound and its analogues, paving the way for further investigations into the fascinating biological activity of this class of compounds. The detailed experimental data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug discovery.

References

Validating V-ATPase Inhibition: A Comparative Guide to Apicularen A Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Apicularen A's performance as a Vacuolar-type H+-ATPase (V-ATPase) inhibitor against other common alternatives. Supporting experimental data, detailed protocols, and pathway visualizations are presented to facilitate a comprehensive understanding of its activity.

This compound, a macrolide produced by the myxobacterium Chondromyces, has emerged as a potent and specific inhibitor of V-ATPases.[1][2] These ubiquitous proton pumps are crucial for acidifying various intracellular compartments and are implicated in a range of physiological and pathological processes, including cancer and osteoporosis.[3][4] This guide delves into the in vitro validation of this compound's inhibitory activity, comparing it with other well-established V-ATPase inhibitors.

Comparative Inhibitory Potency of V-ATPase Inhibitors

The efficacy of this compound and its derivatives has been quantitatively assessed against other known V-ATPase inhibitors, such as Bafilomycin A1 and Archazolid. The following tables summarize the half-maximal inhibitory concentrations (IC50) from key studies, providing a clear comparison of their potencies.

CompoundIC50 (Proton Transport)Source Organism/Cell LineReference
This compound 0.58 nM RAW 264.7 cells (inside-out microsome vesicles)[5]
Apicularen B13 nMRAW 264.7 cells (inside-out microsome vesicles)
Bafilomycin A10.95 nMRAW 264.7 cells (inside-out microsome vesicles)
CompoundIC50 (Purified V-ATPase)Source OrganismReference
This compound ~20 nM Manduca sexta (tobacco hornworm) midgut
Apicularen B~60 nMManduca sexta (tobacco hornworm) midgut
Archazolid A~20 nMManduca sexta (tobacco hornworm) midgut
Archazolid B~20 nMManduca sexta (tobacco hornworm) midgut

Studies have consistently shown that this compound is a highly potent V-ATPase inhibitor, with IC50 values in the nanomolar range. Importantly, this compound demonstrates high specificity, as it does not inhibit F-type or P-type ATPases. This specificity is a critical attribute for a pharmacological tool and potential therapeutic agent.

Mechanism of Action: A Distinct Binding Site

V-ATPase inhibitors can be classified based on their binding site on the enzyme complex. The V-ATPase consists of a soluble V1 domain responsible for ATP hydrolysis and a transmembrane V0 domain responsible for proton translocation.

Bafilomycin and Concanamycin (B1236758), two of the most well-characterized V-ATPase inhibitors, are known to bind to the c-subunit of the V0 domain. In contrast, competitive binding assays have revealed that this compound does not compete with a radiolabeled concanamycin derivative for binding to the c-subunit. This indicates that this compound has a distinct binding site on the V-ATPase complex, a finding that has been further supported by photoaffinity labeling studies suggesting an interaction at the interface of the V0 subunits a and c. Archazolid, another potent myxobacterial inhibitor, appears to share at least a partial binding site with the plecomacrolides.

cluster_V0 V0 Domain (Membrane) cluster_inhibitors Inhibitors c_subunit c-subunit a_subunit a-subunit Apicularen_A This compound Apicularen_A->a_subunit Binds at a/c interface Bafilomycin Bafilomycin A1 / Concanamycin Bafilomycin->c_subunit Binds to c-subunit Archazolid Archazolid Archazolid->c_subunit Partially overlaps with Bafilomycin binding

Binding sites of different V-ATPase inhibitors on the V0 domain.

Experimental Protocols

To validate the activity of this compound, a robust in vitro V-ATPase inhibition assay is essential. Below are detailed methodologies for key experiments.

Protocol 1: V-ATPase Proton Transport Assay using Inside-Out Microsomal Vesicles

This assay measures the ATP-dependent proton transport into microsomal vesicles, which is indicative of V-ATPase activity.

Materials:

  • Inside-out microsomal vesicles prepared from a suitable cell line (e.g., RAW 264.7 macrophages)

  • Assay Buffer: 10 mM MOPS-Tris (pH 7.0), 50 mM KCl, 5 mM MgCl2, 0.25 M sucrose

  • Acridine (B1665455) Orange (fluorescent pH probe)

  • ATP (disodium salt)

  • This compound and other inhibitors (e.g., Bafilomycin A1) dissolved in DMSO

  • Fluorometer

Procedure:

  • Prepare inside-out microsomal vesicles from the chosen cell line using standard differential centrifugation methods.

  • In a cuvette, add the assay buffer and acridine orange to a final concentration of 2 µM.

  • Add the microsomal vesicles (typically 50-100 µg of protein) to the cuvette.

  • Add the desired concentration of this compound or other inhibitors (or DMSO as a vehicle control) and incubate for 5-10 minutes at room temperature.

  • Initiate the reaction by adding ATP to a final concentration of 1.5 mM.

  • Monitor the quenching of acridine orange fluorescence at an excitation wavelength of 493 nm and an emission wavelength of 530 nm. The rate of fluorescence quenching is proportional to the rate of proton transport.

  • Calculate the percentage of inhibition at different inhibitor concentrations to determine the IC50 value.

Protocol 2: V-ATPase Hydrolysis Assay using Purified Enzyme

This assay directly measures the ATP hydrolysis activity of purified V-ATPase. A common method is the colorimetric measurement of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Materials:

  • Purified V-ATPase (e.g., from Manduca sexta midgut)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 50 mM KCl

  • ATP (disodium salt)

  • This compound and other inhibitors dissolved in DMSO

  • Malachite green reagent for phosphate detection

  • Phosphate standard solution

  • Microplate reader

Procedure:

  • Purify V-ATPase from a suitable source using established protocols.

  • Set up reactions in a 96-well plate. To each well, add the assay buffer and the desired concentration of this compound or other inhibitors.

  • Add the purified V-ATPase (e.g., 1-2 µg) to each well and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding ATP to a final concentration of 5 mM.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the malachite green reagent.

  • After color development (typically 20-30 minutes at room temperature), measure the absorbance at 650 nm using a microplate reader.

  • Generate a standard curve using the phosphate standard solution to determine the amount of Pi released in each reaction.

  • Calculate the specific activity of the enzyme and the percentage of inhibition for each inhibitor concentration to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection & Analysis purify_enzyme Purify V-ATPase add_enzyme Add Purified V-ATPase purify_enzyme->add_enzyme prepare_inhibitors Prepare Inhibitor Dilutions setup_reaction Set up reaction mix (Buffer, Inhibitor) prepare_inhibitors->setup_reaction setup_reaction->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate start_reaction Initiate with ATP pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop with Malachite Green Reagent incubate->stop_reaction read_absorbance Read Absorbance (650 nm) stop_reaction->read_absorbance calculate_pi Calculate Pi Released read_absorbance->calculate_pi determine_ic50 Determine IC50 calculate_pi->determine_ic50

Workflow for the in vitro V-ATPase hydrolysis assay.

Conclusion

The experimental data robustly supports the classification of this compound as a highly potent and specific inhibitor of V-ATPase. Its nanomolar inhibitory concentrations and its distinct binding site compared to other well-known inhibitors like Bafilomycin A1 make it a valuable tool for studying the physiological and pathological roles of V-ATPases. The detailed protocols provided herein offer a standardized approach for researchers to validate and compare the activity of this compound and other potential V-ATPase inhibitors in their own experimental settings.

References

Target Validation of Apicularen A in Novel Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key techniques for the target validation of Apicularen A, a potent cytotoxic agent, within the context of emerging, more clinically relevant cancer models. While this compound has demonstrated significant anti-cancer activity, its direct molecular target and efficacy in advanced preclinical models are areas of ongoing investigation. This document outlines established and proposed methodologies to rigorously validate its target, presenting available data and detailed experimental protocols to guide further research.

Executive Summary

This compound is a macrolide that exhibits potent cytotoxic effects against a variety of cancer cell lines. Evidence strongly suggests that its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The direct molecular target is hypothesized to be tubulin, the fundamental protein component of microtubules. This guide explores several advanced techniques to definitively validate this target and assess the therapeutic potential of this compound in novel, patient-relevant cancer models such as patient-derived xenografts (PDXs) and tumor organoids. While direct experimental data for this compound in these advanced models is currently limited, this guide provides a framework for its evaluation based on the validation of other microtubule-targeting agents.

Comparative Analysis of Target Validation Techniques

Validating the molecular target of a compound is a critical step in drug development. For this compound, a multi-faceted approach is recommended, combining techniques that confirm direct physical binding with those that assess the functional consequences of target engagement.

Table 1: Comparison of Target Validation Techniques for this compound
TechniquePrinciplePotential Application for this compoundAlternative Approaches & Considerations
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.To confirm direct binding of this compound to tubulin within intact cancer cells by observing a shift in tubulin's melting temperature.Western blot or mass spectrometry-based detection can be used. Optimization of heating conditions and cell lysis is crucial.
Immunoprecipitation (IP) & Mass Spectrometry Isolation of a target protein (e.g., tubulin) using a specific antibody, followed by identification of bound small molecules (this compound) or interacting proteins by mass spectrometry.To identify this compound in complex with tubulin pulled down from treated cancer cells.Requires a highly specific antibody for the target protein. Cross-linking agents can be used to stabilize transient interactions.
Quantitative Proteomics (e.g., SILAC, TMT) Global or targeted quantification of protein expression levels in response to drug treatment.To quantify the downregulation of specific tubulin isotypes (e.g., β-tubulin) and other downstream effector proteins following this compound treatment.Provides a broad overview of cellular responses and can help identify secondary targets or resistance mechanisms.
siRNA-mediated Gene Knockdown Silencing the expression of a specific gene to mimic the effect of a drug that inhibits the corresponding protein.To determine if the knockdown of specific tubulin isotypes phenocopies the cytotoxic effects of this compound.Off-target effects of siRNA need to be controlled for. A rescue experiment with a resistant form of the target can strengthen the findings.
In Vitro Tubulin Polymerization Assay Measures the effect of a compound on the assembly of purified tubulin into microtubules.To directly assess the inhibitory effect of this compound on the polymerization of tubulin in a cell-free system.Provides direct evidence of interaction but lacks the complexity of the cellular environment.

Performance Data in Cancer Models

While comprehensive data for this compound in novel cancer models is not yet widely available, its cytotoxic activity has been evaluated in various cancer cell lines. The validation of other microtubule-targeting agents in PDX and organoid models provides a strong rationale for the proposed experimental designs for this compound.

Table 2: Cytotoxicity of this compound and its Analogues in Human Cancer Cell Lines
CompoundCancer Cell LineIC50 (nM)
This compound 1A9 (Ovarian Carcinoma)0.78 ± 0.4
This compound HM7 (Colon Cancer)~10
This compound Analogue 32 1A9 (Ovarian Carcinoma)3.2
This compound Analogue 41 1A9 (Ovarian Carcinoma)1.73
Δ17, 18 Z-apicularen A 1A9 (Ovarian Carcinoma)70.7

Data compiled from available literature.[1]

Experimental Protocols

Detailed methodologies for the key proposed target validation experiments are provided below.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to tubulin in cancer cells.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HM7 colon cancer cells) to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 2-4 hours.

  • Thermal Challenge: Harvest cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples in a thermocycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C). Include a non-heated control.

  • Cell Lysis: Immediately lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.

  • Protein Quantification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins. Collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis: Normalize the total protein concentration of the soluble fractions. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for β-tubulin.

  • Data Analysis: Quantify the band intensities for β-tubulin at each temperature. Plot the normalized band intensity against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target stabilization and direct binding.

Quantitative Proteomics for Tubulin Isotype Expression

Objective: To quantify the effect of this compound on the expression of different tubulin isotypes.

Methodology:

  • Cell Culture and Treatment: Grow a cancer cell line of interest in SILAC (Stable Isotope Labeling with Amino acids in Cell culture) medium containing either "light" (e.g., 12C6-Arginine) or "heavy" (e.g., 13C6-Arginine) amino acids for at least five passages to ensure complete labeling.

  • This compound Treatment: Treat the "heavy" labeled cells with this compound (e.g., 10 nM for 24 hours) and the "light" labeled cells with vehicle control.

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Combine equal amounts of protein from the "light" and "heavy" labeled samples. Digest the protein mixture into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify peptides corresponding to different tubulin isotypes. The ratio of "heavy" to "light" peptide signals will indicate the relative change in protein expression upon this compound treatment.

Validation in Patient-Derived Organoids (PDOs)

Objective: To assess the efficacy of this compound in a 3D, patient-relevant cancer model.

Methodology:

  • Organoid Culture: Establish and culture PDOs from fresh tumor tissue obtained from cancer patients, following established protocols for the specific cancer type.

  • Drug Treatment: Plate the organoids in a 384-well format. Treat with a dose-response range of this compound for a defined period (e.g., 72 hours).

  • Viability Assay: Assess organoid viability using a cell viability reagent (e.g., CellTiter-Glo 3D).

  • Immunofluorescence and Western Blot: Fix and stain a subset of treated organoids to visualize microtubule architecture using an anti-tubulin antibody. Lyse another subset of organoids for Western blot analysis to quantify tubulin expression levels.

  • Data Analysis: Generate dose-response curves to determine the IC50 of this compound in the PDOs. Correlate the viability data with the observed changes in microtubule structure and tubulin expression.

Visualizing Pathways and Workflows

Signaling Pathway of this compound

The proposed mechanism of action for this compound centers on its interaction with tubulin, leading to the disruption of microtubule dynamics. This triggers a cascade of events culminating in cell cycle arrest and apoptosis.

ApicularenA_Pathway ApicularenA This compound Tubulin Tubulin ApicularenA->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization & Downregulates Expression G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed signaling pathway for this compound's cytotoxic effects.

Experimental Workflow for Target Validation

A comprehensive workflow for the target validation of this compound integrates multiple techniques to build a strong evidence base.

Target_Validation_Workflow cluster_0 Direct Target Engagement cluster_1 Functional Validation cluster_2 Preclinical Efficacy in Novel Models CETSA Cellular Thermal Shift Assay (CETSA) Proteomics Quantitative Proteomics (Tubulin Downregulation) CETSA->Proteomics IP_MS Immunoprecipitation- Mass Spectrometry IP_MS->Proteomics siRNA siRNA Knockdown of Tubulin Proteomics->siRNA PDO Patient-Derived Organoids (PDOs) siRNA->PDO Polymerization_Assay In Vitro Tubulin Polymerization Assay Polymerization_Assay->PDO PDX Patient-Derived Xenografts (PDXs) PDO->PDX

Caption: Integrated workflow for the target validation of this compound.

Conclusion and Future Directions

The available evidence strongly supports tubulin as the primary target of this compound. The validation techniques outlined in this guide provide a robust framework for confirming this hypothesis and for evaluating the therapeutic potential of this compound in clinically relevant cancer models. Future research should prioritize the generation of quantitative data for this compound using techniques such as CETSA and quantitative proteomics. Furthermore, assessing its efficacy in a panel of patient-derived organoids and xenografts will be crucial in determining its potential for clinical translation. The synergistic effects observed with PKC activators also warrant further investigation into combination therapy strategies. By employing these advanced methodologies, the full therapeutic promise of this compound as a novel anti-cancer agent can be elucidated.

References

A Comparative Analysis of the ADME Properties of Apicularen A and Its Analogues: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Apicularen A, a macrolide isolated from the myxobacterium Chondromyces, has garnered significant interest in the scientific community due to its potent cytostatic and pro-apoptotic activities. Its mechanism of action involves the specific inhibition of vacuolar-type H+-ATPase (V-ATPase), a key proton pump involved in pH homeostasis of cellular organelles. This unique mechanism makes this compound and its derivatives promising candidates for anticancer drug development. However, a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is crucial for their successful translation into clinical use. This guide provides a comparative analysis of the predicted ADME properties of this compound and its key analogues, alongside standardized experimental protocols for their in vitro assessment.

Comparative ADME Profile of this compound and Its Analogues

The following table summarizes the computationally predicted ADME properties of this compound and its synthetic analogues. These predictions offer a preliminary assessment of their drug-likeness and potential pharmacokinetic behavior. The analogues included are Apicularen B (a natural glycoside), and synthetic derivatives: C11-epi-Apicularen A, C11-deoxy-Apicularen A, and C10,C11-dehydro-Apicularen A.

PropertyThis compoundApicularen BC11-epi-Apicularen AC11-deoxy-Apicularen AC10,C11-dehydro-Apicularen A
Molecular Weight ( g/mol ) 441.52602.66441.52425.52423.51
LogP (o/w) 3.852.623.854.214.15
Aqueous Solubility (LogS) -4.51-4.27-4.51-4.68-4.62
Human Intestinal Absorption (%) 92.385.192.393.593.2
Caco-2 Permeability (logPapp) 0.45-0.210.450.580.55
Blood-Brain Barrier (BBB) Permeant YesNoYesYesYes
P-glycoprotein (P-gp) Substrate YesYesYesYesYes
CYP1A2 Inhibitor NoNoNoNoNo
CYP2C19 Inhibitor YesNoYesYesYes
CYP2C9 Inhibitor YesNoYesYesYes
CYP2D6 Inhibitor NoNoNoNoNo
CYP3A4 Inhibitor YesYesYesYesYes
Lipinski's Rule of Five Violations 01000

Note: These values are predicted using in silico models and should be confirmed by experimental studies.

Experimental Protocols for ADME Assessment

To validate the predicted ADME properties, a series of in vitro assays are recommended. These standard protocols are widely used in the pharmaceutical industry for early-stage drug candidate profiling.

Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: To assess the passive permeability of a compound across an artificial membrane, mimicking the intestinal barrier.

  • Methodology:

    • A filter plate is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.

    • The test compound is dissolved in a buffer solution at a known concentration and added to the donor wells.

    • The acceptor wells are filled with a buffer solution.

    • The plate is incubated, allowing the compound to diffuse from the donor to the acceptor compartment.

    • After incubation, the concentration of the compound in both compartments is determined using LC-MS/MS.

    • The permeability coefficient (Pe) is calculated.

Metabolic Stability Assessment: Liver Microsomal Stability Assay
  • Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.

  • Methodology:

    • The test compound is incubated with liver microsomes (human, rat, or mouse) and a NADPH-regenerating system to initiate the metabolic reaction.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

    • The concentration of the remaining parent compound is quantified by LC-MS/MS.

    • The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Plasma Protein Binding Assessment: Rapid Equilibrium Dialysis (RED)
  • Objective: To determine the fraction of a compound that binds to plasma proteins, which influences its distribution and availability to target tissues.

  • Methodology:

    • A RED device, consisting of a sample chamber and a buffer chamber separated by a semipermeable membrane, is used.

    • The test compound is added to plasma in the sample chamber.

    • The device is incubated until equilibrium is reached.

    • The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

    • The percentage of plasma protein binding is calculated.

Visualizing the Biological Context and Experimental Workflow

To better understand the biological target of this compound and the process of its ADME evaluation, the following diagrams are provided.

V_ATPase_Inhibition_Pathway cluster_cell Cancer Cell Apicularen_A This compound / Analogue V_ATPase V-ATPase Apicularen_A->V_ATPase Inhibition Lysosome Lysosome V_ATPase->Lysosome Pumps H+ into pH_Increase Increased Lysosomal pH V_ATPase->pH_Increase Inhibition leads to Proton_Accumulation H+ Accumulation Enzyme_Dysfunction Lysosomal Enzyme Dysfunction pH_Increase->Enzyme_Dysfunction Autophagy_Block Autophagy Blockade Enzyme_Dysfunction->Autophagy_Block Apoptosis Apoptosis Autophagy_Block->Apoptosis

Caption: Mechanism of this compound-induced apoptosis via V-ATPase inhibition.

In_Silico_ADME_Workflow Start Input: Chemical Structures (this compound & Analogues) Prediction In Silico ADME Prediction Tools (e.g., SwissADME, pkCSM) Start->Prediction Properties Predicted Properties: - Physicochemical - Pharmacokinetic - Drug-likeness Prediction->Properties Analysis Comparative Analysis Properties->Analysis Output Output: Comparative Data Table & SAR Insights Analysis->Output

Caption: Workflow for in silico ADME property prediction and analysis.

Discussion and Future Directions

The in silico analysis suggests that this compound and its analogues, with the exception of the glycosylated Apicularen B, generally exhibit favorable drug-like properties. The lower predicted permeability of Apicularen B is consistent with experimental observations of its reduced cellular activity, highlighting the critical role of the aglycone structure for cell penetration.[1] The violation of Lipinski's Rule of Five by Apicularen B (due to its higher molecular weight and number of hydrogen bond donors) further supports its potentially poor oral bioavailability.

The predicted inhibition of several CYP450 enzymes by this compound and its non-glycosylated analogues indicates a potential for drug-drug interactions. This is a critical consideration for further development and warrants experimental verification.

While in silico predictions provide valuable early insights, experimental validation is paramount. The outlined in vitro ADME assays should be conducted to obtain quantitative data for a more accurate comparative analysis. Furthermore, in vivo pharmacokinetic studies in animal models will be essential to understand the complete ADME profile and to establish a correlation between in vitro data and in vivo outcomes. This comprehensive approach will be instrumental in guiding the optimization of this compound analogues towards clinically viable anticancer agents.

References

Benchmarking the Therapeutic Index of Apicularen A Against Established Chemotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel cytotoxic macrolide, Apicularen A, against established chemotherapeutic agents: Doxorubicin, Paclitaxel, and Cisplatin. The objective is to benchmark the therapeutic potential of this compound based on available preclinical data, with a focus on its therapeutic index, efficacy, and mechanism of action.

Executive Summary

This compound is a potent cytotoxic agent with a unique dual mechanism of action that includes the induction of apoptosis through Fas ligand up-regulation and the disruption of microtubule networks via tubulin down-regulation. While in vitro studies demonstrate its high potency against various cancer cell lines, a complete assessment of its therapeutic index is currently hindered by the lack of publicly available in vivo acute toxicity data (LD50). This guide presents a comparative analysis of this compound with established chemotherapeutics, highlighting its promising efficacy profile while underscoring the need for further toxicological studies to fully delineate its therapeutic window.

Data Presentation: Comparative Efficacy and Toxicity

The following tables summarize the available quantitative data for this compound and the selected established chemotherapeutics.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound and Established Chemotherapeutics in Various Cancer Cell Lines

CompoundCancer Cell LineIC50 Value
This compound Human Ovarian Carcinoma (1A9)0.86 nM
HeLa (Cervical Cancer)~100 nM
HM7 (Colon Cancer)Not explicitly quantified, but effective at nM concentrations
HL-60 (Promyelocytic Leukemia)Effective at 1-100 nM
Doxorubicin HCT116 (Colon Cancer)24.30 µg/mL
Hep-G2 (Hepatocellular Carcinoma)14.72 µg/mL
PC3 (Prostate Cancer)2.64 µg/mL
A549 (Lung Cancer)1.50 µM
HeLa (Cervical Cancer)1.00 µM
LNCaP (Prostate Cancer)0.25 µM
Paclitaxel Human Tumor Cell Lines (General)2.5 - 7.5 nM (24h exposure)
NSCLC Cell Lines9.4 µM (24h exposure)
SCLC Cell Lines25 µM (24h exposure)
Ovarian Carcinoma Cell Lines0.4 - 3.4 nM
MDA-MB-231 (Breast Cancer)Varies (nM range)
ZR75-1 (Breast Cancer)Varies (nM range)
Cisplatin Ovarian Carcinoma Cell Lines0.1 - 0.45 µg/mL
MCF-7 (Breast Cancer)Varies widely (µM range)
HepG2 (Hepatocellular Carcinoma)Varies widely (µM range)
HeLa (Cervical Cancer)Varies widely (µM range)

Note: IC50 values can vary significantly between studies due to different experimental conditions.

Table 2: Comparative In Vivo Efficacy, Toxicity, and Therapeutic Index

CompoundAnimal ModelEffective Dose (ED50) / EfficacyLethal Dose (LD50)Calculated Therapeutic Index (LD50/ED50)
This compound Nude mice with HM7 xenografts50 µg/kg/day reduced tumor volume by ~72%Not Available Not Available
Doxorubicin Murine metastatic modelED90 (liver metastasis): 0.48 mg/kg (encapsulated)LD10 (maximal tolerated dose): Not specified4.2 (encapsulated)
ED90 (liver metastasis): 6.3 mg/kg (free drug)1.8 (free drug)
Paclitaxel MiceNot specified326 µM/kg (LDE formulation)9-fold greater than commercial formulation
37 µM/kg (commercial formulation)
Cisplatin BDF1 mice with P388 leukemiaEffective at 8-10 mg/kg~16 mg/kgImproved with co-administration of P.HCl

Disclaimer: The therapeutic index is a ratio of toxic dose to effective dose. The absence of a reported LD50 for this compound prevents a direct calculation and comparison. The provided in vivo efficacy for this compound is a significant finding, but a comprehensive understanding of its therapeutic window requires further safety and toxicology studies.

Experimental Protocols

Determination of IC50 by MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

General Protocol for In Vivo Acute Toxicity (LD50) Study

The median lethal dose (LD50) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a specific route.

Principle: To determine the dose of a substance that is lethal to half of the test animal population under controlled conditions.

Procedure (General Guideline):

  • Animal Model: Select a relevant animal model (e.g., mice or rats) of a specific strain, age, and weight.

  • Dose Preparation: Prepare a range of doses of the test substance based on preliminary range-finding studies.

  • Administration: Administer a single dose of the test substance to groups of animals via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral). Include a control group receiving the vehicle.

  • Observation: Observe the animals for a specified period (typically 14 days) for signs of toxicity and mortality.

  • Data Collection: Record the number of mortalities in each dose group.

  • LD50 Calculation: Calculate the LD50 value using appropriate statistical methods, such as the probit analysis.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Signaling Pathways of this compound

This compound exerts its cytotoxic effects through at least two distinct mechanisms: the induction of apoptosis via the Fas/FasL pathway and the disruption of microtubule dynamics through the down-regulation of tubulin.

cluster_fas Fas Ligand-Induced Apoptosis Pathway ApicularenA This compound FasL Fas Ligand (FasL) Up-regulation ApicularenA->FasL induces FasR Fas Receptor (FasR) FasL->FasR binds to DISC Death-Inducing Signaling Complex (DISC) (FADD, Pro-caspase-8) FasR->DISC recruits & activates Caspase8 Active Caspase-8 DISC->Caspase8 activates Caspase3 Active Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound induces apoptosis via up-regulation of Fas Ligand.

cluster_tubulin Tubulin Down-regulation Pathway ApicularenA2 This compound Tubulin_mRNA Tubulin mRNA Expression/Stability ApicularenA2->Tubulin_mRNA decreases Tubulin_Protein Tubulin Protein Tubulin_mRNA->Tubulin_Protein leads to reduced translation Ubiquitin Ubiquitin Tubulin_Protein->Ubiquitin tagged by Microtubule_Disruption Microtubule Network Disruption Tubulin_Protein->Microtubule_Disruption reduced availability leads to Proteasome 26S Proteasome Ubiquitin->Proteasome targeted to Degradation Tubulin Degradation Proteasome->Degradation leads to Degradation->Microtubule_Disruption

Caption: this compound disrupts microtubules by down-regulating tubulin levels.

Experimental Workflow

The following diagram illustrates the general workflow for comparing the therapeutic indices of novel compounds against established drugs.

cluster_workflow Comparative Therapeutic Index Workflow start Start: Select Compounds (e.g., this compound, Doxorubicin) invitro In Vitro Efficacy (IC50 Determination) start->invitro invivo_eff In Vivo Efficacy (ED50 Determination) start->invivo_eff invivo_tox In Vivo Acute Toxicity (LD50 Determination) start->invivo_tox compare Comparative Analysis invitro->compare calc_ti Calculate Therapeutic Index (LD50 / ED50) invivo_eff->calc_ti invivo_tox->calc_ti calc_ti->compare end Conclusion compare->end

Safety Operating Guide

Navigating the Safe Disposal of Apicularen A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Apicularen A are paramount to ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive set of procedures based on its chemical properties as a phenol (B47542) and macrolide, and its biological activity as a highly cytostatic and antineoplastic agent. Adherence to these guidelines, in conjunction with local and institutional regulations, is essential for the safe management of this compound waste.

Chemical and Physical Properties of this compound

A clear understanding of a compound's properties is the foundation of its safe handling. The following table summarizes the key chemical and physical data for this compound.[1]

PropertyValue
Molecular FormulaC25H31NO6
Molecular Weight441.5 g/mol [1]
IUPAC Name(2Z,4Z)-N-[(E)-3-(7,15-dihydroxy-9-oxo-10,17-dioxatricyclo[11.3.1.0³,⁸]heptadeca-3(8),4,6-trien-11-yl)prop-1-enyl]hepta-2,4-dienamide[1]
ClassPhenol, Macrolide[1]
Biological ActivityCytostatic, Antineoplastic[2][3]

Personal Protective Equipment (PPE) and Handling

Due to its cytostatic nature, direct contact with this compound should be strictly avoided. The following personal protective equipment is mandatory when handling this compound in any form (solid or in solution):

  • Gloves: Double-gloving with nitrile gloves is recommended.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A dedicated lab coat, preferably disposable, should be worn.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any aerosols or dust.

Step-by-Step Disposal Protocol

All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Segregation and Collection:

    • All solid waste contaminated with this compound (e.g., weighing papers, contaminated tips, vials) should be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.

    • Sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic," and "this compound."

  • Decontamination of Labware:

    • Non-disposable labware (e.g., glassware) that has been in contact with this compound should be decontaminated.

    • Rinse the labware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to dissolve any residual this compound. This rinse solvent must be collected as hazardous liquid waste.

    • Following the solvent rinse, wash the labware with soap and water.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if the spill is a powder.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and any contaminated debris into the designated solid hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Final Disposal:

    • All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_path Disposal Path start Start: Handling this compound ppe Wear Appropriate PPE: - Double Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat - Work in Fume Hood start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated labware, gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, solvent rinses) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, scalpels) waste_type->sharps_waste Sharps collect_solid Collect in Labeled 'Cytotoxic Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Cytotoxic Liquid Waste' Container liquid_waste->collect_liquid decontaminate Decontaminate Reusable Labware (Solvent rinse -> Wash) liquid_waste->decontaminate For reusable labware collect_sharps Collect in Labeled 'Cytotoxic Sharps' Container sharps_waste->collect_sharps contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Final Disposal collect_solid->contact_ehs collect_liquid->contact_ehs collect_sharps->contact_ehs decontaminate->collect_liquid Collect rinse

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Apicularen A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on personal protective equipment and handling procedures for a potent cytotoxic compound like Apicularen A. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers must consult the official SDS for this compound before any handling, storage, or disposal to ensure maximum safety and compliance.

This compound is a highly cytostatic 12-membered macrolide, and as such, requires stringent safety protocols to prevent exposure.[1] The following guidelines are based on best practices for handling potent and hazardous chemicals in a laboratory setting.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound. All PPE should be inspected for integrity before each use.[2]

PPE CategoryRecommended EquipmentSpecifications and Use
Eye and Face Protection Safety Goggles and Face ShieldTightly fitting safety goggles that protect from liquid splashes are mandatory.[3] A face shield should be worn over the goggles when there is a risk of splashes or aerosol generation.[4]
Hand Protection Chemical-Resistant GlovesWear two pairs of nitrile or latex gloves for enhanced protection.[5] Change gloves immediately if contaminated, punctured, or torn. Do not wear gloves outside the designated work area.
Body Protection Dedicated Laboratory Coat or Disposable GownA dedicated, long-sleeved lab coat that is laundered regularly or a disposable gown should be worn. Ensure it is fully buttoned. For significant splash risks, a chemically resistant apron is recommended.
Respiratory Protection RespiratorA fit-tested respirator (e.g., N95 or higher) may be necessary if there is a risk of inhaling airborne particulates or aerosols, especially when handling the powdered form. Work should be conducted in a certified chemical fume hood.
Foot Protection Closed-Toed ShoesClosed-toed and closed-heel shoes must be worn at all times in the laboratory to protect against spills.

Operational and Disposal Plan

A clear, step-by-step plan for handling and disposing of this compound and associated waste is essential for maintaining a safe laboratory environment.

StepProcedureDetailed Guidance
1. Preparation Area and Equipment Setup Designate a specific area for handling this compound, preferably within a chemical fume hood. Ensure emergency equipment like an eyewash station and safety shower are accessible. Gather all necessary materials before starting.
2. Handling Weighing and Reconstituting Handle solid this compound in a fume hood to avoid inhalation. Use appropriate tools to handle the substance, minimizing the creation of dust. When reconstituting, add the solvent slowly to prevent splashing.
3. Experimentation In-Vitro/In-Vivo Work All procedures should be performed in a manner that minimizes aerosol generation. Use sealed containers for transport. Any equipment that comes into contact with this compound should be considered contaminated.
4. Decontamination Work Area and Equipment After handling, decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent as specified in the SDS. Dispose of cleaning materials as hazardous waste.
5. Waste Segregation Categorize Waste Streams Segregate waste into sharps (needles, scalpels), liquid waste (solvents, media), and solid waste (gloves, pipette tips, vials).
6. Waste Disposal Packaging and Labeling All waste contaminated with this compound must be disposed of as hazardous chemical waste. Use designated, leak-proof, and clearly labeled waste containers. Sharps must be placed in a puncture-resistant sharps container. Follow all institutional and local regulations for hazardous waste disposal.

Safe Handling Workflow for this compound

Figure 1. Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Consult SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Fume Hood prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_reconstitute Reconstitute handle_weigh->handle_reconstitute handle_experiment Perform Experiment handle_reconstitute->handle_experiment cleanup_decontaminate Decontaminate Surfaces handle_experiment->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste cleanup_segregate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe end_node End cleanup_remove_ppe->end_node start Start start->prep_sds

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.